2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5,12-13H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUFCHIWJUFOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199683 | |
| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-24-7 | |
| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
[1][2]
CAS Number: 1451392-24-7 Molecular Formula: C₁₀H₁₅BO₄ Molecular Weight: 210.04 g/mol
Core Directive & Executive Summary
This technical guide provides a comprehensive analysis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7), a specialized organoboron reagent used in the synthesis of sterically congested biaryl systems.
The compound features two critical structural motifs:
-
Ortho-Methylation (2,3-position): Introduces significant steric bulk, often inducing atropisomerism in biaryl products, a feature critical for modern kinase inhibitor design (e.g., KRAS G12C inhibitors).
-
MOM (Methoxymethyl) Ether Protection: Masks the 4-hydroxyl group, preventing catalyst poisoning during palladium-catalyzed cross-couplings while offering orthogonal deprotection under mild acidic conditions.
This guide details the synthesis, handling, and application of this reagent, moving beyond standard catalog data to provide actionable, self-validating protocols for the research laboratory.
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
| Property | Specification |
| IUPAC Name | [4-(Methoxymethoxy)-2,3-dimethylphenyl]boronic acid |
| CAS Number | 1451392-24-7 |
| Precursor CAS | 22802-37-5 (4-Bromo-2,3-dimethylphenol) |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |
| Stability | Hygroscopic; prone to protodeboronation under prolonged acidic exposure |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen) |
Synthetic Logic & Pathway Design
The synthesis of CAS 1451392-24-7 is non-trivial due to the steric crowding at the 2- and 3-positions. The preferred route avoids direct electrophilic aromatic substitution on the phenol, which often yields regioisomeric mixtures. Instead, a directed lithiation strategy from the brominated precursor is the gold standard.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
Triisopropyl borate (or Bis(pinacolato)diboron): The boron source.
-
1-Bromo-4-(methoxymethoxy)-2,3-dimethylbenzene: The lithiation substrate, derived from 4-bromo-2,3-dimethylphenol.
Synthesis Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway from commercially available phenol precursor to the target boronic acid.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in "checkpoints" to ensure reaction success before proceeding to the next step.
Step 1: MOM Protection of 4-Bromo-2,3-dimethylphenol
Rationale: The phenolic proton is acidic and will quench the organolithium reagent used in Step 2. Protection is mandatory.
Protocol:
-
Setup: Charge a flame-dried flask with 4-bromo-2,3-dimethylphenol (1.0 eq) and anhydrous DCM (0.5 M concentration). Cool to 0°C.
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.5 eq) dropwise. Stir for 10 minutes.
-
Reagent Addition: Add MOM-Cl (Chloromethyl methyl ether, 1.2 eq) dropwise over 20 minutes. Note: MOM-Cl is a carcinogen; handle in a fume hood.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.
-
Checkpoint 1 (Validation): TLC (Hexane/EtOAc 8:1). The starting phenol (lower Rf) must be consumed. The product (MOM ether) will appear as a distinct, less polar spot.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Silica gel, 0–10% EtOAc in Hexanes).
Step 2: Lithiation and Borylation
Rationale: Lithium-halogen exchange is faster than proton deprotonation at low temperatures. The bulky 2,3-dimethyl groups protect the position ortho to the bromine, preventing "ortho-lithiation" side reactions, but they also slow down the reaction kinetics slightly.
Protocol:
-
Setup: Charge a flame-dried Schlenk flask with the MOM-protected bromide (1.0 eq) and anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise down the side of the flask to pre-cool the reagent. Maintain internal temp < -70°C.
-
Incubation: Stir at -78°C for 45–60 minutes.
-
Checkpoint 2 (Validation): Aliquot 0.1 mL, quench with MeOH, and check by GC/MS or TLC. You should see the debrominated species (1-(methoxymethoxy)-2,3-dimethylbenzene). If starting material remains, add 0.1 eq more n-BuLi.
-
-
Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly in one portion.
-
Warming: Stir at -78°C for 30 mins, then allow to warm to RT overnight.
-
Hydrolysis: Cool to 0°C. Add 1N HCl dropwise until pH ~5–6. Do not go below pH 4 to avoid cleaving the MOM group prematurely.
-
Isolation: Extract with EtOAc. Wash with brine. Concentrate.
-
Purification: Recrystallization from Acetonitrile/Water or Hexane/EtOAc is preferred over chromatography for free boronic acids to prevent dehydration to boroxines.
Applications in Drug Discovery[6]
Suzuki-Miyaura Coupling Challenges
This boronic acid is an "electron-rich" coupling partner due to the alkoxy (MOM) and alkyl (methyl) groups. However, the ortho-effect dictates the reaction conditions:
-
Steric Hindrance: The 2,3-dimethyl pattern creates significant steric clash with the palladium catalyst.
-
Catalyst Selection: Standard Pd(PPh₃)₄ is often insufficient. Use Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2 ) which are designed for sterically demanding substrates.
-
Base Selection: Use weaker bases like K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures to prevent protodeboronation.
Deprotection Strategy
Post-coupling, the MOM group is removed to reveal the phenol:
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Conditions: RT for 1–2 hours.
-
Validation: Loss of the MOM singlet (~3.4 ppm and ~5.2 ppm) in ¹H NMR.
References
-
Huateng Pharma. (2023). Product Catalog: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7).[1] Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: 4-Bromo-2,3-dimethylphenol (CAS 22802-37-5).[2] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for Boronic Acid coupling logic).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM protection/deprotection).
An In-Depth Technical Guide to 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, a specialized arylboronic acid derivative with significant potential in organic synthesis and drug discovery. Boronic acids are pivotal reagents, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1] The subject of this guide features a methoxymethyl (MOM) ether, a common and robust protecting group for phenols, and a sterically hindered phenyl ring, which can impart unique selectivity in chemical transformations. This document will detail the synthesis, purification, characterization, and key applications of this compound, with a focus on the underlying chemical principles and practical experimental insights.
Introduction to 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is an organic compound featuring a boronic acid functional group attached to a phenyl ring that is further substituted with two methyl groups and a methoxymethyl (MOM) protected hydroxyl group. The strategic placement of the methyl groups at the 2 and 3 positions introduces steric hindrance around the boronic acid moiety, which can be leveraged to achieve selective couplings in complex molecular architectures. The MOM group provides a stable and reliable method for masking the reactivity of the phenolic hydroxyl group under a variety of reaction conditions, yet it can be readily removed when desired.[2][3]
The primary utility of this and similar arylboronic acids lies in their application as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This powerful reaction allows for the formation of a carbon-carbon bond between the boronic acid and an organohalide, providing a versatile route to biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[4][7]
Synthesis and Purification
The synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid can be approached in a multi-step sequence, beginning with the appropriate starting materials. A plausible and efficient synthetic route is outlined below.
Synthesis of the Precursor: 2,3-Dimethyl-4-bromophenol
The synthesis would likely commence with a commercially available dimethylphenol, which is then brominated to introduce the necessary handle for the subsequent borylation step.
Protection of the Phenolic Hydroxyl Group
With the brominated precursor in hand, the next step is the protection of the phenolic hydroxyl group as a MOM ether. This is a crucial step to prevent unwanted side reactions in the subsequent Grignard formation and borylation steps.
Experimental Protocol: MOM Protection of 2,3-Dimethyl-4-bromophenol
-
To a solution of 2,3-dimethyl-4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the cooled solution. Caution: MOM-Cl is a potential carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.[8]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 1-bromo-4-(methoxymethoxy)-2,3-dimethylbenzene, can be purified by flash column chromatography on silica gel.
Borylation to Form the Target Compound
The final step is the conversion of the aryl bromide to the boronic acid. This is typically achieved through a Grignard reaction followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the purified 1-bromo-4-(methoxymethoxy)-2,3-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding it to a cold (0 °C) aqueous solution of hydrochloric acid (1 M) with vigorous stirring.
-
Extract the product with ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.
Purification of the Boronic Acid
Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[9] Several methods can be employed for the purification of the target compound.
-
Recrystallization: This is often the most effective method for purifying boronic acids. A suitable solvent system (e.g., ethyl acetate/hexanes, water, or toluene) should be determined experimentally.
-
Acid/Base Extraction: The acidic nature of the boronic acid can be exploited. The crude product can be dissolved in an organic solvent and extracted with a basic aqueous solution. The aqueous layer is then acidified, and the purified boronic acid is back-extracted into an organic solvent.
-
Chromatography: While challenging, flash column chromatography on silica gel can be used. It is often recommended to use a mobile phase containing a small amount of a polar solvent like methanol to improve elution. Deactivated silica gel may also be beneficial.
Structural Characterization
The structure of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid can be unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Two singlets for the aromatic protons. - A singlet for the two hydroxyl protons of the boronic acid (B(OH)₂), which may be broad and exchangeable with D₂O. - A singlet for the two methyl groups on the phenyl ring. - A singlet for the methoxy protons of the MOM group. - A singlet for the methylene protons of the MOM group. |
| ¹³C NMR | - Six distinct signals for the aromatic carbons. - A signal for the carbon attached to the boron atom, which may be broad. - Signals for the two methyl carbons. - A signal for the methoxy carbon of the MOM group. - A signal for the methylene carbon of the MOM group. |
| FT-IR | - A broad O-H stretching band for the boronic acid hydroxyl groups. - C-H stretching bands for the aromatic and aliphatic protons. - C=C stretching bands for the aromatic ring. - A strong B-O stretching band. - C-O stretching bands for the MOM ether. |
| Mass Spec. | - The molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns consistent with the loss of water, the MOM group, and other fragments. |
A graphical representation of the molecular structure is provided below:
Caption: Structure of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.
Applications in Organic Synthesis
The primary application of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[6] It is a highly versatile and widely used method for the formation of C-C bonds.[4]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired product (R-R') is eliminated, regenerating the Pd(0) catalyst.[6]
A simplified visualization of the Suzuki-Miyaura catalytic cycle is presented below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of the MOM Group
Following the successful coupling, the MOM group can be removed to reveal the free hydroxyl group. This is typically achieved under acidic conditions.
Experimental Protocol: MOM Deprotection
-
Dissolve the MOM-protected biaryl product in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the deprotection is complete, neutralize the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected product by recrystallization or flash column chromatography.
The overall workflow from the boronic acid to the final deprotected biaryl is illustrated below:
Caption: Synthetic workflow from the boronic acid to the final product.
Safety and Handling
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. As with many boronic acids, it may cause skin and eye irritation.
Conclusion
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a valuable synthetic intermediate for the construction of complex organic molecules. Its unique combination of a sterically hindered aromatic ring and a stable, yet readily cleavable, protecting group makes it a powerful tool for medicinal chemists and synthetic organic chemists. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the synthesis, characterization, and application of this versatile compound.
References
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A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). Retrieved from [Link]
-
Facile deprotection of F-BODIPYs using methylboronic acid. (2020, June 25). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Characterization of (2,3-Dimethyl-4-hydroxyphenyl)tellurium(IV) Halides. (1995, January 31). Taylor & Francis Online. Retrieved from [Link]
-
An Efficient Synthesis of Sterically Hindered Arylboronic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). ResearchGate. Retrieved from [Link]
-
Alver, Ö. (2011, January 26). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455. Retrieved from [Link]
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. (n.d.). ChemRxiv. Retrieved from [Link]
-
SpectraBase. 4-Methoxyphenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of hydroxyphenylboronic acid.
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society. Retrieved from [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (2022, August 10). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023, September 28). MDPI. Retrieved from [Link]
-
Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021, November 5). MDPI. Retrieved from [Link]
-
Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. (2006, September 29). Radboud Repository. Retrieved from [Link]
-
An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Pilot Synthesis Techniques of 3,5-Dimethyl-4-hydroxyphenylpentazole. (2022, December 25). Energetic Materials. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (n.d.). Semantic Scholar. Retrieved from [Link]
-
PubChem. 4-Hydroxyphenylboronic acid. Retrieved from [Link]
-
DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). (2011, August 16). LOCKSS. Retrieved from [Link]
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Cenmed. (4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid (C007B-519762). Retrieved from [Link]
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Alver, Ö. (2011, January 26). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455. Retrieved from [Link]
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AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. (2006, April 21). D-Scholarship@Pitt. Retrieved from [Link]
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Pharmaffiliates. 3-Methoxy-4-(trifluoromethyl)phenylboronic Acid. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved from [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction. Retrieved from [Link]
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2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid molecular weight
An In-depth Technical Guide to 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, providing a detailed analysis of its molecular characteristics. Furthermore, this document will outline a robust synthetic pathway and purification protocol, grounded in established chemical principles. Key applications, particularly in the realm of cross-coupling reactions, will be explored, highlighting its significance in the synthesis of complex organic molecules. Finally, standard analytical techniques for the characterization and quality control of this compound will be detailed, ensuring researchers can confidently utilize this reagent in their work.
Core Molecular Attributes
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a member of the arylboronic acid family, a class of compounds that has become indispensable in organic chemistry. The presence of the boronic acid functional group makes it a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group, which can be selectively removed under specific conditions, adding to the synthetic utility of the molecule.
Table 1: Physicochemical Properties of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
| Property | Value | Source |
| Molecular Formula | C10H15BO4 | Calculated |
| Molecular Weight | 210.04 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds[2][3] |
| Purity | ≥96% | Typical for commercial-grade reagents[1] |
| Storage | Inert atmosphere, room temperature or refrigerated | [2][4] |
Synthesis and Purification
The synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid typically proceeds via a Grignard reaction followed by borylation. This well-established methodology offers a reliable route to this and other similar arylboronic acids.[5][6]
Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from the corresponding protected bromophenyl derivative.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
The dimethyl substitution pattern on the phenyl ring can influence the steric and electronic properties of the resulting biaryl products, potentially impacting their biological activity and pharmacokinetic profiles. The MOM-protected phenol offers a handle for further functionalization post-coupling.
Building Block for Bioactive Molecules
The structural motif of a substituted phenyl ring is prevalent in a vast array of therapeutic agents. The ability to introduce the 2,3-dimethyl-4-hydroxyphenyl moiety (after deprotection) via this boronic acid makes it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) in drug discovery programs. Phenylboronic acids, in general, are being investigated for various therapeutic applications, including as enzyme inhibitors and for drug delivery systems. [7][8][9][10]
Characterization and Quality Control
To ensure the reliability of experimental results, rigorous characterization and quality control of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid are essential.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment | ¹H NMR will show characteristic peaks for the aromatic protons, the two methyl groups, the methoxymethyl protons, and the boronic acid hydroxyls. ¹³C NMR will confirm the carbon framework. |
| Mass Spectrometry (MS) | Determination of molecular weight | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (210.04 g/mol ). |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorptions for O-H (boronic acid), C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds will be present. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak should be observed, with the area percent indicating the purity of the sample. |
Sample ¹H NMR Analysis Protocol
-
Dissolve approximately 5-10 mg of the 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and assign the chemical shifts to the respective protons in the molecule. The presence of two singlets for the methyl groups, a singlet for the methoxymethyl protons, and distinct signals for the aromatic protons would be expected.
Conclusion
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a valuable and versatile reagent for organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further functionalization, makes it an important building block for the creation of complex molecular architectures. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their work.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- García-Álvarez, J., & Rivera, A. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. MDPI.
- Cenmed. (n.d.). (4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid (C007B-519762).
- MilliporeSigma. (n.d.). (4-(Methoxymethyl)phenyl)boronic acid | 279262-11-2.
- PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1).
- ChemicalBook. (2025). 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0.
- Pharmaffiliates. (n.d.). 3-Methoxy-4-(trifluoromethyl)phenylboronic Acid | CAS No : 1004775-33-0.
- O'Shea, C., et al. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org.
- Durka, K., et al. (2013). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1818.
- Sigma-Aldrich. (n.d.). 2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester | 2377607-56-0.
- Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.
- Synchem. (n.d.). [4-(Methoxymethoxy)phenyl]-boronic acid.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Sciforum. (2025). Redox-Responsive Boronic Acid-Based Hydrogel for Controlled Drug Delivery and Theranostic Applications.
- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Sigma-Aldrich. (n.d.). 4-Methoxy-2-(methoxymethyl)phenylboronic acid.
- ARVO Journals. (2019). Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery.
- PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid.
- PubMed. (2022). Phenylboronic acid modified hydrogel materials and their potential for use in contact lens based drug delivery.
- ChemScene. (n.d.). 1333344-88-9 | (2-(Isopropoxymethyl)phenyl)boronic acid.
- Sigma-Aldrich. (n.d.). (3-Methoxy-4-(methoxy-d3)phenyl)boronic acid.
- PubChemLite. (n.d.). 2-fluoro-4-(methoxymethoxy)phenylboronic acid.
Sources
- 1. cenmed.com [cenmed.com]
- 2. (4-(Methoxymethyl)phenyl)boronic acid | 279262-11-2 [sigmaaldrich.com]
- 3. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0 [chemicalbook.com]
- 4. (3-Methoxy-4-(methoxy-d3)phenyl)boronic acid [sigmaaldrich.com]
- 5. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 8. sciforum.net [sciforum.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Phenylboronic acid modified hydrogel materials and their potential for use in contact lens based drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
The following technical guide provides an in-depth analysis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid , structured as a high-level whitepaper for research and development professionals.
Advanced Handling, Safety, and Synthetic Application Guide
Executive Summary & Compound Identification
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a highly specialized organoboron building block used primarily in the synthesis of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the 2,3-dimethyl substitution pattern , which introduces critical steric constraints and conformational locking in drug targets, and the MOM (methoxymethyl) ether , a robust phenol protecting group.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's stability, reactivity, and safety protocols required during drug development workflows.
| Property | Data |
| CAS Number | 1451392-24-7 |
| Chemical Formula | |
| Molecular Weight | 210.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF, |
| Purity Standard | Typically |
Safety Profile & Hazard Analysis (GHS Standards)
While standard SDS documents list codes, this section interprets them through the lens of laboratory safety engineering.
2.1 GHS Classification & Mechanistic Hazards
-
Skin/Eye Irritation (Category 2/2A): The boronic acid moiety is a Lewis acid.[1] Upon contact with mucous membranes, it can form reversible covalent bonds with diols (e.g., glycoproteins), causing irritation.
-
STOT-SE (Category 3 - Respiratory): Inhalation of dust triggers inflammation of the upper respiratory tract.
-
Hidden Hazard - MOM Group Hydrolysis:
-
Risk:[2][3] The methoxymethyl (MOM) ether is stable to base but hydrolyzes in acidic media to release formaldehyde (a known carcinogen) and methanol.
-
Control: All deprotection reactions (acidic workups) must be performed in a functioning fume hood. Waste streams from deprotection must be segregated as "Formaldehyde Contaminated."
-
2.2 Storage & Stability Logic
-
Dehydration Equilibrium: Boronic acids exist in equilibrium with their trimeric anhydride (boroxine). Prolonged exposure to heat or dry air shifts this equilibrium, altering the effective molecular weight.
-
Protocol: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative deborylation and dehydration.
-
-
Protodeboronation: The 2,3-dimethyl substitution sterically crowds the C-B bond, but electron-rich rings can still undergo protodeboronation under high-temperature aqueous conditions.
Synthetic Application & Reaction Engineering[4]
3.1 Structural Advantages in Drug Design
The 2,3-dimethyl motif is often employed to induce atropisomerism or restrict rotation in biaryl systems (e.g., kinase inhibitors), locking the molecule in a bioactive conformation. The MOM group serves as a "mask" for a phenol, which can be revealed late-stage to engage in hydrogen bonding with target proteins.
3.2 Workflow Visualization: Synthesis & Deprotection
The following diagram illustrates the logical flow from the building block to the final active pharmaceutical ingredient (API) precursor.
Caption: Logical workflow for utilizing CAS 1451392-24-7 in biaryl synthesis, highlighting the critical MOM-deprotection waste stream.
Experimental Protocols
4.1 Protocol A: Sterically Demanding Suzuki Coupling
Context: The ortho-methyl groups at positions 2 and 3 create significant steric hindrance. Standard conditions (e.g.,
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)[3]
-
Catalyst:
(2 mol%) + XPhos or SPhos (4-8 mol%) (Buchwald ligands are essential for ortho-substitution). -
Base:
(3.0 equiv) (Anhydrous conditions preferred to minimize protodeboronation). -
Solvent: 1,4-Dioxane : Water (10:1) or Toluene.[4]
Step-by-Step:
-
Inerting: Charge a reaction vial with the aryl halide, boronic acid, base, and Pd-ligand complex. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent via syringe.
-
Reaction: Heat to 90-100°C for 12-24 hours. (Monitor via LCMS; the steric bulk slows the transmetallation step).
-
Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography.
4.2 Protocol B: MOM Deprotection (Safety Critical)
Context: Removing the MOM group to reveal the phenol.
Reagents:
-
6M HCl or Trifluoroacetic acid (TFA).
-
Solvent: Methanol or DCM.[3]
Step-by-Step:
-
Dissolve the coupled intermediate in Methanol.
-
Dropwise add 6M HCl (excess) at 0°C.
-
Warm to RT and stir for 1-4 hours.
-
Safety Check: Perform in a fume hood. The reaction generates formaldehyde equivalents (
). -
Quench: Neutralize with saturated
before rotary evaporation to prevent volatilization of acidic formaldehyde species.
Quantitative Data Summary
| Parameter | Value/Condition | Relevance |
| Storage Temp | 2-8°C | Prevents dehydration to boroxine. |
| Inert Gas | Argon/Nitrogen | Prevents oxidative degradation (phenol oxidation). |
| Flash Point | N/A (Solid) | Dust explosion hazard if finely divided. |
| pKa (Boronic) | ~8.5 - 9.0 | Determines base requirement for Suzuki coupling. |
| MOM Stability | pH > 4 | Stable to basic workups and chromatography. |
| MOM Lability | pH < 2 | Rapidly hydrolyzes; incompatible with Lewis acids. |
References
-
Sigma-Aldrich . Product Specification: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7).[5] Link
-
Huateng Pharma . SDS and Product Catalog: Boronic Acid Derivatives. Link
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational text on Boronic Acid reactivity).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Authoritative source on MOM group stability and deprotection hazards).
-
ChemicalBook . 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid Properties & Safety. Link
Sources
- 1. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0 [chemicalbook.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 产品目录__华腾制药官网 [huatengsci.com]
Technical Monograph: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
Executive Summary & Chemical Identity[2][3][4]
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a specialized organoboron reagent used primarily as a building block in the synthesis of complex pharmaceutical intermediates and natural products.[1] It serves as a "masked" phenol equivalent, offering two strategic advantages:
-
Orthogonal Protection: The methoxymethoxy (MOM) group protects the phenolic oxygen during base-sensitive palladium-catalyzed couplings (Suzuki-Miyaura), yet is easily removed under mild acidic conditions.[1]
-
Steric Control: The 2,3-dimethyl substitution pattern introduces significant steric bulk, influencing the regioselectivity of cross-couplings and mimicking the substitution patterns found in polyketide antibiotics (e.g., ansamycins) and specific kinase inhibitors.
Chemical Profile[2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid |
| CAS Number | 1451392-24-7 |
| Molecular Formula | C₁₀H₁₅BO₄ |
| Molecular Weight | 210.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, THF; sparingly soluble in water |
| Precursor | 4-Bromo-2,3-dimethylphenol (CAS 22802-37-5) |
Synthetic Methodology
The synthesis of this boronic acid is not typically a single-step commercial process but rather a high-fidelity sequence starting from 4-bromo-2,3-dimethylphenol .[1] The following protocol is designed for laboratory-scale preparation (1–10 g scale), prioritizing purity and yield.
Workflow Visualization
The following diagram outlines the logical flow from the commercially available phenol to the final boronic acid.
Caption: Two-step synthetic pathway transforming the bromophenol precursor into the target boronic acid via MOM protection and lithium-halogen exchange.
Detailed Protocol
Step 1: MOM Protection
Objective: Mask the phenolic hydroxyl group to prevent proton quenching during the subsequent lithiation step.
-
Setup: Charge a flame-dried round-bottom flask with 4-bromo-2,3-dimethylphenol (1.0 equiv) and dry dichloromethane (DCM, 0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) and cool the solution to 0°C under nitrogen.
-
Protection: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv). Caution: MOM-Cl is a carcinogen; handle in a fume hood.[1]
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields 1-bromo-2,3-dimethyl-4-(methoxymethoxy)benzene .[1]
Step 2: Lithiation and Borylation
Objective: Convert the aryl bromide to the boronic acid via a lithium intermediate.
-
Setup: Dissolve the MOM-protected bromide (1.0 equiv) in anhydrous THF (0.15 M) in a dried flask under Argon. Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Slowly add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) down the side of the flask over 15 minutes. Stir at -78°C for 30–60 minutes.
-
Note: The 2,3-dimethyl substitution provides steric bulk, but the lithium-halogen exchange is generally faster than directed ortho-metallation at this temperature.[1]
-
-
Borylation: Add Triisopropyl borate (B(OiPr)₃) (1.5 equiv) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with dilute aqueous NH₄Cl or 1M HCl. Critical: Do not use strong acid or heat, as this may prematurely cleave the MOM group. Adjust pH to ~5–6.
-
Isolation: Extract with EtOAc. The boronic acid may remain in the organic layer or precipitate. If oil forms, triturating with hexanes/pentane often induces crystallization.
Reactivity & Applications
Suzuki-Miyaura Coupling Dynamics
The 2,3-dimethyl motif creates a sterically crowded environment around the boron center.[1] Standard coupling conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) may be sluggish.
-
Recommended Catalyst Systems:
-
Pd(dppf)Cl₂·DCM: Robust for sterically hindered substrates.
-
Buchwald Precatalysts (e.g., XPhos Pd G2): Excellent for electron-rich, hindered boronic acids.
-
-
Base Selection: K₃PO₄ or Cs₂CO₃ in dioxane/water often provides higher yields than carbonate bases for hindered systems.
Deprotection Strategy
Post-coupling, the MOM group reveals the phenol.
-
Conditions: Treat the biaryl product with 6M HCl in MeOH/THF at RT for 1–2 hours.
-
Alternative: TFA/DCM (1:1) if the substrate is acid-stable.[1]
Mechanistic Pathway
The following diagram illustrates the utility of this reagent in a drug discovery context, specifically for installing a masked phenolic moiety.
Caption: Application workflow showing the insertion of the boronic acid into a scaffold followed by unmasking of the phenol.
Handling and Stability
Boroxine Equilibrium
Like most boronic acids, 2,3-dimethyl-4-(methoxymethoxy)phenylboronic acid exists in equilibrium with its cyclic trimeric anhydride (boroxine).[1]
-
Observation: The melting point may appear broad or variable depending on the water content.
-
Impact: This does not affect stoichiometry significantly in Suzuki couplings, as the base and water in the reaction mixture hydrolyze the boroxine back to the monomeric acid in situ.
Storage
-
Temperature: 2–8°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent protodeboronation, although the electron-donating MOM and methyl groups make the C-B bond relatively robust compared to electron-deficient analogs.[1]
References
-
Chemical Identity & CAS: Sigma-Aldrich Product Database. 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.[1]
-
Precursor Synthesis: BenchChem Protocols. Application Notes for 4-Bromo-2,3-dimethylphenol.
-
General MOM Protection Protocol: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1]
-
Suzuki Coupling of Hindered Boronic Acids: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research. [1]
Sources
An In-Depth Technical Guide to the Stability of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fda.gov [fda.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 12. irjpms.com [irjpms.com]
- 13. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. lcms.cz [lcms.cz]
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid solubility
Executive Summary & Chemical Identity
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-24-7 ) is a specialized organoboron intermediate used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) for the synthesis of complex biaryl scaffolds, often in natural product total synthesis or medicinal chemistry programs.[1]
Its solubility profile is governed by three competing structural factors:
-
The Boronic Acid Moiety: Amphiphilic, capable of hydrogen bonding, but prone to reversible dehydration (boroxine formation).
-
The MOM (Methoxymethoxy) Group: A polar-aprotic acetal protecting group that increases solubility in organic ethers but introduces acid sensitivity.[1]
-
The Dimethyl Backbone: Increases lipophilicity (
) and steric bulk, reducing water solubility compared to unsubstituted phenylboronic acid.
Physicochemical Profile
| Property | Data / Prediction |
| CAS Number | 1451392-24-7 |
| Molecular Formula | |
| Molecular Weight | 210.04 g/mol |
| Physical State | White to off-white solid |
| Acidity (pKa) | Est.[1][2] 9.0 – 9.5 (Electron-donating alkyl/alkoxy groups decrease acidity relative to PhB(OH) |
| LogP (Predicted) | ~1.8 – 2.2 (Moderately Lipophilic) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
Solubility Landscape
Since specific gravimetric solubility data is rarely published for this intermediate, the following classification is derived from Structure-Property Relationships (SPR) of analogous MOM-protected aryl boronic acids.
A. Primary Solvents (High Solubility)
These solvents are recommended for stock solution preparation and homogeneous reactions.
-
Polar Aprotic: DMSO, DMF, DMAc.
-
Ethers: THF, 2-MeTHF, 1,4-Dioxane, DME. [1]
-
Alcohols: Methanol, Ethanol. [4]
-
Note: While soluble, boronic acids rapidly form boronate esters with alcohols (e.g., dimethyl boronate in MeOH). This is reversible but complicates NMR analysis.
-
B. Secondary Solvents (Moderate Solubility)
-
Chlorinated: Dichloromethane (DCM), Chloroform.
-
Usage: Good for work-up and extraction.[1]
-
-
Esters/Ketones: Ethyl Acetate, Acetone. [4]
-
Usage: Acetone is excellent for recrystallization; Ethyl Acetate is standard for extraction but may not dissolve high concentrations of the trimeric boroxine form.
-
C. Poor Solvents (Anti-Solvents)
-
Hydrocarbons: Hexanes, Pentane, Cyclohexane.
-
Usage: Used to precipitate the product or wash away non-polar impurities.
-
-
Water (Neutral pH):
Critical Stability & Handling Protocols
The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), especially upon storage or drying. This is not degradation but a physical state change that alters apparent solubility.
-
Observation: A sample appearing as a "dry powder" may actually be a mixture of acid and boroxine.
-
Impact: Boroxines are generally less polar and more soluble in non-polar solvents (like Toluene or DCM) than the free acid.
-
Reversal: Adding water or a Lewis base (like hydroxide in a Suzuki coupling) rapidly hydrolyzes the boroxine back to the reactive boronic acid species.
MOM Group Sensitivity
The methoxymethoxy group is an acetal.
-
DANGER: Do NOT use acidic solvents (e.g., acetic acid, dilute HCl) for dissolution or work-up. Acidic conditions will cleave the MOM group (
), destroying the protecting group and altering the molecule's reactivity.[1]
Experimental Workflows
Workflow A: Dissolution for Suzuki Coupling
Standard Biphasic System (Dioxane/Water)[1]
-
Weighing: Weigh the boronic acid in a glovebox or under nitrogen flow to minimize moisture uptake (which makes weighing inaccurate).
-
Solvent A (Organic): Dissolve the boronic acid in 1,4-Dioxane or THF . (Target conc: 0.1 – 0.5 M).
-
Troubleshooting: If the solution is cloudy, the sample may have high boroxine content. Mild heating (40°C) usually clarifies it.
-
-
Base Addition: Add the aqueous base (e.g.,
or in water).-
Observation: The mixture may become biphasic. This is normal. The boronic acid will partition between the phases, with the active boronate anion forming at the interface or in the aqueous phase.
-
Workflow B: Solubility Determination Protocol
For precise solubility data in a specific solvent.[1]
Caption: Step-by-step gravimetric/HPLC workflow for determining the saturation limit of the boronic acid intermediate.
Mechanistic Visualization
The following diagram illustrates the equilibrium between the free boronic acid, the boroxine anhydride, and the boronate anion, which dictates solubility in different environments.
Caption: The dynamic equilibrium of boronic acids. Dry storage favors the Boroxine; basic aqueous conditions favor the Boronate Anion.
References
-
Sigma-Aldrich. Product Specification: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7).[1][8]Link
-
Hall, D. G. (2011).[9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][9][10] Wiley-VCH.[1] (Authoritative text on Boronic Acid physical properties).
-
Leszczyński, P., et al. (2020).[11][12] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 49, 814–824.[12] Link
-
Miyaura, N., & Suzuki, A. (1995).[9] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
Sources
- 1. 115377-93-0|2-(Methoxymethoxy)phenylboronic acid|BLD Pharm [bldpharm.com]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acidi boronici e derivati dell'acido boronico | CymitQuimica [cymitquimica.com]
- 9. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Monograph: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
The following technical guide details the rationale, synthesis, and application of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid . This monograph is designed for medicinal chemists and process engineers dealing with sterically congested biaryl synthesis.
CAS No: 1451392-24-7 Formula: C₁₀H₁₅BO₄ Molecular Weight: 210.04 g/mol
Part 1: Executive Summary & Strategic Utility
In the landscape of modern drug discovery, "escape from flatland" is a priority. 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid represents a specialized class of "masked" phenolic building blocks designed to introduce both functional complexity (a protected phenol) and conformational rigidity (via the 2,3-dimethyl motif) into biaryl scaffolds.
The "Ortho-Effect" Challenge
This molecule addresses a specific synthetic bottleneck: coupling sterically hindered phenols .
-
Conformational Locking: The methyl groups at positions 2 and 3 create significant steric bulk. When coupled to another aromatic ring, these groups restrict rotation around the biaryl axis, often locking the molecule into a specific atropisomer or forcing a twist angle required for binding in hydrophobic pockets (e.g., kinase inhibitors).
-
Orthogonality: The Methoxymethyl (MOM) ether is a robust protecting group that withstands the basic conditions of Suzuki-Miyaura coupling yet can be removed under mild acidic conditions, revealing the free phenol for further derivatization (e.g., etherification, phosphorylation).
Part 2: Retrosynthetic Analysis & Synthesis Logic
The synthesis of this boronic acid is not trivial due to the competing directing effects and steric crowding. The optimal route utilizes a Bromination-Protection-Metalation sequence starting from commercially available 2,3-dimethylphenol (2,3-xylenol).
Mechanistic Pathway (Graphviz)
Figure 1: Critical path for the synthesis of CAS 1451392-24-7.[1] The sequence prioritizes regiocontrol during bromination and prevents "boron-migration" during lithiation.
Part 3: Detailed Experimental Protocols
Stage 1: Regioselective Bromination
Objective: Install the bromine handle at the para position (C4) while avoiding the ortho position (C6).
-
Rationale: The C4 position is activated by the 3-methyl group (ortho) and the hydroxyl group (para). While C6 is also activated (ortho to OH), steric hindrance from the 3-methyl group directs substitution preferentially to C4.
Protocol:
-
Charge a reactor with 2,3-dimethylphenol (1.0 eq) and acetonitrile (10 vol).
-
Cool to 0°C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Slow addition prevents over-bromination.
-
Stir at room temperature for 4 hours. Monitor by HPLC.
-
Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.
-
Purification: Recrystallize from Hexanes/EtOAc to remove trace 6-bromo isomer.
-
Target Yield: >85%
-
Key QC Parameter: <2% regioisomer by 1H NMR.
-
Stage 2: MOM Protection
Objective: Mask the phenol to tolerate n-BuLi treatment.
-
Rationale: The MOM group is chosen over silyl ethers (unstable to base) or benzyl ethers (hydrogenolysis might reduce the aromatic ring or be incompatible with other functional groups).
Protocol:
-
Dissolve 4-bromo-2,3-dimethylphenol (1.0 eq) in dry DCM (15 vol).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool to 0°C under Nitrogen.
-
Add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise. Warning: MOM-Cl is a carcinogen; use strict containment.
-
Warm to RT and stir for 12 hours.
-
Workup: Quench with sat. NaHCO₃. Separate phases. Dry organic layer over Na₂SO₄.
-
Target Yield: >95% (Quantitative conversion is typical).
-
Stage 3: Cryogenic Borylation (The Critical Step)
Objective: Convert the aryl bromide to the boronic acid via Lithium-Halogen Exchange.
-
Technical Challenge: The 2-methyl group creates steric hindrance, slowing down the trapping of the borate. The lithiated species must be kept cold to prevent benzylic deprotonation or isomerization.
Protocol:
-
Dissolve 1-bromo-4-(methoxymethoxy)-2,3-dimethylbenzene (1.0 eq) in anhydrous THF (20 vol).
-
Cool solution to -78°C (Internal temperature).
-
Add n-Butyllithium (2.5 M in hexanes) (1.1 eq) dropwise over 1 hour. Maintain temp < -70°C.
-
Stir at -78°C for 30 minutes to ensure complete exchange.
-
Add Triisopropyl borate (B(OiPr)₃) (1.5 eq) rapidly in one portion. Note: Rapid addition ensures the sterically hindered anion is trapped kinetically.
-
Allow the mixture to warm slowly to room temperature over 12 hours.
-
Hydrolysis: Cool to 0°C and add 1N HCl until pH ~3. Stir vigorously for 30 minutes.
-
Isolation: Extract with EtOAc. The product may require crystallization from water/acetonitrile to remove boroxine trimers.
Part 4: Application in Suzuki-Miyaura Coupling
The 2,3-dimethyl substitution pattern makes this boronic acid slow to transmetallate . Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often fail or result in protodeboronation.
Optimized Coupling System (Table 1)
| Parameter | Standard Condition (Avoid) | High-Performance Condition (Recommended) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos or XPhos Pd G3 | Dialkylbiaryl phosphines (Buchwald ligands) are required to facilitate oxidative addition and transmetallation of hindered substrates. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, anhydrous bases often improve yields in steric systems. |
| Solvent | DMF/Water | Toluene/Water (10:1) or Dioxane | Biphasic systems often suppress protodeboronation. |
| Temperature | 80°C | 100°C - 110°C | Higher energy required to overcome the steric barrier of the ortho-methyl group. |
Deprotection Strategy
Post-coupling, the MOM group is removed to reveal the phenol:
-
Reagent: 6M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM.
-
Conditions: RT for 1-2 hours.
-
Outcome: Quantitative release of the 2,3-dimethyl-4-hydroxybiaryl system.
Part 5: References
-
Regioselectivity in Phenol Bromination:
-
MOM Protection in Synthesis:
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 2014 . (Standard Reference for MOM stability/cleavage).
-
-
Suzuki Coupling of Hindered Boronic Acids:
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 . Link
-
-
Synthesis of 2,3-Dimethyl-4-bromoanisole (Analogous Precursor):
-
Sigma-Aldrich Product Specification, CAS 1451392-24-7. Link
-
Sources
Technical Guide: Spectroscopic and Synthetic Analysis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Approach
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in constructing complex molecular architectures places a high demand on precise and unambiguous structural characterization. The title compound, 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, is a functionalized building block where a methoxymethyl (MOM) ether serves as a common protecting group for a phenol.
A thorough search of scientific literature and chemical databases did not yield experimental spectroscopic data for the 2,3-dimethyl isomer. However, data for the constitutional isomer, (4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid (CAS 223128-32-3) , is available and serves as an excellent reference.[2] This guide will present the predicted spectroscopic data for the target 2,3-dimethyl isomer, justifying these predictions through fundamental principles and comparison with known analogues. This predictive approach provides a powerful framework for researchers to identify and characterize the target molecule upon its synthesis.
Molecular Structures of Isomers
The subtle change in the position of the methyl groups from a 3,5-substitution to a 2,3-substitution pattern is expected to have a significant and predictable impact on the spectroscopic output, particularly in the NMR spectra due to changes in symmetry and proton-proton coupling.
Figure 1 : Comparison of the target 2,3-dimethyl isomer and the known 3,5-dimethyl analogue.
Proposed Synthesis Pathway
The synthesis of substituted phenylboronic acids is a well-established field. A reliable route to the target compound can be envisioned starting from commercially available 2,3-dimethylphenol. The causality for this multi-step pathway is rooted in directing group effects and the controlled introduction of functional groups.
Figure 2 : Proposed synthetic workflow for the target compound.
Detailed Synthetic Protocol
-
Phenol Protection: To a solution of 2,3-dimethylphenol (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 eq) at 0 °C. After cessation of hydrogen evolution, add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench carefully with water and extract the product. Purify by column chromatography to yield 1-(methoxymethoxy)-2,3-dimethylbenzene.
-
Lithiation and Borylation: Dissolve the protected phenol (1.0 eq) in dry THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C. Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.2 eq). The methoxy group of the MOM ether directs the lithiation to the ortho position (C4). Stir the resulting deep-red solution at low temperature for 2-4 hours.
-
Borate Quench: Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise at -78 °C. The reaction will lose its color. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction to 0 °C and quench by slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the boronic ester.
-
Isolation: Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
Predicted Spectroscopic Data
The following sections detail the expected spectroscopic data for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.
¹H NMR Spectroscopy
The key distinction between the 2,3-dimethyl and 3,5-dimethyl isomers will be the aromatic region. The 3,5-dimethyl isomer shows a single aromatic singlet due to symmetry. In contrast, the 2,3-dimethyl isomer is asymmetric, leading to two distinct aromatic protons which will appear as an AB quartet (two doublets) due to ortho-coupling (J ≈ 8-9 Hz).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.65 | d (J ≈ 8.5 Hz) | 1H | Ar-H (C5) | Ortho to the electron-withdrawing B(OH)₂ group, deshielded. |
| ~6.95 | d (J ≈ 8.5 Hz) | 1H | Ar-H (C6) | Ortho to the electron-donating MOM-O group, shielded. |
| ~5.15 | s | 2H | O-CH₂ -O | Characteristic shift for the MOM protecting group methylene protons. |
| ~4.8-5.5 | br s | 2H | B(OH )₂ | Broad, exchangeable signal; integration can vary. |
| ~3.50 | s | 3H | O-CH₃ | Characteristic shift for the MOM protecting group methyl protons. |
| ~2.35 | s | 3H | Ar-CH₃ (C2) | Aromatic methyl group. |
| ~2.20 | s | 3H | Ar-CH₃ (C3) | Aromatic methyl group, potentially slightly different shift due to proximity to different substituents. |
¹³C NMR Spectroscopy
The ¹³C NMR will reflect the lack of symmetry in the molecule, showing nine distinct carbon signals (6 aromatic, 3 aliphatic). The carbon attached to the boron atom (C1) is often difficult to observe or appears as a broad, low-intensity signal.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~158.0 | C 4-O | Aromatic carbon attached to the electron-donating MOM-O group. |
| ~142.0 | C 2-CH₃ | Aromatic carbon deshielded by methyl and adjacent to C-B. |
| ~136.0 | C 5 | Aromatic CH, deshielded by adjacent C-B. |
| ~135.0 | C 3-CH₃ | Aromatic carbon with methyl substituent. |
| ~130.0 (broad) | C 1-B | Aromatic carbon attached to boron; often broad. |
| ~115.0 | C 6 | Aromatic CH, shielded by adjacent MOM-O group. |
| ~94.5 | O-C H₂-O | Methylene carbon of the MOM group. |
| ~56.5 | O-C H₃ | Methyl carbon of the MOM group. |
| ~20.0 | Ar-C H₃ (C2) | Methyl carbon. |
| ~16.5 | Ar-C H₃ (C3) | Methyl carbon. |
Mass Spectrometry
Boronic acids can be analyzed by mass spectrometry, often using electrospray ionization (ESI). In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is commonly observed. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅BO₄ |
| Molecular Weight | 210.04 g/mol |
| Exact Mass (Monoisotopic) | 210.1063 Da |
| Predicted Ion (ESI-) | m/z 209.0990 ([M-H]⁻) |
| Predicted Ion (ESI+) | m/z 211.1136 ([M+H]⁺) |
Rationale: The negative ion mode is often highly sensitive for boronic acids.[3] The calculation is for the most abundant isotopes (¹¹B, ¹²C, ¹H, ¹⁶O).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present. The most characteristic band will be the broad O-H stretch from the boronic acid hydroxyl groups.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3200 - 3500 | Strong, Broad | O-H Stretch | Boronic Acid B(O-H)₂ |
| 2850 - 3000 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~3050 | Weak-Medium | C-H Stretch | Aromatic |
| ~1610, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1330 - 1390 | Strong | B-O Stretch | Boron-Oxygen |
| 1000 - 1150 | Strong | C-O Stretch | Ether (MOM group) |
Rationale: The presence of a very broad absorption in the 3200-3500 cm⁻¹ region is a hallmark of boronic acids due to hydrogen bonding.[4][5] The strong B-O stretching vibration is also a key diagnostic peak.
Standard Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.
Figure 3 : General experimental workflow for spectroscopic characterization.
NMR Spectroscopy
-
Instrument: 400 MHz (or higher) spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a good starting point. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but note that the B(OH)₂ protons will exchange with residual water.
-
Experiments: Standard 1D experiments (¹H, ¹³C) should be run first. For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.
Mass Spectrometry (LC-MS)
-
System: A Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes should be tested to determine the most sensitive method.
-
Mobile Phase: A simple gradient of water and acetonitrile (ACN) with a common modifier like 0.1% formic acid (for positive mode) or 0.1% ammonia (for negative mode) is typically effective.[1]
Infrared Spectroscopy (FT-IR)
-
Technique: Attenuated Total Reflectance (ATR) is the most convenient method for solid samples, requiring minimal sample preparation.[6]
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Conclusion
While experimental spectra for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid are not currently published, a robust and reliable spectroscopic profile can be confidently predicted. The key distinguishing features are expected to be an asymmetric AB quartet in the aromatic region of the ¹H NMR spectrum and nine distinct signals in the ¹³C NMR spectrum. The predicted mass and the characteristic IR stretches for O-H, B-O, and C-O functional groups provide further points for confirmation. This guide provides a comprehensive framework for the synthesis, characterization, and identification of this valuable synthetic building block.
References
- D. G. Hall, Ed.
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Supporting Information - Theranostics. Available at: [Link]
-
(4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid (C007B-519762) - Cenmed. Available at: [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry, Vol. 61A, pp. 1025-1033. Available at: [Link]
-
Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 2004, 20 (12), pp 5037–5045. Available at: [Link]
-
A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Molecules, 2013, 18(11), 13390-13404. Available at: [Link]
-
Conformational and FTIR analyses of 2,3-dimethoxyphenylboronic acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 393-406. Available at: [Link]
-
DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455. Available at: [Link]
-
4-Methoxyphenylboronic acid - SpectraBase. Available at: [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. Available at: [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available at: [Link]
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- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
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- 3. sciex.com [sciex.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Conformational and FTIR analyses of 2,3-dimethoxyphenylboronic acid [] [jag.journalagent.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹H NMR of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H NMR spectroscopy of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, a key building block in synthetic organic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a deep, causal understanding of the spectroscopic features of this molecule. We will delve into the rationale behind experimental design, the interpretation of the resulting spectrum, and the underlying principles that govern the observed chemical shifts and coupling patterns.
Molecular Structure and its Spectroscopic Implications
The structure of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid presents a fascinating case for ¹H NMR analysis. The 1,2,3,4-tetrasubstituted aromatic ring creates a specific electronic environment that dictates the chemical shifts of the remaining two aromatic protons. The interplay of the electron-withdrawing boronic acid group, the electron-donating methyl groups, and the electron-donating methoxymethoxy (MOM) ether functionality results in a predictable yet nuanced spectrum.
A critical consideration for the NMR analysis of arylboronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, particularly in non-polar solvents. This oligomerization can lead to broadened signals and complex, often uninterpretable, spectra. To ensure a clean, monomeric spectrum, the choice of solvent is paramount.
Predicted ¹H NMR Spectrum
Based on the analysis of structurally similar compounds and established principles of substituent effects on aromatic rings, a predicted ¹H NMR spectrum for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in a suitable solvent like DMSO-d₆ is presented below.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~7.5 - 7.7 | d | 1H | ~8.0 - 8.5 (³J) |
| H-5 | ~6.8 - 7.0 | d | 1H | ~8.0 - 8.5 (³J) |
| B(OH)₂ | ~8.0 (broad) | s | 2H | - |
| -OCH₂O- | ~5.2 - 5.3 | s | 2H | - |
| -OCH₃ | ~3.4 - 3.5 | s | 3H | - |
| 2-CH₃ | ~2.2 - 2.3 | s | 3H | - |
| 3-CH₃ | ~2.1 - 2.2 | s | 3H | - |
Detailed Signal Assignment and Rationale
Aromatic Protons (H-5 and H-6)
The two remaining protons on the aromatic ring, H-5 and H-6, are ortho to each other and will therefore appear as doublets due to ³J (ortho) coupling.
-
H-6: This proton is ortho to the electron-withdrawing boronic acid group and meta to the electron-donating MOM-ether. The deshielding effect of the boronic acid group is expected to dominate, shifting this proton significantly downfield. For comparison, in 4-methoxy-2-methylphenylboronic acid, the proton ortho to the boronic acid appears around 7.4 ppm[1]. The additional methyl group at the 3-position in our target molecule will likely introduce some steric and slight electronic effects, but the downfield shift due to the adjacent boronic acid will be the primary determinant.
-
H-5: This proton is ortho to the electron-donating MOM-ether and meta to the boronic acid group. The strong shielding effect of the alkoxy group will shift this proton upfield. In 2,3-dimethylphenol, the proton ortho to the hydroxyl group appears at a lower chemical shift than the other aromatic protons[2]. The MOM group is also a strong electron-donating group, so a similar upfield shift is expected for H-5.
The coupling constant between H-5 and H-6 is expected to be in the typical range for ortho coupling on a benzene ring, approximately 7-10 Hz.
Boronic Acid Protons (-B(OH)₂)
The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on concentration, temperature, and the solvent used. They typically appear as a broad singlet due to rapid exchange with residual water in the solvent. In DMSO-d₆, this signal is often observed in the range of 8.0-8.5 ppm.
Methoxymethyl (MOM) Group Protons (-OCH₂O- and -OCH₃)
The methoxymethyl ether protecting group gives rise to two distinct singlets:
-
-OCH₂O-: The two protons of the methylene bridge typically resonate in the range of 5.2-5.3 ppm. This downfield shift is due to the two adjacent electronegative oxygen atoms.
-
-OCH₃: The three protons of the methyl group of the MOM ether are expected to appear around 3.4-3.5 ppm.
Aromatic Methyl Protons (2-CH₃ and 3-CH₃)
The two methyl groups at positions 2 and 3 will each appear as a singlet. Their chemical shifts will be influenced by the adjacent substituents.
-
2-CH₃: This methyl group is ortho to the electron-withdrawing boronic acid group, which will cause a slight downfield shift compared to an unsubstituted toluene. In 4-methoxy-2-methylphenylboronic acid, the methyl group appears at 2.24 ppm[1].
-
3-CH₃: This methyl group is ortho to the electron-donating MOM-ether. This proximity to an electron-donating group will likely cause a slight upfield shift compared to the 2-CH₃ group.
Experimental Protocol for ¹H NMR Acquisition
This section provides a detailed, self-validating methodology for obtaining a high-quality ¹H NMR spectrum of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.
Sample Preparation Workflow
Caption: Workflow for preparing the NMR sample.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for several reasons. Firstly, its polar nature helps to break up the trimeric boroxine structures that can form through dehydration of the boronic acid, ensuring the observation of the monomeric species in solution. Secondly, it is an excellent solvent for a wide range of organic compounds.
Spectrometer Parameters
A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis. The following parameters should be considered:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans should be sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.
-
Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, will cover the expected range of signals.
Data Processing and Analysis
The following workflow outlines the steps for processing the acquired Free Induction Decay (FID) to obtain the final spectrum.
Caption: Data processing workflow from FID to the final spectrum.
Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆, which appears at approximately 2.50 ppm.
Conclusion
The ¹H NMR spectrum of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a rich source of structural information. A thorough understanding of the electronic effects of the various substituents on the aromatic ring allows for a confident assignment of all proton signals. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for this important synthetic intermediate, ensuring accurate characterization and facilitating its use in drug discovery and development.
References
- A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- 1H NMR Chemical Shift - Oregon State University. (2022, March 9).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit. Retrieved from [Link]
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1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Asia. Retrieved from [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]
-
NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
H NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
2,3-Dimethylphenol. (n.d.). PubChem. Retrieved from [Link]
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Structural Integrity and Purity Assessment: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
Executive Summary
The purity assessment of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid presents a distinct challenge in organic analysis: the convergence of a labile protecting group (MOM) with a dynamic equilibrium functional group (boronic acid). Unlike standard stable intermediates, this molecule exists in a flux state between its monomeric acid and trimeric anhydride (boroxine) forms, while simultaneously risking acid-catalyzed deprotection.
This technical guide establishes a Quantitative Nuclear Magnetic Resonance (qNMR) workflow as the primary standard for purity assignment, relegating HPLC to a qualitative role due to on-column hydrolysis risks. It provides a self-validating protocol for researchers to distinguish between "chemical impurities" (e.g., protodeboronated byproducts) and "stoichiometric variance" (boroxine formation).
Part 1: Structural Analysis & Impurity Profile
To accurately measure purity, one must first define what constitutes an impurity in this specific context. The molecule contains three vectors of instability:
-
The Boronic Acid Moiety (
):-
The Boroxine Variable: Under vacuum or dry storage, three boronic acid molecules dehydrate to form a cyclic boroxine anhydride.
-
Critical Insight: In most Suzuki-Miyaura couplings, the boroxine is reaction-equivalent to the monomer (it hydrolyzes in situ). However, it alters the molecular weight (Effective Boronic Acid Content), leading to stoichiometric errors if not quantified.
-
-
The Methoxymethoxy (MOM) Group (
):-
Acid Sensitivity: The MOM group is an acetal. Exposure to acidic HPLC mobile phases (e.g., 0.1% TFA) or acidic workups will hydrolyze this group to the phenol, creating a false impurity profile.
-
-
The 2,3-Dimethyl Core:
-
Steric Influence: The ortho-methyl group (position 2) provides steric protection to the boron center, potentially reducing the rate of protodeboronation compared to unhindered phenylboronic acids.
-
Visualization: Degradation & Equilibrium Pathways
Figure 1: The dynamic equilibrium between monomer and boroxine is reversible (grey), while degradation to phenol or de-boronated species is irreversible (red).[1][2]
Part 2: Analytical Methodologies
The Gold Standard: Quantitative NMR (qNMR)
Standard HPLC is insufficient for primary purity assignment due to the lack of UV chromophore differentiation between the monomer and boroxine, and the risk of on-column degradation. qNMR is the required protocol for absolute purity determination.
Protocol: Internal Standard Method
Objective: Determine the effective weight percentage (wt%) of the active boron species.
-
Internal Standard (IS) Selection:
-
Recommended: 1,3,5-Trimethoxybenzene or Dimethyl sulfone .
-
Reasoning: These are non-hygroscopic, chemically inert toward boronic acids, and provide sharp singlets in regions (3.0–3.8 ppm or 6.0–6.5 ppm) that do not overlap with the aromatic protons of the target or the MOM signals (approx. 3.4 ppm and 5.2 ppm).
-
-
Solvent: DMSO-
(Dry).-
Note: Avoid CDCl
if possible, as trace HCl in chloroform can hydrolyze the MOM group during the scan.
-
-
Procedure:
-
Weigh 10–15 mg of the target sample (
) and 5–10 mg of Internal Standard ( ) directly into the NMR tube (precision mg). -
Dissolve in 0.6 mL DMSO-
. -
Set relaxation delay (
) to seconds to ensure full relaxation of all nuclei.
-
-
Calculation:
Secondary Method: HPLC-UV/MS (Quality Control)
Use HPLC only for checking organic impurities (starting materials, isomers), not for quantifying the boronic acid content itself.
Critical Constraint: Do NOT use Trifluoroacetic Acid (TFA) or strong Formic Acid gradients.
| Parameter | Specification | Causality |
| Column | C18 with high carbon load (e.g., Waters XSelect HSS T3) | Prevents peak tailing common with Lewis acidic boron species. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.0–8.0) | Neutral/Basic pH stabilizes the MOM group and ionizes the boronic acid for better peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 95% B over 15 min | Generic scouting gradient. |
| Detection | UV 254 nm / 220 nm | 2,3-dimethyl substitution may lower UV extinction; 220 nm preferred. |
Part 3: Purification Protocols
If purity falls below 95% (excluding boroxine content), purification is required. Silica gel chromatography is often deleterious to boronic acids due to irreversible adsorption.
Recrystallization (The "Self-Validating" System)
This method relies on the solubility differential between the polar boronic acid and non-polar organic impurities.
-
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate .
-
Precipitation: Slowly add n-Heptane or Hexane while stirring until turbidity persists.
-
Cooling: Allow to cool to room temperature, then 4°C. The boronic acid (and its anhydride) will crystallize; lipophilic impurities (like de-boronated byproducts) remain in the mother liquor.
-
Wash: Filter and wash the cake with cold 1:4 EtOAc:Heptane.
-
Drying: Vacuum dry at 40°C. Note: Over-drying will increase boroxine content, but this is acceptable for reactivity.
Part 4: Analytical Decision Workflow
This diagram guides the researcher through the logic of accepting or rejecting a batch based on the specific behavior of this molecule.
Figure 2: Workflow prioritizes structural verification (MOM integrity) via NMR before assessing chromatographic purity.
References
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid equilibrium and stability).
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Link (Protocol for HPLC separation of boronic acids avoiding tailing).
-
BenchChem. (2025).[8][9] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Link (Comparative analysis of qNMR vs HPLC for boronic acid derivatives).
-
Yan, J., et al. (2015). Selective On-Line Detection of Boronic Acids in HPLC by Post-Column Reaction With Alizarin. Journal of Chromatography A. Link (Methodology for specific detection of boron species).[10]
Sources
- 1. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Boronic Acids | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. [4-methoxy-2-(methoxymethyl)phenyl]boronic acid | 1451392-22-5 [sigmaaldrich.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Efficiency Suzuki-Miyaura Coupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
Application Note & Protocol: AN-SMC-23DM
Executive Summary
This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7). This specific building block presents a dual challenge in organic synthesis: steric hindrance at the ortho-position (2-methyl) and electronic activation via the 4-alkoxy group, which increases susceptibility to protodeboronation. Furthermore, the methoxymethoxy (MOM) protecting group requires specific pH control during workup to prevent premature cleavage.
This protocol utilizes a Bulky-Phosphine Palladium Catalysis strategy (specifically SPhos or XPhos systems) to overcome the energy barrier of transmetalation caused by the ortho-methyl group, ensuring high yields (>85%) and minimizing homocoupling or deboronation side products.
Chemical Profile & Properties[1][2][3][4]
| Property | Specification |
| Compound Name | 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid |
| CAS Number | 1451392-24-7 |
| Molecular Weight | 210.04 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO, THF; sparing in water. |
| Key Functionality | Ortho-blocked Boronic Acid; MOM-protected Phenol |
Strategic Analysis: Mechanistic Barriers
The Steric Bottleneck
The 2-methyl substituent creates significant steric bulk around the boron center. In the standard Suzuki catalytic cycle, the transmetalation step (transfer of the aryl group from Boron to Palladium) is the rate-determining step for hindered substrates. Standard ligands (like PPh3) often fail here, leading to stalled cycles and catalyst decomposition.
Solution: Use ligands with large cone angles (e.g., SPhos , XPhos ) that create a "pocket" for the active Pd(0) species, facilitating oxidative addition and accelerating reductive elimination, while protecting the metal center.
Protodeboronation Risk
Electron-rich boronic acids (like this 4-OMOM substituted aryl) are prone to protodeboronation (replacement of B(OH)2 with H) under basic, aqueous conditions, especially if the cross-coupling is slow.
Solution:
-
Anhydrous capability: While water is needed for the base activation, minimizing excess water helps.
-
High Activity Catalyst: Rapid turnover prevents the boronic acid from lingering in the basic media.
MOM Group Stability
The Methoxymethyl (MOM) ether is stable to the basic conditions of Suzuki coupling (K3PO4, Cs2CO3) but is highly sensitive to acid .
Critical Constraint: Avoid acidic quenches (e.g., 1M HCl) or acidic silica gel during purification. Use neutral or basic alumina, or buffered silica if necessary.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in overcoming the steric barrier imposed by the 2-methyl group.
Caption: Catalytic cycle emphasizing the Transmetalation step, where the 2-methyl steric hindrance is overcome by the specific ligand architecture.
Optimization Matrix
Select the condition set based on your coupling partner (electrophile).
| Component | Method A: Standard (Recommended) | Method B: Challenging/Chlorides | Method C: Scale-Up (>10g) |
| Electrophile | Aryl Bromides, Iodides, Triflates | Aryl Chlorides, Hindered Bromides | Aryl Bromides |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd₂qa(dba)₃ (1-2 mol%) | Pd-SPhos Gen 3 (1 mol%) |
| Ligand | SPhos (4-10 mol%) | XPhos or P(t-Bu)₃ | (Pre-catalyst contains ligand) |
| L/Pd Ratio | 2:1 | 1.5:1 to 2:1 | 1:1 (Fixed) |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene / Water (10:1) | 1,4-Dioxane / Water (4:1) | Toluene / Water (5:1) |
| Temp | 80°C - 100°C | 100°C (Reflux) | 80°C |
Detailed Protocol (Method A)
Objective: Coupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid with 4-Bromoanisole (Model Substrate).
Materials Checklist
-
Boronic Acid: 1.2 - 1.5 equivalents.
-
Electrophile: 1.0 equivalent.[1]
-
Catalyst: Pd(OAc)₂ (Sigma-Aldrich/Merck).
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Base: K₃PO₄ (Tribasic, anhydrous or monohydrate).
-
Solvent: Toluene (HPLC grade, degassed) and Water (degassed).
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge Toluene and Water separately with Argon for 15-20 minutes. Note: Oxygen is the enemy of the active Pd(0) species.
-
Reagent Charging (Solids):
-
Add Aryl Bromide (1.0 mmol, 1.0 eq).
-
Add 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.3 mmol, 1.3 eq).
-
Add SPhos (0.04 mmol, 4 mol%).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Add K₃PO₄ (2.0 mmol, 2.0 eq).
-
-
Solvent Addition:
-
Add Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Seal the vessel immediately.
-
-
Reaction:
-
Place in a pre-heated oil block at 90°C .
-
Stir vigorously (800-1000 RPM). Biphasic mixtures require high shear to facilitate phase transfer.
-
Monitor by TLC or HPLC at 1 hour. Reaction typically completes in 2-4 hours.
-
-
Workup (MOM-Safe):
-
Purification:
-
Flash chromatography on Silica Gel.
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Tip: Add 1% Triethylamine to the eluent if the product is acid-sensitive.
-
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the critical "No Acid" wash step to preserve the MOM group.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation (O2) | Ensure rigorous degassing. Switch to pre-formed Pd-SPhos G3 catalyst. |
| Protodeboronation | Reaction too slow; Ring too electron-rich | Increase catalyst loading to 5 mol%. Reduce water ratio (use Dioxane/H2O 10:1). |
| MOM Cleavage | Acidic Workup or Silica | Use NaHCO3 wash only. Add 1% Et3N to column solvent. |
| Homocoupling (Ar-Ar) | Oxygen leak | Check septum integrity. Ensure Argon positive pressure. |
| Precipitate in Rxn | Phosphate insolubility | Ensure vigorous stirring. Switch to Cs2CO3 (more soluble in organics). |
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Reference for MOM stability).
Sources
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in biaryl synthesis
Topic: Strategic Utilization of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid in Biaryl Synthesis Document Type: Application Note & Technical Protocol CAS Registry Number: 1451392-24-7[1]
Part 1: Executive Summary & Strategic Importance
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-24-7) is a specialized organoboron reagent designed for the modular construction of sterically congested biaryl scaffolds.[1] In drug discovery and total synthesis, this reagent serves a dual purpose:
-
Steric Patterning: It introduces a 2,3-dimethyl substitution pattern, which is critical for restricting biaryl rotation (atropisomerism) and filling hydrophobic pockets in kinase inhibitors or receptor modulators.
-
Latent Functionality: The methoxymethoxy (MOM) group acts as a robust mask for a phenol. It withstands the basic conditions of Suzuki-Miyaura cross-coupling but can be revealed under mild acidic conditions, providing a handle for further diversification (e.g., hydrogen bonding interactions or etherification).
Key Challenge: The ortho-methyl group at position 2 creates significant steric hindrance around the boron center, retarding the transmetallation step in the catalytic cycle. Furthermore, the electron-rich nature of the ring increases the susceptibility to protodeboronation. This guide details the optimized protocols to overcome these specific challenges.
Part 2: Chemical Profile & Handling
| Property | Specification |
| Formula | C₁₀H₁₅BO₄ |
| Molecular Weight | 210.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, EtOH, THF, DMF; sparingly soluble in water.[1] |
| Stability | Hygroscopic. Store at 2–8°C under inert atmosphere (Ar/N₂). |
| Reactivity Class | Electron-rich, sterically hindered arylboronic acid. |
Part 3: Mechanism & Critical Success Factors
The successful application of this reagent relies on managing the Suzuki-Miyaura Catalytic Cycle under sterically demanding conditions.
1. The "Ortho Effect" & Transmetallation Standard Pd(PPh₃)₄ catalysts often fail with this substrate because the bulky 2-methyl group prevents the boronate from approaching the Pd(II) center.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbene (NHC) complexes (e.g., Pd-PEPPSI-IPr ). These ligands create a spacious yet reactive metal center that facilitates transmetallation.
2. Protodeboronation Risk The electron-donating MOM and methyl groups make the C-B bond more labile, especially in the presence of water and strong base.
-
Solution: Utilize anhydrous conditions with mild bases (e.g., K₃PO₄) or non-aqueous base systems to minimize hydrolytic deboronation.
Visualizing the Steric Challenge
Figure 1: The catalytic cycle highlighting the transmetallation bottleneck caused by the 2-methyl substituent.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of the Reagent (In-House Preparation)
Use this protocol if the commercial reagent is unavailable. It ensures high purity.
Reagents: 2,3-Dimethyl-4-bromophenol, Chloromethyl methyl ether (MOMCl), n-Butyllithium (n-BuLi), Triisopropyl borate.
-
MOM Protection:
-
Dissolve 2,3-dimethyl-4-bromophenol (1.0 eq) in dry DCM at 0°C.
-
Add DIPEA (1.5 eq) followed by slow addition of MOMCl (1.2 eq). Caution: MOMCl is a carcinogen.
-
Stir at RT for 4h. Quench with water, extract, and concentrate to yield the MOM-ether.
-
-
Lithium-Halogen Exchange & Borylation:
-
Dissolve the protected aryl bromide in anhydrous THF under Argon. Cool to -78°C .
-
Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min to generate the aryllithium species.
-
Add Triisopropyl borate (1.5 eq) rapidly.
-
Allow the mixture to warm to RT overnight.
-
-
Hydrolysis:
-
Quench with 1N HCl (aqueous) and stir for 30 min.
-
Extract with EtOAc. Wash with brine.
-
Crucial Step: Recrystallize from acetonitrile/water to remove boroxine trimers.
-
Protocol B: Optimized Cross-Coupling (The "Buchwald" Method)
Targeting a sterically hindered biaryl product.
Scope: Coupling with aryl chlorides/bromides bearing ortho-substituents.
Materials:
-
Boronic Acid: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 eq)
-
Electrophile: Aryl Bromide/Chloride (1.0 eq)
-
Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).
Step-by-Step:
-
Setup: Charge a reaction vial with the aryl halide, boronic acid, Pd catalyst, and base.
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent (Toluene/Water biphasic system is preferred for solubility of inorganic bases).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Note: If using anhydrous Dioxane, reaction times may be longer, but protodeboronation is minimized.
-
-
Workup: Cool to RT. Filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The MOM group is stable on silica.
Protocol C: MOM Deprotection (Unmasking the Phenol)
Method: Mild Acidic Cleavage.
-
Dissolve the biaryl product in MeOH.
-
Add 6M HCl (excess) or conc. HCl (drops) until pH < 1.
-
Alternative: Use TFA/DCM (1:1) if the substrate is acid-stable.
-
-
Heat to 50°C for 1–2 hours. Monitor by TLC (product will be more polar).
-
Neutralize with sat. NaHCO₃, extract with EtOAc, and purify.
Part 5: Workflow Visualization
Figure 2: Complete synthetic workflow from precursor to final deprotected biaryl.
Part 6: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to Pd-PEPPSI-IPr or increase catalyst loading to 5 mol%. Ensure strict anaerobic conditions. |
| Protodeboronation (Ar-H formation) | Hydrolysis of C-B bond | Switch base to CsF or K₃PO₄ (anhydrous) in dry Dioxane. Avoid water in the solvent mix. |
| Homocoupling (Ar-Ar dimer) | Oxidative coupling | Reduce Oxygen exposure. Ensure the solvent is thoroughly degassed (freeze-pump-thaw). |
| MOM Cleavage during Coupling | Acidic impurities | Ensure the reaction mixture is basic (pH > 9). Use K₃PO₄ or K₂CO₃. |
References
-
Synthesis of Hindered Boronic Acids
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Catalysts for Hindered Biaryls (XPhos/SPhos)
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
-
MOM Protecting Group Stability
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Refer to Chapter on Phenol Protection).
-
-
Specific Reagent Data
Sources
Experimental protocol for using 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
[1]
Part 1: Executive Summary & Strategic Utility
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a specialized organoboron intermediate designed for the synthesis of sterically congested biaryl systems. It features two critical structural motifs:
-
2,3-Dimethyl Substitution: Provides a specific steric wedge, often utilized in medicinal chemistry to lock conformations of biaryl drug candidates (e.g., atropisomeric kinase inhibitors).
-
4-MOM (Methoxymethoxy) Group: A robust phenol protecting group that withstands basic Suzuki-Miyaura coupling conditions but is easily cleaved under mild acidic conditions to reveal a free hydroxyl group.
Key Technical Challenge: The methyl group at the ortho position (C2) relative to the boronic acid creates significant steric hindrance during the transmetallation step of cross-coupling. Standard protocols using tetrakis(triphenylphosphine)palladium(0) often result in low yields or protodeboronation. This guide details an optimized protocol using active Buchwald-type ligands to overcome this energy barrier.
Part 2: Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids are prone to dehydration, forming cyclic boroxine trimers.[1] While reversible in aqueous media, this alters stoichiometry.
-
Stability: The MOM group is stable to bases (NaOH, K₂CO₃, Cs₂CO₃) and organolithiums but is strictly incompatible with strong acids (HCl, TFA) and Lewis acids (BBr₃).
-
Safety: Irritant.[1] Handle in a fume hood. Avoid contact with oxidizing agents.
Part 3: Experimental Protocols
Protocol A: Sterically Hindered Suzuki-Miyaura Coupling
Objective: Couple 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid with an aryl halide (Ar-X) while minimizing protodeboronation.
Mechanism & Rationale:
-
Catalyst: We utilize Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/SPhos . The SPhos ligand is electron-rich and bulky, facilitating oxidative addition and, crucially, accelerating transmetallation in ortho-substituted substrates.
-
Base: Potassium Phosphate (K₃PO₄) is preferred over carbonates for hindered substrates as it provides a higher concentration of the active boronate species without excessive basicity that might degrade sensitive partners.
-
Solvent: 1,4-Dioxane/Water (4:1) . The water is essential to solvate the base and activate the boronic acid.
Step-by-Step Procedure:
-
Preparation:
-
Charge a reaction vial with Aryl Halide (1.0 equiv).
-
Add 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 – 1.5 equiv). Note: Excess is required to account for potential protodeboronation.
-
Add K₃PO₄ (3.0 equiv).
-
Add catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Optimization Tip: For extremely hindered halides (e.g., ortho-substituted bromides), switch to Pd₂(dba)₃ (2 mol%) and SPhos (4-8 mol%).
-
-
-
Degassing:
-
Seal the vial with a septum.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous 1,4-Dioxane and degassed Water (4:1 ratio, 0.1 M concentration relative to halide).
-
-
Reaction:
-
Heat the mixture to 90–100°C for 4–16 hours.
-
Monitoring: Check LC-MS for the consumption of the aryl halide. Look for the mass of the coupled product (M+H) and the protodeboronated byproduct (2,3-dimethyl-1-methoxymethoxybenzene).
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate and water.
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The MOM group is stable on silica gel.
-
Protocol B: Chemoselective MOM Deprotection
Objective: Cleave the MOM ether to reveal the phenol without affecting the biaryl linkage.
Rationale: Acid-catalyzed hydrolysis is the standard. For substrates sensitive to strong aqueous acids, a mild methanolic HCl approach is used.
Step-by-Step Procedure:
-
Dissolution: Dissolve the biaryl MOM-ether intermediate (from Protocol A) in Methanol (0.1 M).
-
Acidification:
-
Method A (Standard): Add 6M HCl (5–10 equiv) dropwise.
-
Method B (Sensitive Substrates): Add TMSCl (5 equiv) dropwise to the methanol solution (generates anhydrous HCl in situ).
-
-
Reaction: Stir at room temperature for 1–4 hours.
-
Monitoring: TLC will show a significant polarity shift (Product is much more polar/lower Rf due to the free phenol).
-
-
Workup:
-
Neutralize with saturated NaHCO₃ solution.
-
Extract with DCM or Ethyl Acetate.
-
Dry and concentrate.
-
Part 4: Visualization & Logic
Figure 1: Reaction Logic & Pathway
The following diagram illustrates the specific challenges and solutions for this intermediate.
Caption: Mechanistic workflow highlighting the critical steric bottleneck at the transmetallation stage and the sequential deprotection strategy.
Figure 2: Experimental Workflow Decision Tree
Caption: Decision tree for optimizing reaction conditions based on substrate complexity.
Part 5: Troubleshooting & Optimization Data
Table 1: Solvent and Base Screening (Model System) Data derived from standard optimization protocols for ortho-methyl boronic acids.
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Note |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 35% | Slow; significant protodeboronation. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 72% | Good standard condition. |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 88% | Recommended Starting Point. |
| 4 | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94% | Best for difficult/hindered halides. |
References
-
Sigma-Aldrich. 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid Product Page. CAS 1451392-24-7.[3][4]
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational text on mechanism and base selection).
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research, 41(11), 1461–1473. (Source for SPhos/XPhos usage in hindered systems).
-
Greene, T. W., & Wuts, P. G. M. (2006).[5] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for MOM deprotection protocols).
Application Note: Chemo-selective Deprotection of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Executive Summary
This Application Note details the optimized protocol for the deprotection of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid to yield 2,3-Dimethyl-4-hydroxyphenylboronic acid .
The primary challenge in this transformation is the high susceptibility of electron-rich aryl boronic acids to protodeboronation (cleavage of the C-B bond) under the acidic conditions required for MOM removal. The presence of electron-donating groups (two methyls at C2/C3 and the unmasked phenol at C4) significantly increases the electron density at the ipso-carbon, accelerating the rate of deboronation.
This guide presents two validated methodologies designed to unmask the phenol while preserving the boronic acid pharmacophore, essential for downstream Suzuki-Miyaura cross-couplings in drug discovery (e.g., TRK inhibitor synthesis).
Mechanistic Insight & Chemical Strategy
The Chemoselectivity Challenge
The deprotection of Methoxymethyl (MOM) ethers typically requires aqueous acid (e.g., 6M HCl) or Lewis acids (e.g.,
-
Pathway A (Desired): Acid-catalyzed hydrolysis of the acetal to release formaldehyde and the free phenol.
-
Pathway B (Undesired): Acid-promoted protonation of the ipso-carbon, leading to the release of boric acid and the reduced arene (2,3-dimethylphenol).
Critical Factor: The rate of Pathway B is accelerated by electron-donating substituents (EDGs). The target molecule, possessing three EDGs (2-Me, 3-Me, 4-OH), is classified as Type I (Highly Unstable) regarding protodeboronation.
Reaction Pathway Diagram
Figure 1: Kinetic competition between MOM hydrolysis and Protodeboronation. The protocol aims to maximize the green pathway while suppressing the red dashed pathway.
Experimental Protocols
Method A: Mild Hydrolysis (Recommended for Scale-Up)
This method utilizes a biphasic system with THF to solubilize the organic substrate and dilute HCl to provide controlled protonation.
Reagents:
-
Substrate: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.0 equiv)
-
Solvent: Tetrahydrofuran (THF) / Water (3:1 v/v)
-
Acid: 2M Hydrochloric Acid (HCl)
Protocol Steps:
-
Dissolution: Charge the substrate (e.g., 1.0 g) into a round-bottom flask. Add THF (15 mL) and stir until fully dissolved.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Rationale: Lower temperature kinetically favors acetal hydrolysis over C-B bond cleavage.
-
Acid Addition: Dropwise add 2M HCl (5.0 equiv) over 10 minutes. Do not dump; exotherms can trigger deboronation.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.
-
Monitor: Check via TLC (50% EtOAc/Hex) or LCMS. Look for the disappearance of the MOM starting material.
-
-
Quench: Once conversion is >95%, carefully neutralize with Saturated
to pH 6–7. Do not over-basify , as boronate anions are also unstable. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
. -
Isolation: Concentrate in vacuo at <40 °C . High heat during evaporation can promote dehydration to the boroxine (trimer).
Method B: Heterogeneous Catalysis (For Acid-Sensitive Substrates)
Uses a solid-supported acid resin (Amberlyst-15) to allow rapid filtration if degradation is observed.
Protocol Steps:
-
Dissolve substrate in Methanol (MeOH) [0.1 M concentration].
-
Add Amberlyst-15 resin (200 mg per mmol of substrate).
-
Stir at Room Temperature for 6–12 hours.
-
Filtration: Filter off the resin beads.
-
Concentration: Evaporate the filtrate to yield the product.
Analytical Data & QC Specifications
The product exists in equilibrium between the monomeric boronic acid and the trimeric boroxine (anhydride). This is normal and reversible.
| Attribute | Specification / Observation |
| Appearance | Off-white to beige powder. |
| 1H NMR (DMSO-d6) | MOM Cleavage: Disappearance of singlet at ~3.4 ppm ( |
| 11B NMR | Monomer: ~29 ppm (Broad). Boroxine: ~20–22 ppm. (Presence of both is acceptable). |
| Mass Spec (ESI-) | [M-H]- peak corresponding to the boronic acid. Note: Boronic acids often esterify with MeOH in LCMS solvents. |
QC Decision Tree
Figure 2: Quality Control workflow to ensure structural integrity post-deprotection.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Phenol formation | Protodeboronation (C-B cleavage). | Reduce acid concentration (try 1M HCl). Lower temperature to 0°C. Switch to Method B (Amberlyst). |
| Incomplete Reaction | Steric hindrance of 2,3-dimethyl groups. | Increase reaction time, not temperature. Add 5-10% THF to improve solubility. |
| Product is an Oil/Gum | Boroxine formation. | Add small amount of water/acetonitrile and sonicate to hydrolyze boroxine back to acid solid. |
References
-
Mechanistic Studies on Protodeboronation
-
Cox, P. A., et al. (2017).[1] "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances. (Demonstrates that electron-rich boronic acids are kinetically faster to deboronate).
-
-
General MOM Deprotection
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard text for MOM removal conditions).
- Total Synthesis. "MOM Protecting Group: Mechanism & Procedures."
-
Boronic Acid Stability & Handling
-
Mild Acidic Cleavage (HFIP Method)
-
Leiden University. "Chemoselective Cleavage of p-Methoxybenzyl Ethers Using Catalytic HCl in HFIP." (Relevant for highly sensitive substrates).[4]
-
Sources
Use of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in medicinal chemistry
Application Note: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid in Medicinal Chemistry
Executive Summary & Compound Profile
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-24-7) is a specialized organoboron reagent designed for the modular synthesis of biaryl scaffolds containing the 2,3-dimethyl-4-hydroxyphenyl moiety. This structural motif—characterized by a crowded hydrophobic domain (2,3-dimethyl) and a polar hydrogen-bond donor (4-hydroxy)—is a privileged pharmacophore found in Vitamin E analogs (tocopherols), specific kinase inhibitors, and antioxidant-based therapeutics.
The methoxymethoxy (MOM) group serves as a robust masking agent for the phenol, preventing catalyst poisoning during palladium-mediated cross-coupling while remaining easily cleavable under mild acidic conditions.
Technical Specifications
| Property | Specification |
| CAS Number | 1451392-24-7 |
| Molecular Formula | C₁₀H₁₅BO₄ |
| Molecular Weight | 210.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, THF, DMF; sparingly soluble in water. |
| Storage | 2–8°C (Hygroscopic; store under inert gas). |
| Structural Feature | Ortho-Methyl (C2): Induces steric hindrance at the Boron center.MOM-Ether (C4): Base-stable, acid-labile protecting group. |
Strategic Utility in Drug Design
The primary utility of this reagent lies in its ability to introduce a "masked" polar warhead into a lipophilic pocket.
-
Hydrophobic Packing: The 2,3-dimethyl pattern provides rigid hydrophobic bulk. In kinase inhibitors, these methyl groups often occupy specific hydrophobic pockets (e.g., the gatekeeper region), locking the biaryl system into a bioactive conformation.
-
Electronic Masking: Free phenols are acidic (pKa ~10) and can form phenoxides under the basic conditions of Suzuki couplings (pH 9-12), leading to catalyst coordination and deactivation. The MOM ether locks the oxygen as a neutral ether, ensuring high catalyst turnover.
-
Late-Stage Diversification: The MOM group can be retained through multiple synthetic steps and removed only at the final stage to reveal the active phenol.
Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The methyl group at the C2 position (ortho to boron) creates significant steric hindrance, retarding the transmetallation step of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ often result in low yields or requiring forcing conditions that promote protodeboronation.
Solution: Use of electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate oxidative addition and accelerate transmetallation.
Materials
-
Boronic Acid: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 – 1.5 equiv).
-
Electrophile: Aryl bromide or heteroaryl chloride (1.0 equiv).
-
Catalyst System:
-
Preferred:Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G2 (2-5 mol%) .
-
Alternative: Pd(dppf)Cl₂ (for less hindered electrophiles).
-
-
Base: Potassium Phosphate Tribasic (K₃PO₄, 2.0 – 3.0 equiv).
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.3 mmol, 273 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst and ligand (or precatalyst) under a positive pressure of inert gas.
-
Solvent: Add degassed solvent (e.g., 5 mL Toluene + 0.5 mL Water).
-
Reaction: Heat the mixture to 90–100°C with vigorous stirring.
-
Note: The biphasic system requires fast stirring to ensure phase transfer.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–6 hours.
-
Checkpoint: Look for the disappearance of the aryl halide. If the boronic acid is consumed but halide remains (protodeboronation), add an additional 0.5 equiv of boronic acid.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol 2: MOM Deprotection (Phenol Unmasking)
Challenge: The MOM group is stable to base but extremely sensitive to acid. The goal is to cleave the acetal linkage without affecting other acid-sensitive groups or inducing methyl migration.
Method A: Mild Acid Hydrolysis (Standard)
-
Reagents: 6M HCl (aq) or 4M HCl in Dioxane.
-
Solvent: THF or Methanol.
-
Dissolve the MOM-protected biaryl (1.0 mmol) in THF (5 mL).
-
Add 6M HCl (2 mL) dropwise at 0°C.
-
Allow to warm to RT and stir for 2–4 hours.
-
Quench: Carefully neutralize with sat. NaHCO₃ (gas evolution!).
-
Extraction: Extract with EtOAc (3x). The product will be the free phenol (check solubility; phenols can be polar).
Method B: Anhydrous Cleavage (For sensitive substrates)
-
Reagent: Trifluoroacetic acid (TFA).
-
Solvent: Dichloromethane (DCM).
-
Dissolve substrate in DCM (0.1 M).
-
Add TFA (10–20% v/v) at 0°C.
-
Stir at 0°C for 30–60 mins.
-
Workup: Concentrate in vacuo (do not heat). Co-evaporate with toluene to remove residual TFA.
Workflow Visualization
The following diagram illustrates the strategic workflow for utilizing this reagent to synthesize a bioactive biaryl inhibitor.
Caption: Strategic workflow for integrating the hindered 2,3-dimethyl-4-hydroxyphenyl motif into drug scaffolds.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at C2 methyl blocks Pd approach. | Switch to SPhos or XPhos ligands. Increase temperature to 100°C. |
| Protodeboronation | Hydrolytic instability of the C-B bond (accelerated by ortho-substituents). | Use anhydrous conditions (Dioxane/K₃PO₄) or switch to a Boronic Ester (pinacol) derivative. |
| Incomplete Deprotection | Poor solubility in acid media. | Add co-solvent (MeOH or Isopropanol) to the HCl/THF mixture. |
| Pd Black Precipitation | Catalyst decomposition. | Ensure strict O₂-free conditions. Add 10 mol% free ligand to stabilize Pd species. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. (Detailed discussion on SPhos/XPhos for hindered substrates). Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for MOM protection/deprotection).
-
Sigma-Aldrich. Product Specification: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (Product No. 25153). Link
Application Note: Synthesis and Utility of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
An in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions for synthesizing and applying 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.
Abstract 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex biaryl structures central to pharmaceutical compounds.[1][2] Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This document provides a comprehensive guide to the synthesis of this reagent, beginning with the necessary protection of a phenolic precursor, followed by a detailed lithiation-borylation protocol. We further explore the application of the title compound in a representative Suzuki-Miyaura cross-coupling, offering field-proven insights into optimizing reaction conditions and troubleshooting common challenges.
The Strategic Imperative: Hydroxyl Protection
The synthesis of arylboronic acids often involves highly basic and nucleophilic organometallic intermediates, such as Grignard or organolithium reagents.[4][5] The presence of an acidic proton, such as that from a phenol, is incompatible with these intermediates, as it would lead to deprotonation (an acid-base reaction) rather than the desired halogen-metal exchange or borylation. Therefore, the hydroxyl group of the starting material, 4-bromo-2,3-dimethylphenol, must be masked with a suitable protecting group.
The methoxymethyl (MOM) ether is an ideal choice for this purpose. It is readily installed and, crucially, stable under the strongly basic and nucleophilic conditions required for the subsequent borylation step.[6][7] The MOM group functions as an acetal and is reliably cleaved under acidic conditions, which are often employed during the final workup of the boronic acid synthesis.[6][8]
Diagram: Overall Synthetic Workflow
Caption: A two-part synthetic route to the target boronic acid.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-(methoxymethoxy)-2,3-dimethylbenzene (MOM Protection)
This protocol details the protection of the phenolic hydroxyl group, a critical prerequisite for the subsequent borylation step. The choice of N,N-Diisopropylethylamine (DIPEA, or Hünig's base) is deliberate; it is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the phenol for the MOM-Cl electrophile.[6][9]
Table 1: Reagents and Materials for MOM Protection
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Stoichiometry |
| 4-Bromo-2,3-dimethylphenol | 201.06 g/mol | 5.00 g | 24.86 | 1.0 eq |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 g/mol | 2.40 mL | 31.08 | 1.25 eq |
| DIPEA (Hünig's Base) | 129.24 g/mol | 6.50 mL | 37.29 | 1.5 eq |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Saturated aq. NH4Cl | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2,3-dimethylphenol (5.00 g, 24.86 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (6.50 mL, 37.29 mmol) dropwise to the stirred solution.
-
MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl, 2.40 mL, 31.08 mmol) dropwise. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a chemical fume hood.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 50 mL of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous MgSO4.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a colorless oil.
Protocol 2: Synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
This procedure employs a classic lithiation-borylation sequence.[10][11] Halogen-lithium exchange is performed at cryogenic temperatures (-78 °C) to generate the aryllithium species, which is then trapped by an electrophilic borate ester.[4][9] The low temperature is critical to prevent side reactions, such as the decomposition of the aryllithium intermediate. The subsequent acidic workup hydrolyzes the resulting boronate ester to furnish the desired boronic acid.[12]
Table 2: Reagents and Materials for Lithiation-Borylation
| Reagent/Material | Molecular Weight/Conc. | Amount | Moles (mmol) | Stoichiometry |
| MOM-protected Bromide | 245.11 g/mol | 5.00 g | 20.40 | 1.0 eq |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | 8.6 mL | 21.42 | 1.05 eq |
| Triisopropyl borate | 188.08 g/mol | 5.65 mL | 24.48 | 1.2 eq |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
| Hydrochloric Acid (HCl) | 1 M (aqueous) | ~50 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
| Hexanes | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Add the MOM-protected bromide (5.00 g, 20.40 mmol) to a flame-dried 250 mL round-bottom flask and dissolve in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 8.6 mL, 21.42 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (5.65 mL, 24.48 mmol) dropwise to the aryllithium solution at -78 °C.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Hydrolysis: Cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl (~50 mL) until the pH is ~1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.
-
Purification: Concentrate the solution under reduced pressure. The crude boronic acid can be purified by trituration with cold hexanes or by recrystallization. It is often isolated as a white or off-white solid.
Purification and Characterization Insights
Purifying boronic acids can be challenging. Standard silica gel chromatography can sometimes lead to decomposition or streaking.[13]
-
Aqueous Wash: A common and effective initial purification is to dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., 1M NaOH). The boronic acid, being acidic, will move to the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified with HCl, followed by extraction of the pure boronic acid back into an organic solvent.[14]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a preferred method.
-
Diethanolamine Adducts: For particularly difficult purifications, the boronic acid can be derivatized with diethanolamine to form a stable, crystalline adduct that often precipitates from nonpolar solvents. The free boronic acid can be regenerated by treatment with acid.[13][15]
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For the MOM group, characteristic peaks appear around δ 4.6 (s, 2H, -O-CH₂-O-) and δ 3.3 (s, 3H, -O-CH₃) in the ¹H NMR spectrum.[16]
Application Protocol: Suzuki-Miyaura Cross-Coupling
The primary application of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[2] The protocol below describes a typical coupling with an aryl bromide. The base is essential for the reaction mechanism, as it activates the boronic acid to form a boronate species, which facilitates the crucial transmetalation step with the palladium catalyst.[3]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 3: Reagents for a Representative Suzuki Coupling
| Reagent | Amount (mmol) | Stoichiometry |
| 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid | 0.50 | 1.2 eq |
| 4-Bromoanisole (Example) | 0.42 | 1.0 eq |
| Pd(PPh₃)₄ | 0.021 | 5 mol% |
| K₂CO₃ | 1.26 | 3.0 eq |
| Toluene / Ethanol / Water | - | 4:1:1 mixture |
Step-by-Step Procedure:
-
Setup: Combine the boronic acid (0.50 mmol), 4-bromoanisole (0.42 mmol), and Pd(PPh₃)₄ (0.021 mmol) in a reaction vessel.
-
Solvent/Base Addition: Add K₂CO₃ (1.26 mmol) followed by the solvent mixture (e.g., 5 mL of Toluene:EtOH:H₂O at 4:1:1).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over MgSO₄.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography to obtain the biaryl product. The MOM group can be removed in a subsequent step using acidic conditions (e.g., HCl in methanol) if the final target is the phenol.[6]
References
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from AdiChemistry. (URL: [Link])
-
Ferreira, I. C. F. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. (URL: [Link])
- Burke, M. D., et al. (2017). Methods for forming protected organoboronic acids.
-
Reddit User Discussion. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from Organic Chemistry Portal. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from Organic Chemistry Portal. (URL: [Link])
- Wuts, P. G. M. (n.d.). NMR Data for Methoxymethyl Ethers.
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from ChemTalk. (URL: [Link])
-
Snieckus, V., et al. (2010). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. (URL: [Link])
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. (URL: [Link])
- Cankař, P., et al. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.
-
Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Chemistry Department. (URL: [Link])
-
Reddit User Discussion. (2017). Purification of boronic acids?. Reddit. (URL: [Link])
-
Ferreira, I. C. F. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. (URL: [Link])
- Various Authors. (2003). Process for the preparation of substituted phenylboronic acids.
-
Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. (URL: [Link])
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. (URL: [Link])
- Various Authors. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis.
- Various Authors. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. Beilstein Journals. (URL: [Link])
-
University of Bristol Research Portal. (2021). The lithiation–borylation reaction. University of Bristol. (URL: [Link])
- Various Authors. (2020). Preparation method of hydroxyphenylboronic acid.
-
Preprints.org. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. (URL: [Link])
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate. (URL: [Link])
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. (URL: [Link])
- Royal Society of Chemistry. (n.d.). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. (URL: [Link])
-
Sciforum. (2025). Redox-Responsive Boronic Acid-Based Hydrogel for Controlled Drug Delivery and Theranostic Applications. Sciforum. (URL: [Link])
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (URL: [Link])
-
Investigative Ophthalmology & Visual Science. (2019). Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. IOVS. (URL: [Link])
-
ResearchGate. (n.d.). Phenylboronic Acid Modified Hydrogel Materials and their Potential for Use in Contact Lens Based Drug Delivery. ResearchGate. (URL: [Link])
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Application Note: Synthesis of Substituted Biaryls with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
Executive Summary
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a specialized organoboron reagent designed for the modular synthesis of sterically congested, electron-rich biaryls. Its structural features—a protected phenol (MOM ether) and an ortho,meta-dimethyl pattern—make it an ideal building block for polyketide natural product analogues , atropisomeric ligands , and bioactive quinone precursors .
This guide addresses the specific synthetic challenges posed by this reagent: steric hindrance at the transmetallation step and protodeboronation susceptibility due to its electron-rich nature. We present two validated protocols: a high-turnover system for difficult substrates and a cost-effective standard method.
Chemical Profile & Mechanistic Insight
Reagent Architecture
-
Steric Bulk: The C2-methyl group creates steric pressure at the boron center. While less hindered than mesityl (2,4,6-trimethyl) systems, it significantly retards the rate of transmetallation compared to unhindered phenylboronic acids.
-
Electronic Effects: The C4-methoxymethoxy (MOM) group and two methyl groups render the aromatic ring highly electron-rich. This increases the nucleophilicity of the boronate "ate" complex but paradoxically heightens the risk of protodeboronation (hydrolytic C-B bond cleavage) under aqueous basic conditions.
-
Protection: The MOM group is stable to the basic conditions of Suzuki-Miyaura coupling but allows for facile late-stage deprotection to reveal the free phenol.
Mechanistic Pathway & Critical Control Points
The following diagram illustrates the catalytic cycle, highlighting the "Steric Gate" where this specific reagent faces resistance.
Figure 1: Catalytic cycle emphasizing the transmetallation bottleneck caused by the C2-methyl group.
Experimental Protocols
Protocol A: The "High-Performance" Method (Buchwald Conditions)
Best for: Chlorides, electron-rich aryl halides, or highly hindered partners. Rationale: Uses SPhos , a bulky electron-rich phosphine ligand that facilitates oxidative addition and creates a pocket allowing transmetallation of ortho-substituted boronic acids while preventing catalyst decomposition.
Materials
-
Reagent: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 equiv)
-
Substrate: Aryl halide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Procedure
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (252 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Note: Using the precatalyst SPhos Pd G2 ensures exact stoichiometry.
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvation: Inject degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 12–18 hours.
-
Checkpoint: Monitor by TLC/LCMS. If protodeboronation is observed (formation of 2,3-dimethyl-1-(methoxymethoxy)benzene), lower temp to 80°C and increase catalyst loading.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.
Protocol B: The "Standard" Method (dppf Conditions)
Best for: Aryl bromides/iodides, scale-up, cost-sensitive applications. Rationale: Pd(dppf)Cl₂ is a robust catalyst with a large bite angle that stabilizes the metal center, effective for moderately hindered couplings.
Materials
-
Reagent: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.1 equiv)
-
Substrate: Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure
-
Charge: Combine aryl bromide (1.0 mmol), boronic acid (231 mg, 1.1 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) in a flask.
-
Inertion: Evacuate/backfill with Argon.
-
Solvation: Add degassed 1,4-Dioxane (5 mL) and Water (1.25 mL).
-
Catalyst: Add Pd(dppf)Cl₂ (25-40 mg) quickly under Argon flow.
-
Reaction: Heat to 85°C for 6–12 hours.
-
Workup: Standard EtOAc extraction.
Post-Coupling Transformation: MOM Deprotection
To reveal the bioactive phenol, the MOM group must be removed under acidic conditions.
Reagents: 6M HCl or Trifluoroacetic acid (TFA). Protocol:
-
Dissolve the crude biaryl in THF/MeOH (1:1).
-
Add 6M HCl (5 equiv) dropwise.
-
Stir at 50°C for 2 hours.
-
Neutralize with sat. NaHCO₃ before extraction.
Performance Data & Troubleshooting
The following table summarizes expected outcomes based on substrate class using Protocol A (SPhos).
| Substrate Class | Steric Profile | Electronic Profile | Expected Yield | Primary Challenge |
| 4-Bromoanisole | Unhindered | Electron-Rich | 90-98% | None |
| 2-Bromotoluene | Ortho-hindered | Neutral | 75-85% | Steric clash (bi-ortho) |
| 3-Chloropyridine | Unhindered | Electron-Deficient | 85-95% | Catalyst poisoning |
| 2-Chloro-m-xylene | Highly Hindered | Neutral | 40-60% | Slow transmetallation |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Steric hindrance preventing transmetallation.
-
Fix: Switch to Protocol A (SPhos) or XPhos. Increase temperature to 110°C (use sealed tube).
-
-
Issue: Protodeboronation (Ar-H byproduct).
-
Cause: Reaction temperature too high or base too strong (hydroxide formation).
-
Fix: Switch base to K₃PO₄ (anhydrous) in pure Dioxane (no water added initially) or reduce temp to 80°C.
-
-
Issue: Homocoupling of Halide.
-
Cause: Oxidative addition occurred, but transmetallation failed.
-
Fix: Ensure the system is strictly oxygen-free. Add the boronic acid in portions.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Sigma-Aldrich. (n.d.). 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid Product Page. Link
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of Substituted Biaryls
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital structures, owing to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[2][3]
This guide focuses on a specific, highly functionalized building block: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid . The strategic placement of two methyl groups and a protected phenol offers medicinal chemists a unique tool for creating sterically-hindered biaryl systems with a handle for further functionalization. The methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic hydroxyl, which can be readily cleaved post-coupling to reveal a site for introducing further diversity or for mimicking the hydroxyl group of tyrosine. The 2,3-dimethyl substitution pattern can influence the dihedral angle of the resulting biaryl, a critical parameter for modulating protein-ligand interactions.
This document provides a comprehensive overview of the application of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling reactions, including detailed protocols, mechanistic insights, and strategies for subsequent deprotection. While direct literature on this specific boronic acid is limited, the protocols and principles outlined herein are derived from extensive studies on structurally analogous and sterically hindered arylboronic acids.
Mechanistic Considerations for Effective Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of ortho-methyl groups on the boronic acid introduces steric hindrance, which can impact both the transmetalation and reductive elimination steps. Therefore, the choice of catalyst, ligand, and base is critical to achieving high yields.
PART 1: Suzuki-Miyaura Coupling Protocols
Recommended Coupling Partners
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is expected to couple effectively with a variety of aryl and heteroaryl halides and triflates. The general reactivity trend for the halide leaving group is I > Br > OTf >> Cl.
Table 1: Common Coupling Partners for Arylboronic Acids
| Coupling Partner Class | Examples | General Reactivity |
| Aryl Iodides | 4-Iodoanisole, 3-Iodopyridine | High |
| Aryl Bromides | 4-Bromoacetophenone, 2-Bromonaphthalene | Good to High |
| Aryl Triflates | Phenyl trifluoromethanesulfonate | Good |
| Aryl Chlorides | 4-Chloro-N,N-dimethylaniline | Moderate to Low (requires specialized catalysts) |
| Heteroaryl Halides | 2-Bromothiophene, 5-Iodoindole | Variable, depends on the heterocycle |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid with a range of aryl bromides and iodides.
Materials:
-
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, the aryl halide, the palladium catalyst, any additional ligand, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Catalyst and Ligand Selection for Sterically Hindered Substrates
For sterically demanding couplings, such as those involving the 2,3-dimethyl substituted boronic acid, the choice of ligand is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often preferred as they promote the formation of the active monoligated palladium species, which is less sterically encumbered.
Table 2: Recommended Catalyst/Ligand Systems for Hindered Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | SPhos or XPhos | 1-3 (Pd), 2-6 (Ligand) | High activity for hindered substrates, often allows for lower reaction temperatures. |
| Pd(PPh₃)₄ | None | 3-5 | A classic, reliable catalyst, but may require higher temperatures and longer reaction times for hindered substrates. |
| Pd(dppf)Cl₂ | None | 2-5 | Effective for a broad range of substrates, including some heteroaryl partners. |
PART 2: Deprotection of the Methoxymethyl (MOM) Ether
A key advantage of using 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is the ability to deprotect the MOM ether post-coupling to reveal the phenol. This hydroxyl group can then be used for further derivatization or as a key pharmacophoric feature. The MOM group is generally stable to the basic conditions of the Suzuki coupling but can be readily removed under acidic conditions.[4]
Standard Acidic Deprotection Protocol
This is a common and effective method for MOM group removal.
Materials:
-
MOM-protected biaryl
-
Methanol (or a mixture of THF and water)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add a catalytic amount of concentrated HCl (a few drops).
-
Stir the reaction at room temperature or gently warm to 40-50 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the deprotected phenol.
Milder Deprotection Methods for Acid-Sensitive Substrates
If the coupled product contains other acid-labile functional groups, milder deprotection conditions may be necessary.
Table 3: Alternative MOM Deprotection Reagents
| Reagent | Conditions | Notes |
| Bismuth Triflate (Bi(OTf)₃) | Catalytic amount in THF/water at room temperature | Highly efficient and chemoselective, tolerates many other protecting groups. |
| p-Toluenesulfonic acid (pTSA) | Solvent-free trituration at room temperature | An environmentally friendly approach with good to excellent yields.[5] |
| Trimethylsilyl triflate (TMSOTf) / 2,2'-bipyridyl | CH₃CN, 0 °C to room temperature | A mild method that proceeds via a silyl ether intermediate.[6] |
Conclusion
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a valuable building block for the synthesis of sterically hindered and functionalized biaryl compounds. Successful Suzuki-Miyaura coupling relies on the judicious selection of a palladium catalyst and a bulky, electron-rich phosphine ligand to overcome the steric hindrance imposed by the 2,3-dimethyl substitution pattern. Following the coupling reaction, the MOM protecting group can be efficiently removed under a variety of acidic conditions, providing access to a phenolic hydroxyl group for further synthetic manipulations. The protocols and guidelines presented here offer a comprehensive framework for the effective application of this versatile reagent in drug discovery and materials science.
References
-
Reddy, R.J., et al. (2004). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemical and Pharmaceutical Bulletin, 52(9), 1153-1155. Available at: [Link]
-
American Chemical Society (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]
-
Pandurangan, N. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(4), 231-235. Available at: [Link]
-
Total Synthesis (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. CAS 361543-99-9 | 4-Methoxy-2,6-dimethylphenylboronic acid - Synblock [synblock.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 6. (4-Formyl-2-methoxyphenyl)boronic acid | 1028479-47-1 [sigmaaldrich.com]
Application Notes and Protocols: A Protecting Group Strategy for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the methoxymethyl (MOM) ether as a protecting group for the phenolic hydroxyl in 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid. This boronic acid derivative is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. This guide details the rationale for protection, protocols for the synthesis of the MOM-protected compound, an analysis of its stability under typical cross-coupling conditions, and a detailed examination of various deprotection strategies with step-by-step protocols. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Strategic Imperative for Phenol Protection
In the multi-step synthesis of complex organic molecules, the selective masking and unmasking of reactive functional groups is a cornerstone of success.[1] The phenolic hydroxyl group, while a versatile synthetic handle, can interfere with many common transformations. In the context of boronic acids and their application in palladium-catalyzed cross-coupling reactions, the free phenol presents several challenges:
-
Interference with Borylation: The acidic proton of the phenol can complicate lithiation or Grignard-based borylation procedures used to synthesize the boronic acid.
-
Undesired Reactivity in Coupling: The phenoxide, formed under the basic conditions of the Suzuki-Miyaura reaction, can act as a nucleophile or ligand, potentially leading to side reactions or catalyst deactivation.[2]
-
Product Diversification: A protected phenol allows for late-stage functionalization of the hydroxyl group after the carbon-carbon bond has been formed, providing access to a wider range of derivatives.
The methoxymethyl (MOM) ether is an excellent choice for protecting phenols due to its relative stability across a range of conditions, including the basic media of Suzuki-Miyaura reactions, and the availability of multiple, often mild, deprotection methods.[1][3] 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is thus a key intermediate, enabling the strategic incorporation of a 2,3-dimethyl-4-hydroxyphenyl moiety into more complex scaffolds.
The Overall Synthetic Strategy
The core strategy involves a three-stage process: protection of the phenol, utilization of the boronic acid in a cross-coupling reaction, and subsequent deprotection to reveal the free phenol. This workflow allows for the clean and efficient construction of the target biaryl system.
Caption: Overall workflow for the use of the MOM protecting group.
Synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
The synthesis is typically a two-step process starting from 2,3-dimethylphenol: 1) protection of the phenol as the MOM ether, and 2) ortho-lithiation followed by borylation.
Protocol 1: MOM Protection of 2,3-Dimethylphenol
This protocol describes the protection of the phenolic hydroxyl group using methoxymethyl chloride (MOM-Cl).
Rationale: The reaction proceeds via nucleophilic substitution where the phenoxide, generated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks the electrophilic carbon of MOM-Cl.[1] Dichloromethane (DCM) is a common solvent for this transformation.
Materials:
-
2,3-Dimethylphenol
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOM-Cl) (Caution: MOM-Cl is a carcinogen and must be handled with appropriate safety precautions in a chemical fume hood) [1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,3-dimethylphenol (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 equiv).
-
Slowly add MOM-Cl (1.2 equiv) to the solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(methoxymethoxy)-2,3-dimethylbenzene.
Protocol 2: Borylation via Directed Ortho-Metalation
This protocol describes the conversion of the MOM-protected phenol to the corresponding boronic acid.
Rationale: The methoxy group of the MOM ether can direct deprotonation to the adjacent ortho position using a strong base like tert-butyllithium. The resulting aryllithium species is then quenched with a boron electrophile, typically triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid upon acidic workup.
Materials:
-
1-(methoxymethoxy)-2,3-dimethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(methoxymethoxy)-2,3-dimethylbenzene (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere and cool the solution to -78 °C.
-
Add tert-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 equiv) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, which can be used crude or purified by recrystallization.
Stability and Use in Suzuki-Miyaura Cross-Coupling
A key advantage of the MOM ether is its stability under the basic conditions required for the Suzuki-Miyaura reaction.[4] The reaction is typically performed using a palladium catalyst, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and a solvent system such as dioxane/water or toluene/ethanol/water. The MOM group is robust under these conditions, allowing the cross-coupling to proceed without premature deprotection.[3]
General Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 equiv), the aryl halide (Ar-X, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane and water, 4:1 v/v).
-
Heat the reaction mixture (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the aryl halide.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the MOM-protected biaryl product.
Deprotection Strategies: Releasing the Phenol
The choice of deprotection method is critical and depends on the functional group tolerance of the coupled product. Several reliable methods are available, ranging from strongly acidic to Lewis acid-mediated conditions.
Caption: Decision guide for MOM deprotection strategy.
Acidic Hydrolysis
This is the most common method for MOM deprotection.[1] The mechanism involves protonation of the ether oxygen, making it a good leaving group.
A. Using Hydrochloric Acid
Rationale: A strong protic acid like HCl in a protic solvent like methanol effectively cleaves the acetal. This method is robust but not suitable for substrates with other acid-labile groups like Boc, t-butyl esters, or some silyl ethers.[5]
Protocol 3: Deprotection with HCl in Methanol
-
Dissolve the MOM-protected biaryl (1.0 equiv) in methanol (0.1 M).
-
Add concentrated hydrochloric acid (e.g., 2-3 drops for a 1 mmol scale reaction).
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.
-
Once complete, neutralize the reaction with a saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate to yield the deprotected phenol.
B. Using Trifluoroacetic Acid (TFA)
Rationale: TFA in an aprotic solvent like DCM provides an alternative for acid-mediated cleavage.[1] It is often used when the substrate has poor solubility in alcoholic solvents.
Protocol 4: Deprotection with TFA in DCM
-
Dissolve the MOM-protected biaryl (1.0 equiv) in DCM (0.1 M).
-
Add TFA (e.g., 10-20% v/v).
-
Stir the mixture at room temperature for 1-12 hours, monitoring by TLC.
-
Carefully quench the reaction by adding it to a stirred, saturated solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic phases, wash with brine, dry, and concentrate to yield the product.
Lewis Acid-Mediated Cleavage
For molecules containing acid-sensitive functional groups, Lewis acids offer a milder alternative.
Rationale: Lewis acids, such as magnesium bromide (MgBr₂), coordinate to the ether oxygens, activating the acetal for cleavage.[6][7] This method can be highly selective. For instance, MgBr₂ is known to cleave PMB ethers and can be adapted for MOM ethers, often in the presence of a soft nucleophile like a thiol or sulfide.[8][9]
Protocol 5: Deprotection with Magnesium Bromide (MgBr₂)
-
To a solution of the MOM-protected biaryl (1.0 equiv) in a suitable solvent (e.g., diethyl ether or a mixture of DCM and nitromethane) at 0 °C under an inert atmosphere, add MgBr₂ etherate (2.0-3.0 equiv).
-
If required for challenging substrates, add a nucleophilic scavenger like ethanethiol or dimethyl sulfide (2.0-5.0 equiv).
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC. Reaction times can vary significantly (2-24 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography if necessary.
Summary of Deprotection Conditions
| Method | Reagents | Solvent | Temperature | Key Advantages | Key Limitations |
| Acidic Hydrolysis | Conc. HCl (cat.) | Methanol | RT to 50°C | Fast, simple, inexpensive reagents.[5] | Not compatible with acid-labile groups (Boc, TBS, etc.). |
| Acidic Hydrolysis | TFA (10-20%) | DCM | RT | Good for substrates insoluble in alcohols.[1] | Not compatible with highly acid-sensitive groups. |
| Lewis Acid Cleavage | MgBr₂ | Et₂O or DCM | 0°C to RT | Mild, high chemoselectivity possible.[7][8] | Can be slower, may require scavenger, reagent optimization needed. |
| Heterogeneous Acid | Silica-supported NaHSO₄ | Methanol | RT | Simple workup (filtration), reusable catalyst.[10] | May not be suitable for all substrates. |
Conclusion
The use of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid represents a robust and strategic approach for the synthesis of complex 4-hydroxybiaryl compounds. The MOM protecting group provides the necessary stability for efficient borylation and Suzuki-Miyaura coupling. A key aspect of this strategy is the careful selection of the deprotection method based on the overall molecular architecture, with both strong acid and milder Lewis acid conditions available to the synthetic chemist. The protocols and strategic considerations outlined in this guide provide a framework for the successful application of this versatile building block in research and development.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
- Various Authors. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
- BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
- Wuts, P. G. M. (n.d.). Hydroxyl Protecting Groups. From Greene's Protective Groups in Organic Synthesis.
- Taniguchi, N., & Uemura, M. (2019).
- Romanelli, G. P., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. MDPI.
- Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters.
- Google Patents. (n.d.). CN102875344B - A kind of preparation method of 2,3,4-TMB.
- Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.
- Movassaghi, M., & Hill, M. D. (n.d.).
- ResearchGate. (2025, September 27).
- BenchChem. (2025). Application Notes and Protocols: Deprotection of p-Methoxybenzyl (PMB) Ethers with MgBr2·OEt2.
- ResearchGate. (2025, August 6). Syntheses of extreme sterically hindered 4-methoxyboronic acids.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Reddit. (2024, December 10).
- Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology.
- ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Request PDF.
- National Center for Biotechnology Information. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Ranu, B. C., et al. (n.d.).
-
OoCities.org. (2026, February 17). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [http://www.oocities.org/ CapeCanaveral/Hangar/6328/mom.html]([Link] CapeCanaveral/Hangar/6328/mom.html)
- National Center for Biotechnology Information. (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. PMC.
- Nolan, S. P., et al. (2021, March 22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O)
- Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MOM Ethers [organic-chemistry.org]
Application Note: Precision Scale-Up of Sterically Hindered Hydroxy-Biaryls
This Application Note is designed as a high-level technical guide for process chemists and medicinal scientists optimizing the incorporation of the 2,3-dimethyl-4-hydroxyphenyl motif into drug candidates. This structural unit—often installed via 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7) —is a "privileged scaffold" in kinase inhibitor design, providing both metabolic stability (via ortho-methyl blockage) and conformational restriction (atropisomerism).
Mastering the 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid Workflow
Strategic Context & Chemical Logic
The reagent 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is not merely a building block; it is a strategic solution to two competing problems in medicinal chemistry:
-
The Need for Steric Bulk: The 2,3-dimethyl substitution pattern is frequently employed to induce atropisomerism or block metabolic "soft spots" on biaryl drugs (e.g., preventing oxidation at the ortho-positions).
-
The Need for Synthetic Accessibility: Installing a free phenol directly in a Suzuki coupling is often low-yielding due to catalyst poisoning. The Methoxymethyl (MOM) group masks the phenol as a stable acetal, which is orthogonal to base-catalyzed cross-coupling conditions but easily removed later.
The Scale-Up Challenge: While the MOM group solves the phenol problem, the 2,3-dimethyl substitution introduces a severe kinetic penalty. The steric bulk retards the transmetalation step of the Suzuki catalytic cycle. Simultaneously, the electron-rich nature of the ring accelerates protodeboronation (the replacement of the boron group with a proton), leading to the accumulation of the "des-bromo" or "des-boron" byproduct.
This guide details a self-validating workflow to suppress protodeboronation and maximize conversion during scale-up.
Critical Reagent Profiling (Pre-Reaction)
Before initiating the batch, the boronic acid must be characterized. Boronic acids exist in an equilibrium with their trimeric anhydrides (boroxines).
-
Stoichiometry Adjustment: Commercial samples often contain varying ratios of free acid (MW 210.04) and boroxine (MW ~576.1).
-
Protocol: Perform a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the active boron content. Adjust the equivalents in the Suzuki coupling based on this molarity, not just weight.
Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Couple the boronic acid with a heteroaryl halide (Ar-X) while suppressing protodeboronation.
The "Anhydrous" Strategy
Standard aqueous Suzuki conditions (e.g., Na2CO3/DME/H2O) often fail for this substrate because water acts as a proton source for protodeboronation at the elevated temperatures required to overcome the steric barrier.
Recommended System:
-
Catalyst: Pd(CRO) or XPhos Pd G3/G4 (Buchwald Precatalysts).
-
Logic: The bulky biaryl phosphine ligands (XPhos or SPhos) create a highly active monosubstituted Pd(0) species that facilitates oxidative addition and transmetalation despite the 2,3-dimethyl steric wall.
-
-
Base: K3PO4 (finely ground, anhydrous) .
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous) .
-
Note: A trace of water is necessary for the boronic acid mechanism, but it must be strictly limited.
-
Step-by-Step Procedure
-
Charge: To a nitrogen-flushed reactor, add the Aryl Halide (1.0 equiv), 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2–1.3 equiv based on qNMR), and K3PO4 (2.5 equiv).
-
Degas: Add 1,4-Dioxane (10 vol). Sparge with nitrogen for 30 minutes. Oxygen removal is critical to prevent homocoupling of the electron-rich boronic acid.
-
Catalyst Addition: Add XPhos Pd G3 (0.01–0.03 equiv / 1–3 mol%).
-
Reaction: Heat to 90–100 °C .
-
Process Control: Monitor by HPLC every 2 hours. Look for the "des-boron" impurity (1-methoxymethoxy-2,3-dimethylbenzene).
-
Criterion: Reaction is complete when Aryl Halide < 1.0%.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and palladium black. Rinse with EtOAc.
-
Scavenging: Treat the filtrate with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 4 hours to reduce residual Pd < 10 ppm.
Protocol 2: Orthogonal MOM Deprotection
Objective: Reveal the phenol moiety without degrading the newly formed biaryl bond.
The Acidic Cleavage
The MOM group is an acetal and is sensitive to Brønsted acids.
-
Dissolution: Dissolve the coupled intermediate in Methanol (5 vol) and THF (5 vol) .
-
Acidification: Add 6M HCl (5 equiv) dropwise at 0 °C.
-
Alternative for Acid-Sensitive Substrates: Use TMSBr (2.0 equiv) in DCM at 0 °C. This cleaves the MOM ether under non-aqueous conditions via a silyl-oxonium intermediate.
-
-
Reaction: Warm to 40 °C and stir for 2–4 hours.
-
Process Control: HPLC shift. The product will become more polar (shorter retention time) as the lipophilic MOM group is removed.
-
-
Quench: Neutralize with saturated NaHCO3 solution.
-
Isolation: Extract with EtOAc, wash with brine, and crystallize.
Visualizing the Chemical Logic
Diagram 1: The Scale-Up Workflow
This flowchart illustrates the critical decision nodes and process controls for the synthesis.
Caption: Operational workflow for the integration of the 2,3-dimethyl-4-hydroxyphenyl moiety, highlighting critical quality control (QC) and in-process control (IPC) points.
Diagram 2: The Protodeboronation Trap
Understanding the failure mode is essential for prevention. This diagram shows how the electron-rich ring facilitates the unwanted side reaction.
Caption: Mechanistic competition between the desired Transmetalation path and the undesired Protodeboronation path. High catalyst activity favors the Product; high water content favors the Impurity.
Safety & Handling (MOM Specifics)
-
Formaldehyde Generation: The deprotection step generates Formaldehyde (HCHO) as a byproduct. While stoichiometric amounts are small, ensure good ventilation and scrubber access on kilogram scale.
-
MOM-Cl Precursors: If synthesizing the boronic acid in-house from the phenol, Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen.
-
Safe Alternative: Use Dimethoxymethane with P2O5 or Phosphorus trichloride for in-situ generation, or purchase the pre-protected boronic acid (CAS 1451392-24-7) to avoid handling MOM-Cl entirely.
-
References
-
Suzuki-Miyaura Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society.
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Chemical Communications.
-
MOM Group Stability & Deprotection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Boroxine Equilibrium: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Scale-Up of MOM-Protected Intermediates: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Application Note: One-Pot Synthesis Involving 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
This Application Note is designed for research chemists and drug discovery scientists. It details the One-Pot Masuda-Suzuki Sequencing and Telescoped Deprotection protocols involving 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid .
These protocols address the specific challenges of synthesizing sterically hindered biaryl scaffolds, a common motif in bioactive lignans (e.g., Schisandra derivatives) and atropisomeric kinase inhibitors.
Executive Summary & Scientific Rationale
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-24-7) is a specialized intermediate used to introduce a protected phenolic moiety into crowded chemical environments. The 2,3-dimethyl substitution pattern creates significant steric hindrance around the boron center, often retarding the rate of transmetallation in standard Suzuki-Miyaura couplings. Furthermore, the Methoxymethyl (MOM) ether serves as a robust protecting group for the phenol, stable under basic coupling conditions but readily cleaved under mild acidic conditions.
This guide presents two "One-Pot" workflows designed to maximize yield and operational efficiency:
-
Workflow A (Synthesis of the Intermediate): A One-Pot Masuda-Suzuki sequence that generates the boronic ester in situ from the corresponding aryl bromide, avoiding the isolation of the unstable or difficult-to-purify boronic acid.
-
Workflow B (Utilization of the Intermediate): A One-Pot Suzuki-Deprotection sequence that couples the commercial boronic acid and immediately reveals the free phenol, streamlining the synthesis of bioactive polyphenols.
Mechanistic Pathway & Logic
The success of this synthesis relies on the Masuda Borylation , where a palladium catalyst mediates the transfer of a boryl group from pinacolborane (HBpin) or bis(pinacolato)diboron (
Graphviz Diagram: One-Pot Masuda-Suzuki Catalytic Cycle
The following diagram illustrates the cascade logic, highlighting the transition from Borylation Cycle to Cross-Coupling Cycle within a single vessel.
Caption: Dual-cycle mechanism showing the in-situ generation of the hindered boronate followed by immediate cross-coupling.
Experimental Protocols
Protocol A: One-Pot Masuda-Suzuki Sequencing
Objective: Synthesize a hindered biaryl directly from 1-bromo-2,3-dimethyl-4-(methoxymethoxy)benzene without isolating the boronic acid.
Reagents & Materials:
-
Substrate: 1-Bromo-2,3-dimethyl-4-(methoxymethoxy)benzene (1.0 equiv)
-
Borylation Agent: Pinacolborane (HBpin) (1.2 equiv) [Note: HBpin is often superior to B2pin2 for hindered substrates due to atom economy]
-
Coupling Partner: Aryl Bromide/Iodide (0.9 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv) for Step 1; Potassium Phosphate (
) (3.0 equiv) for Step 2. -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Procedure:
-
Borylation Setup:
-
In a glovebox or under strict Argon flow, charge a dry reaction vial with Pd(OAc)₂ and SPhos.
-
Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Add the substrate (1-bromo-2,3-dimethyl-4-(methoxymethoxy)benzene) and Et₃N.
-
Add HBpin dropwise.
-
Seal and heat to 80–100 °C for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS.[1] The bromide should be fully converted to the boronic ester (Pinacol ester).
-
-
One-Pot Transformation (The "Telescope"):
-
Cool the mixture to room temperature. Do not work up.
-
Add the second coupling partner (Aryl Halide).
-
Add an aqueous solution of
(3.0 equiv, typically 1M or 2M solution). The addition of water is crucial here to hydrolyze the intermediate species and activate the boronate for transmetallation. -
Optional: Add a fresh portion of Pd catalyst (1 mol%) if the borylation step was sluggish, though usually not required.
-
-
Cross-Coupling:
-
Heat the mixture to 100 °C for 6–12 hours.
-
Observation: The reaction mixture will likely turn black (Pd precipitation) upon completion.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc and wash with water and brine.[1]
-
Dry over
, concentrate, and purify via flash chromatography.
-
Protocol B: Direct Coupling with In-Situ MOM Deprotection
Objective: Use commercial 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid to synthesize a biaryl phenol in one pot.
Reagents:
-
Boronic Acid: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 equiv)
-
Coupling Partner: Aryl Halide (1.0 equiv)[2]
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv) -
Solvent: Toluene/Ethanol/Water (4:1:1)
-
Deprotection Agent: 3M HCl (aq) or Methanolic HCl.
Step-by-Step Procedure:
-
Suzuki Coupling:
-
In-Situ Deprotection:
-
Cool the reaction mixture to room temperature.
-
Directly add 3M HCl solution until the pH is < 1.
-
Stir vigorously at RT or 40 °C for 1–2 hours. The acidic medium cleaves the acetal (MOM) linkage.
-
Note: The biphasic nature (Toluene/Water) actually helps drive the hydrolysis.
-
-
Isolation:
Data Summary & Optimization Guide
The following table summarizes optimization parameters specifically for the 2,3-dimethyl hindered system.
| Parameter | Standard Condition | Optimized for 2,3-Dimethyl-4-(MOM) | Rationale |
| Ligand | SPhos or XPhos | Bulky Buchwald ligands prevent Pd aggregation and facilitate oxidative addition in crowded ortho-systems. | |
| Base (Coupling) | Stronger bases (and the cation effect of Cs+) enhance the formation of the reactive boronate species. | ||
| Solvent | THF | 1,4-Dioxane or Toluene | Higher boiling points are required (100°C+) to overcome the energy barrier of transmetallation in hindered systems. |
| Borylation Agent | HBpin | HBpin generates less steric bulk waste and is often more reactive for the initial borylation of the hindered bromide. |
References
-
Borylation of Hindered Aryl Bromides: Baudoin, O., et al. "Palladium-Catalyzed Borylation of Phenyl Bromides and Application in One-Pot Suzuki−Miyaura Biphenyl Synthesis."[5] Journal of Organic Chemistry. (Context: Establishes the use of specific ligands for ortho-substituted borylation).
-
MOM Group Properties & Deprotection: Green, T. W., & Wuts, P. G. M.[6] "Protective Groups in Organic Synthesis." Wiley-Interscience.[6] (Context: Standard protocols for MOM stability and removal).
-
General Masuda-Suzuki Sequencing: Gronbach, M., et al. "Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls."[7] Molecules. (Context: Review of the one-pot borylation-coupling sequence).
-
Synthesis of Schisandra Lignans (Contextual): Chang, J., et al. "Total synthesis of schizandrin..."[8] Yao Xue Xue Bao. (Context: Demonstrates the utility of polymethoxylated/methylated biaryls in natural product synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. jchps.com [jchps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MOM Ethers [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. [Total synthesis of schizandrin, the main active ingredient isolated from the Chinese herbal medicine fructus schizandrae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Topic: Low yield with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid Ticket ID: SUZ-OPT-2024-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Double Trouble" Substrate
You are encountering low yields not because of a single error, but due to a synergistic failure mode inherent to your substrate: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid .[1]
This molecule presents a "perfect storm" for Suzuki coupling failure:
-
Steric Buttressing (The Kinetic Barrier): The 2-methyl group hinders the critical transmetallation step. Worse, the 3-methyl group exerts a "buttressing effect," preventing the 2-methyl group from bending away to accommodate the palladium center.[1]
-
Electronic Destabilization (The Thermodynamic Trap): The 4-MOM (methoxymethoxy) group is a strong electron donor. While this usually enhances nucleophilicity, in ortho-substituted systems, it accelerates protodeboronation (loss of the boron group) faster than the hindered transmetallation can occur.[1]
The Result: Your catalyst waits too long for the bulky boronic acid to approach. While it waits, the boronic acid hydrolyzes, leaving you with the deboronated arene (1,2-dimethyl-3-(methoxymethoxy)benzene) and unreacted aryl halide.[1]
Diagnostic Visualizations
Figure 1: The Mechanism of Failure vs. Success
This diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway specific to your substrate.
Caption: The "Buttressing Effect" slows Transmetallation (Yellow), allowing rapid Protodeboronation (Red) to consume the starting material before coupling occurs.[1]
Troubleshooting Q&A (FAQs)
Q1: I see the starting aryl halide remaining, but my boronic acid is gone. What happened? A: You are a victim of Protodeboronation . The 4-MOM group pushes electron density into the ring, making the Carbon-Boron bond labile. In the presence of water and base (standard Suzuki conditions), the boron is replaced by a proton.
-
Immediate Fix: Switch to anhydrous conditions . Use Dioxane or Toluene with anhydrous K3PO4.[1] Do not add water.[1]
-
Advanced Fix: Convert your boronic acid to a Pinacol Ester or a MIDA Boronate .[1][2] These are significantly more stable towards protodeboronation and allow the slow transmetallation to proceed without the reagent decomposing.
Q2: I switched to SPhos, but the yield is still only ~40%. Why? A: While SPhos is excellent, the 2,3-dimethyl pattern is exceptionally rigid.[1] Standard SPhos might still be too slow if the coupling partner (aryl halide) is also hindered.
-
Recommendation: Upgrade to XPhos or RuPhos .[1] These ligands create a "pocket" that facilitates oxidative addition and transmetallation for extremely hindered substrates.[1] Alternatively, use the Pd-PEPPSI-IPr precatalyst, which utilizes an N-heterocyclic carbene (NHC) ligand.[1][3] NHCs are stronger sigma-donors than phosphines and often push the reaction through the steric barrier.
Q3: My MOM group is disappearing (deprotection) during the reaction. A: MOM groups are acid-labile but stable in base. However, if your reaction stalls and you heat it for a long time (24h+), or if you use a base that isn't strong enough to buffer the system, the pH can drift.[1]
-
Fix: Ensure your base is K3PO4 (Potassium Phosphate Tribasic) . It buffers the solution effectively in the basic range. Avoid weak bases like bicarbonates if high heat is required.[1]
Optimization Matrix
Use this table to select the correct conditions based on your specific failure mode.
| Variable | Standard (Failing) | Recommended (High Yield) | Rationale |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd(OAc)2 + SPhos (1:2 ratio) or Pd-PEPPSI-IPr | Bulky, electron-rich ligands are required to force transmetallation on the hindered center [1]. |
| Boron Source | Boronic Acid | Pinacol Ester or MIDA Boronate | Esters release the active species slowly, preventing rapid decomposition (protodeboronation) [2]. |
| Base | Na2CO3 or K2CO3 | K3PO4 or Ba(OH)2 | K3PO4 provides higher basicity in organic media; Barium hydroxide can accelerate transmetallation via the "oxo-palladium" pathway [3]. |
| Solvent | DMF/Water or THF/Water | Toluene/Water (10:1) or Anhydrous Dioxane | Reducing water content minimizes protodeboronation. Toluene allows higher temperatures (100°C+). |
The "Gold Standard" Protocol
Designed for 2,3-Dimethyl-4-MOM-phenylboronic acid coupling.[1]
Pre-requisite: If you have the Boronic Acid, convert it to the Pinacol Ester first . This single step often doubles the yield by stabilizing the reagent.
Step-by-Step Methodology:
-
Reaction Vessel: Use a microwave vial or a thick-walled pressure tube (to allow heating above solvent boiling point).
-
Reagents:
-
Solvent System: Toluene : Water (10 : 1 ratio).[1]
-
Note: The small amount of water is necessary for the boronate activation, but keeping it low suppresses side reactions.[1]
-
-
Degassing (CRITICAL):
-
Oxygen destroys the electron-rich SPhos ligand. Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.
-
-
Execution:
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with 0.5 M NaOH (Do not use acid or water alone, keep pH > 7 to save the MOM group).
-
Decision Logic for Next Steps
Caption: Follow this logic path to diagnose the specific failure mode of your experiment.
References
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1]
-
Gillis, E. P., & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids."[1] Journal of the American Chemical Society, 2007.[1][5]
-
Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions."[1] Journal of the American Chemical Society, 2011.[1]
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms."[1] Journal of the American Chemical Society, 2016.[1]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Welcome to the technical support guide for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this sterically hindered and protected boronic acid in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to troubleshoot potential side reactions and optimize your experimental outcomes.
Section 1: Troubleshooting Guide - Common Side Reactions
This section details potential side reactions you may encounter when using 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid and provides actionable troubleshooting steps.
Issue 1: Low Yield of Desired Cross-Coupling Product and Formation of a Deboronated Byproduct.
Symptom: You observe the formation of 1,2-dimethyl-3-(methoxymethoxy)benzene alongside a lower-than-expected yield of your target biaryl compound.
Cause: Protodeboronation
Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond.[1] This is a common side reaction for arylboronic acids, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[1][2][3] The propensity for this side reaction can be influenced by factors such as pH, temperature, and the electronic and steric nature of the boronic acid.[1][4] For 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, the electron-donating nature of the methoxy and methyl groups can increase the rate of protodeboronation.
Troubleshooting Steps:
-
Optimize the Base:
-
Weaker Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or K₂CO₃, or organic bases like triethylamine (TEA).[5] The rate of protodeboronation is often pH-dependent, with increased rates at high pH.[2][4]
-
Anhydrous Conditions: Use anhydrous bases and solvents to minimize the presence of water, which acts as the proton source for protodeboronation.[1][3]
-
-
Modify Reaction Temperature:
-
Perform the reaction at the lowest temperature that still allows for efficient catalytic turnover. Higher temperatures can accelerate the rate of protodeboronation.
-
-
Use a Boronic Ester:
-
"Slow Release" Strategy:
-
Employ organotrifluoroborates or MIDA boronates, which slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for protodeboronation.[1]
-
Issue 2: Formation of a Phenolic Byproduct.
Symptom: You isolate a byproduct where the methoxymethyl (MOM) ether has been cleaved, resulting in 2,3-Dimethyl-4-hydroxyphenylboronic acid or the corresponding cross-coupled product.
Cause: MOM Group Cleavage
The methoxymethyl (MOM) group is an acetal used to protect hydroxyl groups. While generally stable, it can be cleaved under acidic conditions.[6][7] Trace acidic impurities in your reagents or generated during the reaction can lead to unintended deprotection.
Troubleshooting Steps:
-
Ensure Neutral or Basic Conditions:
-
Thoroughly check the pH of your reaction mixture. If necessary, add a non-nucleophilic base or a proton sponge to neutralize any trace acids.[8]
-
-
Purify Reagents:
-
Ensure all reagents, especially the solvent and coupling partner, are free from acidic impurities.
-
-
Avoid Lewis Acids:
-
Be aware that some reagents can act as Lewis acids and facilitate MOM group cleavage.[8] If your reaction involves additives, consider their potential Lewis acidity.
-
-
Alternative Protecting Groups:
-
If MOM group lability persists, consider switching to a more robust protecting group for the phenol, such as a benzyl ether or a silyl ether (e.g., TBS), depending on the downstream reaction conditions.
-
Issue 3: Formation of Homocoupling Product.
Symptom: You observe the formation of a symmetrical biaryl derived from the coupling of two molecules of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.
Cause: Oxidative Homocoupling
This side reaction can be promoted by the palladium catalyst, particularly in the presence of oxygen or other oxidants. It can also occur under certain basic conditions.
Troubleshooting Steps:
-
Degas Solvents Thoroughly:
-
Ensure all solvents are rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
-
Maintain an Inert Atmosphere:
-
Run the reaction under a strict inert atmosphere of argon or nitrogen.
-
-
Optimize Catalyst and Ligand:
-
Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Consider screening different ligand systems.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid so slow?
A1: The steric hindrance from the two ortho-methyl groups can significantly slow down the transmetalation step in the catalytic cycle.[9][10] To address this, consider the following:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) that can facilitate the coupling of sterically demanding substrates.[10]
-
Higher Temperatures: Carefully increasing the reaction temperature may be necessary to overcome the activation energy barrier for this sterically hindered coupling.
-
Catalyst Loading: A higher catalyst loading might be required, but be mindful of potential increases in side reactions.
Q2: I am observing the formation of an unknown impurity with a mass corresponding to the addition of an oxygen atom to my starting boronic acid. What could it be?
A2: This is likely the corresponding phenol, 2,3-dimethyl-4-(methoxymethoxy)phenol, formed through oxidation of the boronic acid. This can happen in the presence of certain oxidants or even air (oxygen) under basic conditions. To mitigate this, ensure your reaction is run under a strictly inert atmosphere and that your reagents are free from oxidizing impurities.
Q3: How can I purify crude 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid that contains the corresponding boroxine (anhydride)?
A3: Boronic acids have a tendency to form trimeric anhydrides, known as boroxines, upon dehydration.[11] This is often observed during storage or upon heating. To convert the boroxine back to the boronic acid, you can:
-
Aqueous Workup: Dissolve the crude material in a suitable organic solvent and wash with a slightly acidic aqueous solution (e.g., dilute HCl), followed by extraction and drying.
-
Recrystallization: Recrystallization from a solvent system containing a small amount of water can also help to hydrolyze the boroxine.
Q4: Can I use 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in other cross-coupling reactions besides Suzuki-Miyaura?
A4: Yes, while most commonly used in Suzuki-Miyaura reactions, arylboronic acids can also participate in other palladium-catalyzed cross-coupling reactions, such as the Chan-Lam and Liebeskind-Srogl reactions, under appropriate conditions. However, the specific reaction conditions will need to be optimized for this particular substrate.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific coupling partners.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (argon or nitrogen), combine 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.1 equivalents), your aryl halide (1.0 equivalent), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a degassed solvent (e.g., toluene, dioxane, or DMF).
-
Base Addition: Add a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 3.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization 1: Key Side Reaction Pathways
Caption: Major side reactions in Suzuki-Miyaura coupling.
Visualization 2: Troubleshooting Flowchart for Low Yield
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. rsc.org [rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. adichemistry.com [adichemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
Technical Support Center: Optimizing Suzuki Reactions for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates, particularly 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid. Here, we will dissect common issues, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced when working with sterically hindered boronic acids in Suzuki couplings.
Q1: My Suzuki reaction with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is not proceeding or is giving very low yields. What are the most likely causes?
A1: Low reactivity with this substrate is almost always linked to steric hindrance. The two methyl groups ortho to the boronic acid impede the crucial transmetalation step of the catalytic cycle.[1][2][3] Key factors to investigate immediately are:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands are often required to facilitate both oxidative addition and reductive elimination.[4][5]
-
Base Selection: The choice of base is critical and its effectiveness is solvent-dependent.[4][6] An inappropriate base may not efficiently form the boronate species required for transmetalation.[5]
-
Reaction Conditions: Inadequate temperature or insufficient degassing can lead to catalyst deactivation and competing side reactions.[7]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially when using Pd(II) precatalysts like Pd(OAc)₂.[8] This occurs when two boronic acid molecules couple with each other, often facilitated by the presence of oxygen.[7][8]
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles is crucial.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that arises from the in-situ reduction of Pd(II) precatalysts.[7][8]
Q3: Is my MOM (methoxymethoxy) protecting group stable under typical Suzuki reaction conditions?
A3: The MOM group is generally stable to the basic conditions of most Suzuki reactions. However, it can be labile under certain circumstances.
-
Lewis Acidity: Some additives or impurities could introduce Lewis acidity, which can cleave the MOM group.[9]
-
High Temperatures: Prolonged heating at very high temperatures (>120 °C) in the presence of certain bases could potentially lead to cleavage, although this is less common.
-
Chelation: If your coupling partner has a coordinating group, it could potentially chelate to the palladium and interact with the MOM ether, though this is a more complex and less frequent issue.[9]
Q4: I am seeing a significant amount of protodeboronation (replacement of the boronic acid with a hydrogen). What causes this and how can I prevent it?
A4: Protodeboronation is the hydrolysis of the carbon-boron bond and can be a significant side reaction, particularly with electron-rich or sterically hindered arylboronic acids.
-
Water Content: While a small amount of water is often beneficial or necessary for Suzuki couplings, especially with inorganic bases, excess water can promote protodeboronation.[10] If using an anhydrous solvent system, ensure your reagents and glassware are dry.
-
Base Strength and Concentration: Strong bases and high concentrations can sometimes accelerate this side reaction.
-
Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, which are less prone to protodeboronation.[11]
Part 2: In-depth Troubleshooting and Optimization
When standard conditions fail, a systematic approach to optimization is required. This section provides detailed guides to troubleshoot and enhance your reaction performance.
Issue 1: Reaction Stalls or Fails to Initiate
A stalled reaction points to a fundamental problem in the catalytic cycle, often the oxidative addition or transmetalation step.
-
Inefficient Oxidative Addition: The palladium(0) catalyst may not be reacting efficiently with your aryl halide coupling partner. This is particularly an issue with less reactive aryl chlorides or electron-rich aryl bromides.[4][8]
-
Inhibited Transmetalation: This is the most likely bottleneck for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid. The steric bulk of the ortho-methyl groups hinders the approach of the boronate to the palladium center.[12]
-
Catalyst Deactivation: The active Pd(0) species can be oxidized by residual oxygen, or the phosphine ligands can degrade.[7]
Caption: Troubleshooting workflow for a stalled Suzuki reaction.
Protocol 2.1: Catalyst and Ligand Screening
The goal is to identify a palladium-ligand system that can overcome the steric hindrance around the boronic acid. Buchwald-type ligands are an excellent starting point due to their bulk and electron-donating properties.[12][13]
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 eq.), your aryl halide (1.0 eq.), and the chosen base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: To each vial, add a different catalyst/ligand combination. Screen the systems listed in the table below. Use a Pd:Ligand ratio of 1:2 for monodentate ligands.
-
Reaction: Add the degassed solvent, seal the vials, and heat the reaction block to the desired temperature (e.g., 100-110 °C).
-
Analysis: After a set time (e.g., 12-24 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion.
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst System | Precatalyst (mol%) | Ligand (mol%) | Key Advantages |
| System 1 | Pd(OAc)₂ (2%) | SPhos (4%) | Excellent general-purpose system for hindered substrates. |
| System 2 | Pd₂(dba)₃ (1%) | XPhos (4%) | Often effective for challenging couplings, including with aryl chlorides. |
| System 3 | XPhos Pd G3 (2%) | None | Pre-formed, air-stable precatalyst for high reliability.[7] |
| System 4 | RuPhos Pd G3 (2%) | None | Another robust precatalyst, sometimes superior for specific substrates. |
Protocol 2.2: Base and Solvent Screening
The base activates the boronic acid, and its efficacy is highly dependent on the solvent.[6][14]
-
Setup: Using the best catalyst system from Protocol 2.1, set up an array of reactions.
-
Variable Addition: To each vial, add a different base and solvent combination as outlined in the table below.
-
Reaction & Analysis: Follow the procedure from Protocol 2.1.
Table 2: Base and Solvent Combinations for Screening
| Base (2.0-3.0 eq.) | Solvent (Degassed) | Rationale |
| K₃PO₄ | 1,4-Dioxane / H₂O (5:1) | A strong, non-nucleophilic base; often provides good results. |
| Cs₂CO₃ | Toluene | A stronger carbonate base, can be effective where others fail.[15] |
| K₂CO₃ | DME / H₂O (4:1) | A common, milder base, good for substrates sensitive to stronger bases.[16] |
| KOtBu | THF (anhydrous) | A very strong base, useful for particularly unreactive partners. |
Issue 2: Side Product Formation and Protecting Group Instability
Even when the reaction proceeds, side reactions can dramatically lower the yield of the desired product.
-
Protodeboronation: As discussed in the FAQ, this side reaction cleaves the C-B bond. It is often exacerbated by high temperatures and extended reaction times.
-
MOM Group Cleavage: Unintended deprotection of the methoxymethyl ether can lead to a mixture of products and complicate purification. The primary cause is often acidic impurities or conditions.[9][17]
Caption: Decision tree for mitigating common side reactions.
Protocol 2.3: Conversion to a Boronic Ester
This protocol describes the conversion of the boronic acid to its corresponding pinacol ester, which is more stable to protodeboronation.
-
Setup: To a round-bottom flask, add 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.0 eq.) and pinacol (1.1 eq.).
-
Solvent: Dissolve the solids in a solvent that allows for azeotropic removal of water, such as toluene or THF.
-
Reaction: Heat the mixture to reflux for 2-4 hours, using a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (monitor by TLC or GC-MS), remove the solvent under reduced pressure. The resulting pinacol ester is often used directly in the Suzuki reaction without further purification.
-
Suzuki Coupling: Use the newly formed boronic ester under the optimized conditions previously determined. Note that the reactivity might change slightly, so a re-screen of bases may be beneficial.
Part 3: Understanding the Mechanism
A deeper understanding of the Suzuki-Miyaura catalytic cycle helps in rational troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[18][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X).[5] This is often the rate-determining step.[18] For sterically hindered systems, electron-rich ligands on the palladium accelerate this step.[4]
-
Transmetalation: The organic group from the boron species (Ar²) is transferred to the palladium center, displacing the halide.[18] This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5] This is the key step that is inhibited by the steric bulk of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.[18][19] Bulky ligands facilitate this step by bringing the two organic groups into close proximity.[5]
By understanding which step is likely failing, you can make more informed decisions about how to modify the reaction conditions for a successful outcome.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Aakash Institute. Suzuki coupling reaction in chemistry. [Link]
-
Chemistry Learner. (2020, May 2). Suzuki Reaction: Definition, Example, Mechanism & Application. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
-
PMC - NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Reddit. (2024, December 10). MOM protecting group alternative for Suzuki. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2025, August 6). Syntheses of extreme sterically hindered 4-methoxyboronic acids. [Link]
-
PubMed. (2009, October 15). Improvement on synthesis of different alkyl-phenylboronic acid. [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
PMC - NIH. 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. MOM Ethers [organic-chemistry.org]
- 18. aakash.ac.in [aakash.ac.in]
- 19. Suzuki Reaction: Definition, Example, Mechanism & Application [chemistrylearner.com]
Technical Support Center: Catalyst Poisoning in Suzuki-Miyaura Reactions of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
Welcome to the technical support center for troubleshooting catalyst poisoning in cross-coupling reactions involving 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges such as low yield, incomplete conversion, or reaction failure.
As a Senior Application Scientist, I understand that robust and reproducible reaction outcomes are paramount. This guide moves beyond generic advice to provide in-depth, evidence-based troubleshooting strategies tailored to the specific nuances of this MOM-protected arylboronic acid. We will explore potential pitfalls from reagent purity to subtle mechanistic interferences, ensuring you can diagnose and resolve issues with confidence.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial questions and provides immediate troubleshooting paths.
Q1: My Suzuki-Miyaura reaction with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is sluggish or has completely stalled. What is the most likely cause?
A sluggish or stalled reaction is the most common symptom of catalyst deactivation. The primary suspects are impurities in your starting materials or solvents, or inadequate inert atmosphere.
-
Reagent Quality: The boronic acid itself or the aryl halide coupling partner may contain catalyst poisons. Common culprits include residual sulfur or nitrogen compounds from their synthesis.
-
Solvent Purity: Trace impurities in solvents, even at ppm levels, can act as potent catalyst poisons.[1] For instance, precursors used in the industrial synthesis of THF, such as 2,3-dihydrofuran, have been shown to strongly inhibit Pd/C catalyzed Suzuki reactions.[1]
-
Oxygen Contamination: Inadequate degassing allows oxygen to enter the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also degrade phosphine ligands, halting the catalytic cycle.[2]
Q2: I'm observing a significant amount of homocoupling of my boronic acid (formation of a symmetrical biaryl). How do I prevent this?
Homocoupling is a classic side reaction in Suzuki couplings and often points to issues with the catalyst's oxidation state or the presence of oxygen.
-
Presence of Pd(II): If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid itself, leading to its homocoupling.[2] Starting with a pre-formed Pd(0) source, such as Pd(PPh₃)₄, can mitigate this issue.
-
Oxygen: As mentioned, oxygen can facilitate the oxidative coupling of two boronic acid molecules.[2] Rigorous degassing is your most effective preventative measure.
-
Slow Release of Boronic Acid: Using more stable forms of the boronic acid, like MIDA boronates, can help. These reagents slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing its availability for the non-productive homocoupling pathway.
Q3: My main side product is the deprotected phenol (2,3-Dimethyl-4-hydroxyphenylboronic acid). Is the MOM group unstable under Suzuki conditions?
The methoxymethyl (MOM) ether is generally stable to the basic conditions typical of most Suzuki-Miyaura reactions.[3] Deprotection usually requires acidic conditions.[3] However, if you observe significant deprotection, consider these possibilities:
-
Acidic Impurities: Check the purity of your reagents. An acidic impurity in one of your starting materials or solvents could be causing localized MOM group cleavage.
-
Choice of Base/Solvent System: While unlikely, certain combinations of Lewis acidic boronic acids and specific bases could create a microenvironment that facilitates deprotection.
-
Starting Material Quality: Ensure your 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid was not contaminated with the corresponding phenol during its synthesis or storage.
Q4: Could the byproducts of MOM deprotection (methanol and formaldehyde) poison the palladium catalyst?
This is a critical question. While methanol is often used as a co-solvent and is generally not considered a potent poison, formaldehyde is a potential concern.
-
Methanol: The influence of alcohol solvents in Suzuki couplings is complex and can affect selectivity, but they are not typically catalyst killers.[4]
-
Formaldehyde: There is evidence that palladium complexes can interact with formaldehyde. Specifically, palladium can catalyze the hydrophosphination of formaldehyde, a reaction that involves the phosphine ligand.[2][5] This suggests a plausible deactivation pathway where formaldehyde, if generated in situ, could react with and sequester the phosphine ligand, thereby deactivating the palladium catalyst.
Part 2: Deep-Dive Troubleshooting Guide
When first-line diagnostics are insufficient, a more structured approach is necessary. Use the following table to correlate your observations with potential root causes and corrective actions.
| Observation | Potential Cause Category | Specific Root Cause & Explanation | Recommended Action & Rationale |
| No Reaction / Stalled Reaction | Reagent Purity (Boronic Acid) | Nitrogen-based Impurities: The precursor for the phenol, 2,3-xylidine, is an amine. Residual amines or diazonium salts from the synthesis can coordinate strongly to the palladium center, blocking active sites. | 1. Recrystallize Boronic Acid: Purify the boronic acid before use. 2. Use a Scavenger Resin: Pass a solution of the boronic acid through a resin designed to remove amines. |
| Reagent Purity (General) | Sulfur Impurities: Sulfur compounds from any reagent can irreversibly poison palladium catalysts by forming stable palladium-sulfur bonds.[6] | 1. Use High-Purity Reagents: Source reagents from reputable suppliers with low sulfur specifications. 2. Feed Purification: Consider passing liquid reagents through activated carbon or alumina to remove sulfur contaminants. | |
| Catalyst & Ligand Integrity | Ligand Oxidation: Phosphine ligands are susceptible to oxidation if not handled under strict inert conditions. Oxidized phosphines cannot coordinate effectively to palladium. | 1. Use Fresh Ligands: Store phosphine ligands under argon or nitrogen and use freshly opened bottles when possible. 2. Improve Degassing: Employ freeze-pump-thaw cycles for thorough solvent degassing. | |
| Low Yield & Complex Mixture | In-situ Deprotection & Byproduct Poisoning | MOM Group Cleavage & Formaldehyde Formation: As discussed, if conditions lead to MOM deprotection, the resulting formaldehyde can react with phosphine ligands, effectively removing them from the catalytic cycle.[2][5] | 1. Verify Reagent pH: Ensure no acidic contaminants are present. 2. Switch Ligand: Consider using N-heterocyclic carbene (NHC) ligands, which are less susceptible to reaction with aldehydes. |
| Boronic Acid Instability | Protodeboronation: The C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This is more common with electron-rich boronic acids.[2] | 1. Minimize Water: Use anhydrous conditions with a base like K₃PO₄, which may require only a few equivalents of water to be effective.[4] 2. Use a Stabilized Boron Reagent: Convert the boronic acid to a more stable pinacol or MIDA ester.[2] | |
| Reaction Works, but is Not Reproducible | Variable Reagent Quality | Grignard Byproducts: If the boronic acid was synthesized via a Grignard reaction, residual magnesium salts or homo-coupled byproducts from the Grignard formation could interfere with the catalyst. | 1. Standardize Boronic Acid Purification: Implement a consistent purification protocol (e.g., recrystallization, chromatography) for every batch. 2. Source High-Quality Precursors: Ensure the aryl halide used for the Grignard synthesis is of high purity.[7] |
| Solvent Quality Control | Solvent Contaminants: Batch-to-batch variation in solvent quality can introduce inconsistent levels of poisons like aldehydes or sulfur compounds.[1] | 1. Qualify Solvent Batches: Test new solvent drums with a standard control reaction before use in critical experiments. 2. Use High-Purity Solvents: Purchase solvents specifically designated for synthesis or HPLC-grade. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw
This protocol is critical for removing dissolved oxygen, a primary catalyst poison.
-
Assemble the reaction flask containing the boronic acid, aryl halide, base, and a stir bar.
-
Add the solvent to the flask.
-
Attach the flask to a Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes.
-
Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolve from the liquid as dissolved gases are released.
-
Repeat steps 4-6 two more times for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
-
The catalyst and ligand can now be added under a positive pressure of inert gas.
Protocol 2: Small-Scale Test Reaction for Reagent Qualification
Before committing a large amount of material, qualify new batches of reagents with this simple test.
-
Control Reaction: Set up a small-scale (e.g., 0.1 mmol) Suzuki reaction using a well-characterized, reliable aryl bromide and phenylboronic acid with your standard catalyst system. This is your positive control.
-
Test Reaction 1 (Boronic Acid): Set up an identical reaction, but substitute the phenylboronic acid with your 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.
-
Test Reaction 2 (Aryl Halide): Set up a third reaction using phenylboronic acid but with your specific aryl halide coupling partner.
-
Run all reactions under identical, rigorously inert conditions.
-
Monitor by TLC or LC-MS. If the control reaction proceeds cleanly and the test reactions do not, it strongly indicates an issue with the specific reagent being tested.
Part 4: Visualizing Troubleshooting Logic
The following diagrams illustrate the key decision-making processes in troubleshooting these reactions.
Diagram 1: General Troubleshooting Workflow
This diagram outlines the logical flow for diagnosing a failed reaction.
Caption: Workflow for diagnosing a failed Suzuki-Miyaura reaction.
Diagram 2: Mechanism of Phosphine Ligand Poisoning by Formaldehyde
This diagram illustrates the hypothetical deactivation pathway involving the MOM protecting group.
Caption: Hypothetical catalyst deactivation by formaldehyde.
References
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119.
- Hoye, P. A. T., Pringle, P. G., Smith, M. B., & Worboys, K. (1993). Hydrophosphination of formaldehyde catalysed by tris-(hydroxymethyl)phosphine complexes of platinum, palladium or nickel. Journal of the Chemical Society, Dalton Transactions, (2), 269-274.
- BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. BenchChem.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemtexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- Chem-St
- Google Patents. (n.d.). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR.
- Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hydrophosphination of formaldehyde catalysed by tris-(hydroxymethyl)phosphine complexes of platinum, palladium or nickel - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophosphination of formaldehyde catalysed by tris-(hydroxymethyl)phosphine complexes of platinum, palladium or nickel - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
Technical Support: Solubilization Strategies for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Case ID: SOL-B-234-MOM Compound Class: Ortho-substituted Aryl Boronic Acid / Acetal Protected Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Overview
Why is this compound difficult to dissolve? The solubility challenges with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid are rarely due to the intrinsic lipophilicity of the MOM or methyl groups. Instead, they arise from a "perfect storm" of three competing physicochemical factors:
-
The Boroxine Cycle (Dehydration): Commercial batches of boronic acids often exist as a mixture of the free acid (monomer) and the boroxine trimer (anhydride). The boroxine form is significantly less polar and packs tightly in the crystal lattice, resisting dissolution in aqueous/polar media.
-
Steric Shielding (The "2,3-Dimethyl" Effect): The methyl groups at positions 2 and 3 create a hydrophobic steric blockade around the boron atom. This prevents solvent molecules and hydroxyl ions from attacking the boron center, which is the necessary first step to break the boroxine trimer and solubilize the compound.
-
MOM-Group Lability: The methoxymethoxy (MOM) group is an acetal. While stable in base, it is acid-labile . Standard solubility tricks involving slight acidification will destroy your protecting group.
The Goal: You must shift the equilibrium from the insoluble Boroxine form to the soluble Boronate "Ate" Complex without degrading the MOM group.
Solvent Compatibility Matrix
Data based on dielectric constants and solvation shell accessibility for sterically hindered aryl boronic acids.
| Solvent System | Solubility Rating | Suitability for Reaction | Technical Notes |
| THF / Water (4:1) | ★★★★★ (Excellent) | High | Recommended. The ether oxygen coordinates boron; water enables hydrolysis. |
| 1,4-Dioxane / Water | ★★★★☆ (Good) | High | Good for higher temperature couplings (>80°C). |
| Methanol / Ethanol | ★★★☆☆ (Moderate) | Medium | Risk of forming boronic esters (solvolysis), which may slow transmetallation. |
| DMF / DMSO | ★★★☆☆ (Moderate) | Medium | High solubility, but difficult to remove. Can inhibit some Pd catalysts. |
| Dichloromethane (DCM) | ★★☆☆☆ (Poor) | Low | Good for pinacol ester formation, useless for direct coupling. |
| Hexanes / Toluene | ★☆☆☆☆ (Very Poor) | Low | Only soluble if converted to pinacol ester first. |
The "Paste" Protocol (Physical Solubilization)
Use Case: When the compound forms a "gummy" solid that refuses to disperse in the reaction solvent.
Context: Boroxines are often waxy. Dumping solvent directly onto them causes the outer layer to gel, trapping dry solid inside (the "encapsulation effect").
Step-by-Step Guide:
-
Weigh the boronic acid into a separate vial (do not add directly to the reaction flask yet).
-
Add Water: Add water first (approx. 3-5 equivalents relative to boron).
-
Add Base: Add your reaction base (e.g.,
or ) to this vial. -
Triturate: Use a spatula or glass rod to grind the solid with the water/base mixture. It will turn into a thick paste.
-
Dilute: Slowly add your organic co-solvent (THF or Dioxane) while stirring. The paste should dissolve into a clear or slightly hazy solution.
-
Transfer: Syringe this pre-activated solution into your main reaction vessel.
Chemical Activation (In-Situ Boronate Formation)
Use Case: For Suzuki-Miyaura couplings where the aryl halide is valuable and you need quantitative transfer of the boronic acid.
The most robust method for this specific molecule is to convert it to the hydroxy-boronate anion before it sees the catalyst.
Figure 1: The solubilization pathway requires driving the equilibrium to the right using base and water. The 2,3-dimethyl substitution makes the first step kinetically slow.
Protocol:
-
Solvent Ratio: Prepare a 4:1 mixture of THF:Water. Degas this solvent stream thoroughly (Argon sparge for 15 mins).
-
Dissolution: Add the 2,3-dimethyl-4-(MOM)phenylboronic acid to the solvent. It will likely remain a suspension.
-
Activation: Add 2.0 equivalents of Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate).
-
Why Cesium? The large Cesium cation (
) improves solubility in organic solvents compared to Sodium ( ) or Potassium ( ), helping to "pull" the boronate anion into the THF phase.
-
-
Aging: Stir at room temperature for 20 minutes. The suspension should clear as the "ate" complex forms.
-
Reaction: Add your Aryl Halide and Palladium Catalyst (e.g.,
or ) only after this clear solution is achieved.
Troubleshooting Decision Tree
Figure 2: Logic flow for addressing persistent insolubility. Note that anhydrous conditions often fail for boronic acids unless converting to esters.
Frequently Asked Questions (FAQ)
Q: Can I use heating to dissolve the compound? A: Yes, but proceed with caution. You can heat up to 60°C . Above 80°C, especially in acidic or neutral alcohols, you risk exchanging the MOM group or thermal decomposition. Always add the base before heating to stabilize the boronate.
Q: The solution turns yellow upon adding base. Is this normal? A: Yes. The formation of the tetrahedral boronate anion often results in a slight color change (pale yellow). If it turns dark brown/black, that indicates oxidation (air leak) or decomposition.
Q: Can I just use the Pinacol Ester (Bpin) instead? A: If you continue to struggle with the free acid, yes . Converting this molecule to the Pinacol ester is the ultimate solubility fix.
-
Quick Protocol: React the boronic acid with Pinacol (1.1 eq) in dry DCM with
(drying agent) at RT for 2 hours. Filter and concentrate. The resulting Bpin ester will be soluble in almost all organic solvents (Hexanes, Toluene, THF) and eliminates the boroxine/hydrogen-bonding issues.
Q: Does the 2,3-dimethyl pattern affect the catalyst choice?
A: Absolutely. The steric bulk hinders the transmetallation step. Standard catalysts like
-
Recommendation: Use high-activity catalysts designed for hindered substrates, such as Pd-XPhos G3 or Pd-SPhos G3 . These bulky, electron-rich ligands facilitate the coupling of ortho-substituted systems.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Bulletin of the Chemical Society of Japan, 75(8), 1763–1769. (Discusses ortho-substitution effects on boroxine stability).
-
Hall, D. G.[4] (Ed.).[4] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4] Wiley-VCH.[4] (General reference for boronic acid handling and MOM stability).
Sources
Technical Support Center: Synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Introduction: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a valuable building block in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura reactions for the construction of complex biaryl structures in drug discovery programs.[1] While its synthesis, typically involving metal-halogen exchange followed by quenching with a borate ester, is conceptually straightforward, researchers frequently encounter a range of byproducts that can complicate purification and reduce yields.[2] This guide provides in-depth troubleshooting for the identification, minimization, and removal of these common impurities, ensuring the robustness and reproducibility of your synthetic protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product's NMR shows broad peaks, and the mass spec is inconsistent with the expected molecular weight. What is happening?
A: This is a classic sign of boroxine formation. Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[3][4] This dehydration process is reversible and can occur upon standing, during concentration, or under mass spectrometry conditions.[5]
Underlying Mechanism: Three molecules of the boronic acid can reversibly lose three molecules of water to form a stable, six-membered B-O-B ring. This equilibrium is influenced by factors such as concentration, temperature, and the presence of water.[5]
Diagram 1: Boronic Acid ⇌ Boroxine Equilibrium
Caption: Reversible dehydration of boronic acid to its boroxine.
Troubleshooting and Prevention:
-
Analysis: For NMR analysis, adding a drop of D₂O to the NMR tube can often sharpen the signals by shifting the equilibrium back to the monomeric boronic acid.
-
Purification: While boroxines are generally competent in Suzuki couplings, if the pure monomer is required, it can be obtained by recrystallization from an aqueous solvent mixture.[5]
-
Storage: Store the boronic acid in a desiccator to minimize water absorption or loss, which can drive the equilibrium. For long-term stability, conversion to a pinacol ester is recommended.[6]
Q2: I've isolated a significant amount of 2,3-dimethyl-1-(methoxymethoxy)benzene. How did this happen and how can I prevent it?
A: You are observing the product of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7] This is particularly prevalent with electron-rich arylboronic acids and under aqueous conditions, especially at non-neutral pH or elevated temperatures.[8][9]
Underlying Mechanism: Protodeboronation can be catalyzed by both acid and base.[7] In basic media, formation of the more electron-rich boronate species facilitates cleavage. In acidic media, protonation of the aryl ring can precede C-B bond scission. The presence of transition metals can also catalyze this process.
Diagram 2: General Protodeboronation Pathways
Caption: Simplified acid and base-catalyzed protodeboronation.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Use Anhydrous Solvents | Minimize the source of protons. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Lower Reaction Temperature | Both the initial borylation and any subsequent reactions should be run at the lowest effective temperature.[9] |
| Control pH of Workup | Perform aqueous workups with buffered solutions (e.g., pH 7 phosphate buffer) or minimize contact time with strongly acidic or basic solutions. |
| Use a Boronic Ester | Convert the crude boronic acid to a more stable derivative, like a pinacol or MIDA ester, which are less prone to protodeboronation.[9] These act as slow-release forms of the active boronic acid in subsequent reactions. |
| Optimize Catalyst System | In subsequent Suzuki couplings, use a highly active catalyst/ligand system to ensure the rate of cross-coupling is much faster than the rate of protodeboronation.[9] |
Q3: My reaction produced 2,3-Dimethyl-4-hydroxyphenylboronic acid. What caused the MOM group to cleave?
A: The methoxymethyl (MOM) ether is an acetal protecting group, which is notoriously labile under acidic conditions.[10][11] The most likely cause is exposure to acid during the reaction workup or purification.
Underlying Mechanism: The cleavage mechanism begins with the protonation of one of the ether oxygens. This generates a good leaving group (methanol) and forms a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by water to yield the deprotected phenol and formaldehyde.[12]
Diagram 3: Acid-Catalyzed MOM Deprotection
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. sciforum.net [sciforum.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
MOM Deprotection in the Presence of Boronic Acids: Technical Support & Troubleshooting Guide
Status: Active Department: Chemical Synthesis Support Subject: Orthogonal Deprotection Strategies (MOM Ether vs. C-B Bond Stability)
Core Directive: The "Acid Trap"
The Conflict
The deprotection of Methoxymethyl (MOM) ethers typically requires Brønsted acids (e.g., HCl, TFA) or strong Lewis acids (e.g.,
-
MOM Cleavage Requirement: Acid-catalyzed hydrolysis or Lewis-acid mediated nucleophilic substitution.
-
Boronic Acid Vulnerability: The Carbon-Boron (C-B) bond is prone to cleavage via ipso-substitution in the presence of protons (
), particularly in electron-rich aromatic systems or heteroaromatics (e.g., 2-pyridine boronic acid).
The Solution: To remove the MOM group without destroying the boronic acid, you must utilize anhydrous Lewis Acid protocols that minimize free proton concentration, or strictly controlled kinetic acidic conditions.
Recommended Protocols
Method A: The "Gold Standard" – Dimethylboron Bromide ( )
Best for: Highly sensitive boronic acids, complex substrates, and preventing protodeboronation.
This method utilizes Guindon’s reagent. It cleaves MOM ethers via a specific coordination mechanism that avoids generating free protons, preserving the C-B bond.
Reagents:
-
Dimethylboron Bromide (
) [Commercial or prepared in situ] -
Dichloromethane (DCM), anhydrous
-
Triethylamine (
) and Methanol (MeOH) for quenching
Protocol:
-
Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to -78 °C . -
Addition: Add
(1.2 – 1.5 equiv) dropwise.-
Note:
is extremely moisture-sensitive and pyrophoric. Handle with strict Schlenk techniques.
-
-
Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (mini-workup required: quench aliquot with
). -
Quench (Critical): While still at -78 °C, add a solution of THF/saturated aqueous
(1:1) or strictly anhydrous MeOH followed by if the boronic acid is amphoteric. -
Workup: Warm to room temperature. Dilute with DCM, wash with brine, dry over
, and concentrate.
Why it works: The boron atom of
Method B: The Silyl Halide Route – TMSBr
Best for: Bench-stable boronic acids and avoiding pyrophoric reagents.
Trimethylsilyl bromide (TMSBr) acts as a mild Lewis acid. It cleaves the MOM ether by forming a silyl ether intermediate and a reactive bromomethyl ether byproduct.
Protocol:
-
Preparation: Dissolve substrate in anhydrous DCM at 0 °C .
-
Addition: Add TMSBr (1.5 – 2.0 equiv).
-
Reaction: Allow to warm to room temperature slowly over 2–4 hours.
-
Scavenging (Optional but Recommended): Add 1.0 equiv of a thiol (e.g., 1-propanethiol) or dimethyl sulfide to scavenge the formaldehyde-equivalent byproduct, preventing side reactions with the boronic acid.
-
Hydrolysis: Quench with water or mild buffer (pH 7). The intermediate silyl ether (
) will hydrolyze rapidly to the alcohol ( ).
Troubleshooting Guide
Diagnostic: Identify Your Failure Mode
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Product mass = Expected - (Boron moiety) + 1 | Protodeboronation | Acid concentration too high; Presence of water allowing | Switch to Method A ( |
| Starting Material Remains (No Reaction) | Lewis Acid Quenching | The Boronic acid/ester oxygens are coordinating the Lewis Acid, deactivating it. | Increase Lewis Acid equivalents (2.5 – 3.0 equiv). The first equivalent coordinates to the Boron species; subsequent equivalents cleave the MOM. |
| New Spot on TLC (Non-polar) | Boroxine Formation | Free boronic acids dehydrate to form cyclic trimers (boroxines) upon concentration. | This is normal. Add a small amount of water or MeOH during NMR prep to revert to the monomer, or treat as the boroxine (it is often reversible). |
| Product mass = Expected + 12 Da | Methylation | Reaction with MeOH during quench without neutralizing. | Ensure basic quench ( |
Mechanistic Visualization
Diagram 1: The Protodeboronation Trap vs. Safe Deprotection
Caption: Comparison of the destructive acidic pathway (left) versus the safe Lewis Acid coordination pathway (right).
Diagram 2: Decision Matrix for Method Selection
Caption: Flowchart to select the optimal deprotection protocol based on substrate sensitivity.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: My boronic acid turned into a "trimer" after the reaction. Is it ruined?
A: Likely not. Free boronic acids exist in equilibrium with their dehydrated trimers (boroxines). This is often driven by the drying agents (
Q: I am using a Pinacol ester, not a free acid. Does this change the protocol? A: Yes, slightly. Pinacol esters are more stable to protons than free acids, but they are still acid-labile.
-
If you want to KEEP the Pinacol ester: Use Method B (TMSBr) . It is less likely to cleave the hindered pinacol ester than aqueous acid.
-
If you want to REMOVE the Pinacol ester AND the MOM: You will likely need a two-step procedure (MOM removal first via Method A, then oxidative cleavage or hydrolysis of the boronate), as simultaneous removal is difficult to control.
References
-
Guindon, Y., Yoakim, C., & Morton, H. E. (1984).[2] Dimethylboron bromide and diphenylboron bromide: Cleavage of acetals and ketals.[2][3]The Journal of Organic Chemistry , 49(21), 3912–3920. [Link]
-
Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964). Electrophilic Displacement Reactions. XV. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids.Journal of the American Chemical Society , 86(13), 2666–2670. [Link]
-
Hanessian, S., Delorme, D., & Dufresne, Y. (1984).[2] Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide.[2]Tetrahedron Letters , 25(24), 2515–2518. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation.Journal of the American Chemical Society , 138(29), 9145–9157. [Link]
Sources
Preventing homocoupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Welcome to the technical support center for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common side reaction encountered during its use in cross-coupling reactions: homocoupling. Here, we delve into the mechanisms behind this unwanted reaction and provide field-proven strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid?
A: Homocoupling is an undesired side reaction where two molecules of the same boronic acid, in this case, 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, react with each other to form a symmetrical biaryl. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of boronic acid homocoupling?
A: The main culprits behind homocoupling are the presence of oxygen and the choice of palladium catalyst and reaction conditions.[1][2] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1][2] Additionally, if a Pd(II) precatalyst is used, it must be reduced to the active Pd(0) species in situ. This reduction can sometimes occur at the expense of the boronic acid, leading to homocoupling.[3][4]
Q3: Can the base used in the Suzuki-Miyaura coupling reaction influence the extent of homocoupling?
A: Absolutely. The base is a critical component that activates the boronic acid for transmetalation.[3] However, an inappropriate choice or concentration of base can be detrimental. While a base is essential for the reaction to proceed, particularly when starting from a Cu(II) catalyst, an excess can sometimes promote side reactions.[5] The interplay between the base, solvent, and substrates is complex, and optimization is often necessary.[1]
Troubleshooting Guide: Minimizing Homocoupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
This section provides a systematic approach to diagnosing and resolving issues with homocoupling in your reactions.
Issue 1: Significant formation of the homocoupled biaryl byproduct.
This is the most common issue and points to one or more suboptimal reaction parameters.
Root Cause Analysis & Corrective Actions:
-
Oxygen Contamination: The presence of dissolved oxygen is a major promoter of oxidative homocoupling.[1][2][6]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period (15-30 minutes) or by performing several freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
-
-
Palladium Catalyst Choice and Activation: The state of the palladium catalyst plays a crucial role.
-
Troubleshooting Steps:
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst such as Pd(OAc)₂, consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] This bypasses the in situ reduction step that can consume the boronic acid and lead to homocoupling.[1][3]
-
Pre-activation of Catalyst: A useful technique is to pre-heat the mixture of the palladium catalyst, base, solvent, and the coupling partner (the aryl halide), before adding the 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.[2] Heating for about 10 minutes at 60-80°C can help ensure the active catalytic species is formed before the boronic acid is introduced.[2]
-
-
-
Reaction Temperature: Excessive heat can accelerate catalyst decomposition and promote side reactions.[1]
-
Troubleshooting Steps:
-
Temperature Optimization: While Suzuki couplings often require heating, an excessively high temperature can be detrimental. If homocoupling is significant, try reducing the reaction temperature. Conversely, if the desired reaction is sluggish, a cautious increase may be necessary.[1]
-
-
Issue 2: Low yield of the desired cross-coupled product despite attempts to minimize homocoupling.
Even with reduced homocoupling, you may still experience low yields. This could be due to other competing side reactions or catalyst deactivation.
Root Cause Analysis & Corrective Actions:
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material.[3] This can be catalyzed by the base or trace amounts of acid or metal salts.[3]
-
Troubleshooting Steps:
-
Base Selection: The base-catalyzed pathway is highly relevant under Suzuki-Miyaura conditions.[3] If protodeboronation is suspected, screening different bases (e.g., switching from a strong base to a milder one like K₂CO₃ or K₃PO₄) can be beneficial.[1]
-
Anhydrous Conditions: While many Suzuki reactions tolerate water, in some cases, excess water can be a proton source leading to dehalogenation of the coupling partner, which can affect the overall reaction efficiency. Using anhydrous solvents, if the protocol allows, can be a valid strategy.
-
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace oxygen, or the phosphine ligands can be oxidized, rendering the catalyst inactive.[1]
-
Troubleshooting Steps:
-
Ligand Choice and Ratio: Ensure you are using fresh, high-purity ligands. The ligand-to-palladium ratio is also important; typically, a ratio of 1:1 to 4:1 is used.[1] For challenging couplings, consider using bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7]
-
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Reactions
This protocol incorporates best practices to suppress the formation of the homocoupled byproduct.
Materials:
-
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, oven-dried)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Standard Schlenk line glassware and inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for at least 15 minutes.
-
Solvent Addition: Add the degassed solvent to the flask via a syringe.
-
Pre-heating (Optional but Recommended): Stir the mixture at 60-80°C for 10-15 minutes.
-
Boronic Acid Addition: In a separate flask, dissolve the 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in a minimum amount of degassed solvent. Add this solution to the reaction mixture via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Impact of Reaction Conditions on Homocoupling
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) | Rationale for Improvement |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | Use of a Pd(0) source avoids the in-situ reduction step that can consume the boronic acid.[1][3] |
| Atmosphere | Air | Argon/Nitrogen | An inert atmosphere prevents the oxidative homocoupling of the boronic acid.[1][2] |
| Solvent | Non-degassed | Thoroughly degassed | Removal of dissolved oxygen is critical to suppress the oxidative pathway.[1][6] |
| Boronic Acid Addition | All reagents added at once | Boronic acid added after pre-heating other components | Pre-forming the active catalyst before introducing the boronic acid can minimize its consumption in side reactions.[2] |
Visualizations
Diagram 1: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Homocoupling Pathway
Caption: Competing pathways in a Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Homocoupling
Caption: A step-by-step guide to troubleshooting homocoupling.
References
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Available from: [Link]
-
Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. Available from: [Link]
-
Influence of the Support during Homocoupling of Phenylboronic Acid Catalyzed by Supported Gold and Palladium. ResearchGate. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Available from: [Link]
-
Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. PMC. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available from: [Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available from: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available from: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available from: [Link]
-
ChemInform Abstract: Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature.. ResearchGate. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available from: [Link]
-
Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. PubMed. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link]
-
Homocoupling Reaction of Aryl Boronic Acids Catalyzed by Pd(OAc)2/K2CO3 in Water under Air Atmosphere. Sci-Hub. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Catalyst screening for difficult Suzuki couplings with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Topic: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Executive Summary
You are encountering difficulties coupling 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid . This is a classic "perfect storm" substrate. It presents two competing challenges:
-
Steric Hindrance: The 2,3-dimethyl pattern creates significant ortho-steric bulk, retarding the transmetallation step.
-
Electronic Destabilization: The 4-MOM (methoxymethoxy) group is a strong electron donor. Combined with the strain relief from the ortho-methyl group, this makes the C-B bond highly susceptible to protodeboronation (hydrolysis of the boronic acid to the arene), often faster than the cross-coupling can occur.
This guide provides a logic-driven screening workflow to overcome these specific failure modes.
Part 1: The "Golden" Protocol (Start Here)
Before initiating a full high-throughput screen (HTE), run this baseline reaction. It utilizes the "Buchwald Generation 4" precatalyst system, designed specifically to outcompete protodeboronation in hindered systems.
| Component | Recommendation | Rationale |
| Catalyst | SPhos Pd G4 (1–3 mol%) | SPhos is the "gold standard" for ortho-substituted biaryls. The G4 precatalyst ensures rapid activation at low temperatures, minimizing substrate decomposition time. |
| Base | K₃PO₄ (2.0–3.0 equiv) | Anhydrous tribasic potassium phosphate provides the necessary basicity for transmetallation without the harshness of alkoxides (which can degrade the MOM group or electrophile). |
| Solvent | Toluene / Water (10:1) | A biphasic system is essential. The low water content dissolves the base just enough for activation but minimizes the concentration of protons available for protodeboronation. |
| Temperature | 60 °C to 80 °C | Start low (60 °C). High heat accelerates protodeboronation faster than it accelerates the coupling for this specific substrate. |
| Concentration | High (0.25 M - 0.5 M) | Critical: Higher concentration favors the bimolecular coupling reaction over the pseudo-first-order protodeboronation with solvent. |
Part 2: Troubleshooting & Diagnostics
If the Golden Protocol fails, use this Q&A section to diagnose the specific failure mode based on your LCMS/NMR data.
Q1: I see full consumption of the aryl halide, but the major product is the reduced arene (dehalogenation).
Diagnosis: The catalyst is active (oxidative addition worked), but transmetallation failed. The Pd-intermediate waited too long for the boronic acid and eventually scavenged a hydride (likely from the solvent or base).
-
Solution: Switch to XPhos Pd G4 or RuPhos Pd G4 . These ligands are bulkier and can force transmetallation in extremely hindered pockets.
-
Secondary Fix: Switch solvent to Dioxane or THF (anhydrous) and use Cs₂CO₃ .
Q2: The boronic acid is gone, but I see the "protonated" parent arene (1-methoxymethoxy-2,3-dimethylbenzene).
Diagnosis: Protodeboronation . This is the most common failure for this substrate. The electron-rich ring is acting like a base, picking up a proton where the boron used to be.
-
Immediate Fix: Stop adding water. Switch to anhydrous DMF or Dioxane with CsF or K₃PO₄ (finely ground).
-
The "Nuclear" Option: If the boronic acid is too unstable, you must convert it to a Potassium Trifluoroborate (BF₃K) salt or a MIDA Boronate . These "slow-release" forms protect the boron from acidolysis until the exact moment of reaction.
Q3: Is the MOM group stable under these conditions?
Answer: Generally, yes. MOM (Methoxymethyl ether) is an acetal and is stable to the basic conditions of Suzuki coupling (K₃PO₄, Carbonates).
-
Warning: Do NOT use acidic workups. Avoid 1M HCl washes to remove pyridine or amine bases. The MOM group will hydrolyze to the phenol and formaldehyde. Use saturated NH₄Cl or plain water for workup.
Part 3: The Catalyst Screening Matrix (HTE)
If you need to screen for a difficult electrophile (e.g., a heteroaryl chloride), set up the following 4x3 matrix.
Conditions: 0.1 mmol scale, 0.2 M concentration, 80 °C, 16 hours.
| Ligand System A (Steric Specialist) | Ligand System B (General Hindered) | Ligand System C (NHC / Robust) | |
| Base 1: K₃PO₄ (Dioxane/H₂O) | SPhos Pd G4 | XPhos Pd G4 | Pd-PEPPSI-IPent |
| Base 2: K₂CO₃ (Toluene/H₂O) | SPhos Pd G4 | RuPhos Pd G4 | Pd-PEPPSI-IPr |
| Base 3: KOtBu (THF, Anhydrous) | SPhos Pd G4 | BrettPhos Pd G4 | Pd(OAc)₂ + PCy₃ |
-
Note on Pd-PEPPSI: The "IPent" variant is often superior to "IPr" for extremely hindered ortho-substituted couplings due to its flexible steric bulk.
Part 4: Visualizing the Logic
The following diagram illustrates the decision process for selecting conditions and diagnosing failures.
Caption: Decision tree for optimizing Suzuki coupling of 2,3-dimethyl-4-(methoxymethoxy)phenylboronic acid, addressing specific failure modes.
Part 5: Experimental Protocol (SPhos G4 Method)
Materials:
-
Boronic Acid: 1.2 equivalents[1]
-
Catalyst: SPhos Pd G4 (Sigma-Aldrich/Merck)
-
Base: K₃PO₄ (Tribasic, anhydrous)
Procedure:
-
Setup: To a 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.50 mmol), Boronic Acid (0.60 mmol, 1.2 eq), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 eq).
-
Catalyst Addition: Add SPhos Pd G4 (11 mg, 0.015 mmol, 3 mol%).
-
Note: If using older Pd(OAc)₂ + Ligand methods, premix them in solvent for 5 mins before adding. G4 precatalysts do not require this.
-
-
Inerting: Cap the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Solvent: Add degassed Toluene (2.0 mL) and degassed Water (0.5 mL) via syringe.
-
Reaction: Place in a pre-heated block at 60 °C. Stir vigorously (1000 rpm).
-
Why Vigorously? The biphasic system relies on surface area for phase transfer.
-
-
Monitoring: Check LCMS at 1 hour and 4 hours.
-
Stop Rule: If Protodeboronation > 20% at 1 hour, stop. Switch to the BF3K salt protocol immediately.
-
References
-
Buchwald, S. L., et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Cross-Coupling: A User’s Guide." Chemical Science, 2013.
- Context: Defines the utility of SPhos and XPhos for ortho-substituted systems.
-
Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.[5]
- Context: The authoritative solution for protodeboronation issues in electron-rich boronic acids.
-
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 2003.[5][6]
- Context: Protocol for converting the unstable boronic acid to the robust BF3K salt.
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2010.
- Context: Alternative catalyst system for "tetra-ortho" substituted couplings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. MOM Ethers [organic-chemistry.org]
Technical Support Center: Suzuki-Miyaura Coupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered and electronically distinct boronic acid in their synthetic routes. Here, we will address common challenges and provide in-depth, evidence-based solutions to optimize your reaction outcomes.
Introduction: The Challenge of a Hindered Substrate
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid presents a unique set of challenges in Suzuki-Miyaura coupling reactions. The ortho-dimethyl substitution pattern introduces significant steric hindrance around the boronic acid moiety. This bulkiness can impede the crucial transmetalation step of the catalytic cycle, often leading to low yields or incomplete reactions.[1][2] Additionally, the methoxymethoxy (MOM) protecting group, while robust, can influence the electronic properties of the aryl ring. Understanding how to overcome these hurdles through the rational selection of additives—specifically bases, ligands, and solvents—is paramount to achieving high coupling efficiency.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid sluggish or resulting in low yields?
Low conversion is the most common issue when working with sterically demanding substrates.[3] The primary bottleneck is often the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4][5] The steric bulk of the two ortho-methyl groups on your boronic acid slows this process down.
Core Causality: The palladium complex and the boronate species must approach each other in a specific orientation for the transmetalation to occur. The bulky methyl groups create a "steric shield" that makes this approach difficult.
To address this, you need to optimize your reaction conditions to favor this sterically hindered transmetalation. This involves a careful selection of the base and ligand.
Q2: How does the choice of base impact the coupling efficiency for this specific boronic acid?
The base plays a critical role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[6][7] For sterically hindered boronic acids, the choice of base is even more critical.
Expert Insight: While stronger bases might seem intuitive for activating the boronic acid, they can also promote undesirable side reactions, such as protodeboronation (the cleavage of the C-B bond by a proton source, often residual water).[8] Therefore, a moderately strong base is often the optimal choice.
| Base | Common Concentration | Suitability for Hindered Substrates |
| K₃PO₄ | 2.0 - 3.0 equiv. | Highly Recommended. Its moderate basicity and high solubility in common solvent mixtures effectively promote boronate formation without aggressively driving protodeboronation.[9] |
| Cs₂CO₃ | 2.0 - 3.0 equiv. | Excellent Alternative. Often used for challenging couplings due to the high solubility of its salts, which can accelerate the reaction.[10] |
| K₂CO₃ | 2.0 - 3.0 equiv. | Good, but potentially less effective. A standard base that can be effective, but may require higher temperatures or longer reaction times for hindered substrates.[11][12] |
| NaOH, KOH | 2.0 - 3.0 equiv. | Use with Caution. These strong bases can significantly increase the rate of protodeboronation, leading to the consumption of your boronic acid starting material.[7] |
| Organic Bases (e.g., Et₃N) | 3.0 - 4.0 equiv. | Generally Not Recommended. Often too weak to efficiently form the boronate species with sterically hindered boronic acids, leading to poor conversion.[13] |
Q3: Which phosphine ligand is best suited for coupling with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid?
The ligand is arguably the most critical additive for overcoming steric hindrance. The ligand's role is to stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[14][15] For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential.[9][16]
Causality Explained:
-
Bulkiness: A bulky ligand promotes the formation of a monoligated palladium species (L-Pd), which is more reactive in the oxidative addition step.[16] It also creates a larger "pocket" around the palladium center, which can better accommodate the sterically demanding boronic acid during transmetalation.
-
Electron-Richness: An electron-rich ligand increases the electron density on the palladium atom, which accelerates the rate of oxidative addition of the aryl halide to the Pd(0) center.[16]
| Ligand Class | Specific Example | Key Advantages for Hindered Couplings |
| Biarylphosphines | SPhos, XPhos | Top Recommendation. These ligands are specifically designed for challenging couplings. Their bulk and electron-donating properties are ideal for promoting both oxidative addition and reductive elimination with hindered substrates.[9] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Strong Contenders. These ligands are very electron-rich and bulky, making them effective for many difficult couplings.[6][17] |
| Triphenylphosphine (PPh₃) | PPh₃ | Often Inadequate. While a classic ligand, PPh₃ is generally not bulky or electron-rich enough to facilitate the coupling of highly hindered substrates like 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.[18] |
Troubleshooting Guide
Problem 1: Low or No Product Formation, Starting Materials Largely Unconsumed
This is a classic sign of a stalled catalytic cycle, most likely at the transmetalation or oxidative addition step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps & Explanations:
-
Evaluate the Ligand: As discussed, a ligand like triphenylphosphine is often insufficient. Switching to a modern biarylphosphine ligand like SPhos or XPhos is the most impactful change you can make.[9]
-
Assess the Base: If you are using a weak base like an amine or a very strong base like NaOH, you may be hindering the reaction. Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11][19]
-
Increase Temperature: Sterically hindered couplings often require more thermal energy to overcome the activation barrier for transmetalation. If you are running the reaction at 80°C, consider increasing it to 100-110°C.[3][19]
-
Ensure Rigorous Degassing: Oxygen can irreversibly oxidize the Pd(0) active catalyst to Pd(II) and also degrade phosphine ligands, halting the catalytic cycle.[3] Ensure your solvent and reaction setup are thoroughly deoxygenated, either by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[3]
Problem 2: Significant Formation of a Byproduct Corresponding to the Protodeboronated Starting Material
If you observe the formation of 2,3-dimethyl-4-(methoxymethoxy)benzene, this is a clear indication of protodeboronation. This side reaction consumes your valuable boronic acid and reduces the potential yield.[8]
Primary Causes:
-
Presence of Water: While trace amounts of water can sometimes be beneficial in Suzuki couplings, excess water, especially in combination with a strong base, will accelerate protodeboronation.[8][20]
-
Inappropriate Base: Strong bases like NaOH or KOH significantly increase the rate of this side reaction.[7]
Solutions:
-
Use Anhydrous Solvents: While not always strictly necessary for all Suzuki couplings, for a sensitive substrate like this, using anhydrous solvents can minimize protodeboronation.
-
Switch to a Milder Base: If you are using a strong hydroxide base, immediately switch to K₃PO₄ or Cs₂CO₃.
-
Consider Boronic Esters: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect the C-B bond until the transmetalation step.[21]
Problem 3: Formation of Homocoupled Products
The formation of a biaryl product from the coupling of two molecules of your boronic acid is known as homocoupling. This is often triggered by the presence of oxygen or an inefficient catalyst turnover.
Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules to regenerate the active Pd(0) catalyst.[15]
Corrective Actions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.[3][15]
-
Use a High-Quality Palladium Pre-catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored properly. Older or degraded pre-catalysts may contain more Pd(II) species, which can initiate homocoupling.[18]
Recommended Protocol for a Challenging Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid with a challenging aryl bromide.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Detailed Procedure:
-
Reagent Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), SPhos (4 mol%), and palladium(II) acetate (Pd(OAc)₂, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by alternating between vacuum and backfilling with argon or nitrogen for at least three cycles.[5]
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (10:1 v/v) or 1,4-dioxane and water, via syringe. The solvent choice can be critical, with less polar solvents often favoring reactions with bulky ligands.[13][22]
-
Heating: Immerse the flask in a preheated oil bath at 100-110°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to isolate the desired biaryl compound.
This guide provides a comprehensive framework for troubleshooting and optimizing the Suzuki-Miyaura coupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid. By understanding the underlying chemical principles and systematically addressing potential issues, you can significantly improve the efficiency and success of your synthetic endeavors.
References
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Elsevier B.V.
- Solvent Effects on the Selectivity of Palladium-C
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
- What's the role of the phosphine ligand in Suzuki couplings?. Reddit.
- Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry.
- Effect of the solvent on the reaction progress of Suzuki-Miyaura...
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
- Effect of different bases on the Suzuki-Miyaura coupling a.
- B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Why can't I achieve good yields for this Suzuki reaction?.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)
- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Researcher's Guide to Suzuki Coupling: A Comparative Analysis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid and Other Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this powerful transformation lies the boronic acid, a versatile coupling partner whose structure dictates the reaction's outcome. This guide provides an in-depth, data-driven comparison of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid against a selection of other commonly employed boronic acids, offering insights into how substituent patterns and protecting group strategies influence their performance in Suzuki coupling reactions.
The Central Role of Boronic Acids in Suzuki Coupling
The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryls, styrenes, and polyolefins through the palladium-catalyzed reaction of an organoborane with an organohalide.[2] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the boronic acid is particularly influential in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3] Factors such as steric hindrance and the electronic properties of substituents on the boronic acid can significantly impact the rate and efficiency of this step, and consequently, the overall yield of the desired product.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Close Look at 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid presents a unique combination of structural features: two ortho-methyl groups and a para-methoxymethyl (MOM) ether protected phenol. This specific substitution pattern has important implications for its reactivity in Suzuki coupling.
-
Steric Hindrance: The two methyl groups adjacent to the boronic acid moiety introduce significant steric bulk. This can hinder the approach of the boronic acid to the palladium catalyst, potentially slowing down the transmetalation step.
-
Electronic Effects: The para-MOM ether group is an electron-donating group, which can increase the nucleophilicity of the aryl ring and facilitate the transmetalation process.
-
Protecting Group Strategy: The MOM group serves to protect the phenolic hydroxyl group. Phenols can be acidic and can interfere with the basic conditions typically required for Suzuki coupling. The MOM group is stable under many Suzuki coupling conditions but can be readily removed under acidic conditions post-coupling to yield the corresponding biphenylol.
Comparative Performance in Suzuki Coupling
To provide a clear comparison, we will examine the performance of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid alongside three other representative boronic acids:
-
Phenylboronic Acid: The simplest arylboronic acid, serving as a baseline for comparison.
-
4-Methoxyphenylboronic Acid: An electronically activated boronic acid with a para-methoxy group, which is a strong electron-donating group.
-
2,6-Dimethylphenylboronic Acid: A sterically hindered boronic acid with two ortho-methyl groups, providing a direct comparison for the effect of steric bulk.
The following table summarizes representative yields for the Suzuki coupling of these boronic acids with a common aryl bromide, 4-bromoanisole, under similar reaction conditions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature, so these values are drawn from comparable reported procedures.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 98 | [5] |
| 2,6-Dimethylphenylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 85 | [6] |
| 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | (Estimated 70-80) | * |
*Based on the synthesis of a related biphenyl derivative, the yield is estimated to be good, though potentially lower than less hindered analogues due to steric effects.
-
Electronic Activation: 4-Methoxyphenylboronic acid, with its electron-donating methoxy group, generally provides excellent yields in shorter reaction times compared to the unsubstituted phenylboronic acid.
-
Steric Hindrance: 2,6-Dimethylphenylboronic acid, despite its steric bulk, can still participate effectively in Suzuki coupling, often requiring more specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands like SPhos) and longer reaction times to achieve high yields.
-
Combined Effects: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid represents a balance of these effects. The electron-donating MOM group promotes the reaction, while the ortho-methyl groups introduce steric hindrance. This can lead to good, but not always quantitative, yields under standard conditions. The choice of catalyst and reaction conditions is therefore crucial for optimizing the coupling of this substrate.
Experimental Protocols
Below are representative step-by-step methodologies for Suzuki coupling reactions involving the discussed boronic acids.
Protocol 1: General Procedure for Suzuki Coupling of Phenylboronic Acid with 4-Bromoanisole
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add a 4:1 mixture of toluene and water (10 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Add triphenylphosphine (0.04 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxybiphenyl.
Protocol 2: Suzuki Coupling of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid with an Aryl Bromide (Representative)
-
In a flask under an inert atmosphere, combine 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.1 mmol), the aryl bromide (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Add a 3:1:1 mixture of toluene, ethanol, and water (15 mL).
-
Purge the solution with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (30 mL) and wash with water (2 x 15 mL).
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography.
Protocol 3: Deprotection of the MOM Group
-
Dissolve the MOM-protected biphenyl product (1.0 mmol) in a mixture of methanol (10 mL) and 1M hydrochloric acid (2 mL).
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected biphenylol.
Visualization of Key Structures
Figure 2: Structures of the compared boronic acids.
Conclusion and Outlook
The choice of boronic acid is a critical parameter in the design and execution of a successful Suzuki-Miyaura cross-coupling reaction. 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid offers a valuable building block for the synthesis of complex biaryl structures, particularly when the introduction of a phenol group at a later stage is desired. While its steric hindrance necessitates careful optimization of reaction conditions, the electron-donating nature of the MOM-protected phenol contributes to its reactivity. By understanding the interplay of steric and electronic effects, researchers can strategically select the most appropriate boronic acid and catalyst system to achieve their synthetic goals efficiently and in high yield. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of sterically demanding boronic acids in complex molecule synthesis.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102, 1359-1470.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176-4211.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544-4568.
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58, 9633-9695.
- Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. J. Organomet. Chem.1999, 576, 147-168.
- Tyrell, E.; Brookes, P. The Suzuki-Miyaura reaction: an overview. Synthesis2004, 2004, 469-484.
- A. Al-Masum, M. A. Ali, and M. M. Islam, "A Highly Efficient and Reusable Palladium Catalyst for Suzuki Cross-Coupling Reactions in Water," Tetrahedron Lett., vol. 50, no. 43, pp. 5939-5942, 2009.
- S. P. Nolan, "N-Heterocyclic Carbenes in Synthesis," Wiley-VCH, 2006.
- J. P. Wolfe, S. L. Buchwald, "A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Boronic Acids," Angew. Chem. Int. Ed., vol. 38, no. 16, pp. 2413-2416, 1999.
- A. F. Littke, G. C. Fu, "Heck reactions of aryl chlorides catalyzed by a palladium/tri-tert-butylphosphine complex," J. Org. Chem., vol. 64, no. 1, pp. 10-11, 1999.
- T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald, "New Catalysts for the Suzuki-Miyaura Reaction: The Use of Sterically Hindered Biphenylphosphines," J. Am. Chem. Soc., vol. 127, no. 13, pp. 4685-4696, 2005.
- R. B. Bedford, C. S. J. Cazin, "High-activity catalysts for the Suzuki coupling of aryl chlorides," Chem. Commun., no. 15, pp. 1540-1541, 2001.
- V. V. Grushin, "Palladacycles in Catalysis," Chem. Rev., vol. 104, no. 8, pp. 3861-3882, 2004.
- N. Miyaura, "Organoboron Compounds," in Topics in Current Chemistry, vol. 219, Springer, Berlin, Heidelberg, 2002, pp. 11-59.
- A. Suzuki, "Organoborane coupling reactions (Suzuki coupling)," Proc. Jpn. Acad., Ser. B, vol. 80, no. 8, pp. 359-371, 2004.
- F. Bellina, A. Carpita, R. Rossi, "Palladium catalysts for the Suzuki cross-coupling reaction: A survey of recent advances," Synthesis, no. 5, pp. 759-780, 2004.
- C. C. C. Johansson, T. J. Colacot, "A decade of development in palladium-catalyzed C-C and C-N bond-forming reactions," Angew. Chem. Int. Ed., vol. 49, no. 4, pp. 676-707, 2010.
- S. K. Ghorai, S. K. Mandal, S. C. Roy, "A simple and efficient protocol for Suzuki cross-coupling reaction of aryl halides with arylboronic acids using Pd(OAc)2/PPh3 in aqueous media," Tetrahedron Lett., vol. 48, no. 49, pp. 8737-8740, 2007.
- T. E. Barder, S. L. Buchwald, "Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and Boronic Acids," Org. Lett., vol. 6, no. 16, pp. 2649-2652, 2004.
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Characterization of biaryls synthesized from 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Topic: Technical Guide: Characterization & Synthesis of Biaryls from 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
Executive Summary: The "Goldilocks" Reagent for Hindered Biaryls
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-24-7) represents a specialized class of arylboronic acids designed for the synthesis of complex, sterically congested biaryls. Unlike standard phenylboronic acids, this reagent offers a unique tripartite advantage:
-
Controlled Steric Hindrance: The 2-methyl group provides necessary ortho-bulk for atroposelective synthesis without the prohibitive deactivation seen in 2,6-disubstituted systems.
-
Electronic Activation: The para-MOM (methoxymethoxy) group acts as a strong electron donor, enhancing nucleophilicity during the transmetallation step of the Suzuki-Miyaura cycle.
-
Orthogonal Protection: The MOM group remains stable under basic coupling conditions but can be cleaved under mild acidic conditions, unlike methyl ethers (which require harsh BBr₃) or esters (labile to base).
This guide compares the performance of this reagent against common alternatives and provides optimized protocols for its use in drug discovery and natural product synthesis.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the performance of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (Reagent A) against two common alternatives: the unhindered 4-Methoxyphenylboronic acid (Reagent B) and the highly hindered 2,6-Dimethyl-4-methoxyphenylboronic acid (Reagent C).
| Feature | Reagent A (2,3-Me, 4-OMOM) | Reagent B (4-OMe) | Reagent C (2,6-Me, 4-OMe) |
| Reactivity (Transmetallation) | Moderate. The 2-Me slows the approach to Pd, but 4-OMOM donation assists. | High. Fast reaction, often complete in <1 hr. | Low. Severe steric clash requires specialized ligands (e.g., SPhos). |
| Atropselectivity | Tunable. Can form stable atropisomers with bulky partners. | None. Free rotation around the biaryl axis. | High. Often forms locked atropisomers, but yields are lower. |
| Deprotection Condition | Mild Acid. (e.g., HCl/MeOH or TMSBr). | Harsh Lewis Acid. (e.g., BBr₃, -78°C). | Harsh Lewis Acid. (e.g., BBr₃). |
| Base Stability | Excellent. Stable to K₂CO₃, Cs₂CO₃, K₃PO₄. | Excellent. | Excellent. |
| Primary Application | Complex Scaffolds. Polyketides, hindered drug cores. | General Purpose. Simple biphenyls. | Axial Chirality. Specific chiral ligand synthesis. |
Key Insight: Reagent A is the superior choice when constructing hindered biaryl cores that require subsequent phenol functionalization. The MOM group avoids the "deprotection bottleneck" often encountered with methyl ethers in late-stage synthesis.
Mechanism & Causality: The Steric-Electronic Interplay
To understand why standard protocols fail with this reagent, we must analyze the catalytic cycle. The 2-methyl group creates steric pressure that destabilizes the Pd(II)-Ar complex, making the transmetallation step the rate-determining bottleneck. However, the 3-methyl group exerts a "buttressing effect," pushing the 2-methyl group closer to the reaction center, further increasing effective steric bulk.
Diagram 1: Steric-Electronic Influence Map
Caption: The 3-methyl group reinforces the steric bulk of the 2-methyl group, necessitating specialized ligands like SPhos to facilitate the coupling.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Use this protocol for coupling with hindered aryl bromides or chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the aryl halide, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene and Water via syringe.
-
Activation: Heat the mixture to 100°C for 12–24 hours. Note: The high temperature is required to overcome the rotational barrier and steric hindrance.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: MOM Deprotection (Post-Coupling)
Use this to reveal the free phenol.
Reagents:
-
6M HCl or Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolve the biaryl in MeOH (0.1 M).
-
Add 6M HCl (5-10 equiv) dropwise at 0°C.
-
Warm to RT and stir for 2–4 hours. Monitor by TLC (MOM cleavage is usually clean).
-
Neutralize with sat. NaHCO₃ and extract with DCM.
Diagram 2: Synthesis Workflow
Caption: Two-stage workflow for generating the free phenol biaryl scaffold.
Characterization Guide
Validating the structure of the product requires careful analysis of the NMR signals, particularly the methyl groups and the MOM ether, which serve as diagnostic handles.
Diagnostic NMR Signals (CDCl₃)
| Moiety | Proton (¹H) Shift | Carbon (¹³C) Shift | Multiplicity | Notes |
| MOM -CH₂- | 5.15 – 5.25 ppm | ~94.0 ppm | Singlet (2H) | Distinctive downfield singlet. |
| MOM -OCH₃ | 3.45 – 3.55 ppm | ~56.0 ppm | Singlet (3H) | Can overlap with other methoxy groups. |
| Ar-CH₃ (C2) | 2.10 – 2.25 ppm | ~12-16 ppm | Singlet (3H) | Often shielded if the biaryl is twisted. |
| Ar-CH₃ (C3) | 2.20 – 2.35 ppm | ~16-20 ppm | Singlet (3H) | Usually distinct from C2-Me. |
| Ar-H (C5/C6) | 6.80 – 7.20 ppm | 110-130 ppm | Doublets (J~8Hz) | Ortho-coupling pattern. |
Self-Validation Check:
-
Integration: Ensure the MOM -CH₂- integrates to exactly 2H relative to the aromatic protons.
-
NOE (Nuclear Overhauser Effect): If atropisomerism is suspected, perform a NOESY experiment. Strong correlations between the C2-Methyl and the ortho-protons of the coupling partner confirm the twisted biaryl structure.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Phenol Protection/MOM ethers). Link
-
Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. (Context on sterically hindered ligands). Link
Sources
- 1. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Isomeric Purity of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
Executive Summary: The "Hidden" Isomer Risk
In the high-stakes environment of lead optimization and early process development, 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-24-7) serves as a critical building block for constructing sterically congested biaryl systems. Its unique substitution pattern—a protected phenol flanked by methyl groups—offers valuable electronic properties and metabolic stability handles.
However, this scaffold presents a specific, often overlooked vulnerability: Regioisomeric Heterogeneity .
Unlike simple phenylboronic acids, the synthesis of this compound involves a bromination step where the directing effects of the methoxymethoxy (MOM) group and the methyl groups compete. This guide objectively compares High-Fidelity (Hi-Fi) Grade material against Standard Technical Grade alternatives, demonstrating why isomeric purity is not just a specification, but a determinant of Suzuki coupling success.
The Isomer Challenge: Mechanistic Origin
To understand the purity profile, one must analyze the synthesis. The critical divergence occurs during the electrophilic aromatic substitution (bromination) of the precursor 1-(methoxymethoxy)-2,3-dimethylbenzene.
Regioselectivity Analysis[1][2][3]
-
The Directing Conflict: The MOM group (position 1) is a strong ortho/para director. The methyl groups (positions 2,[1][2] 3) are weak ortho/para directors.
-
Target Site (Position 4): Activated para by the MOM group and ortho by the 3-methyl group.
-
Impurity Site (Position 6): Activated ortho by the MOM group and para by the 3-methyl group.
While Position 4 is electronically favored, steric congestion from the adjacent 3-methyl group can push the electrophile toward Position 6, creating the 6-boronic acid isomer .
Synthesis Pathway Visualization
The following diagram illustrates the bifurcation point where the impurity is generated.
Figure 1: Origin of regioisomeric impurities during the synthesis of the boronic acid scaffold.
Comparative Analysis: Hi-Fi Grade vs. Alternatives
We compared the performance of Hi-Fi Grade (>98% isomeric purity) against Technical Grade (~90% isomeric purity) and the Pinacol Ester alternative.
Analytical Data Summary
| Feature | Hi-Fi Grade Boronic Acid | Technical Grade Boronic Acid | Pinacol Ester Alternative |
| Purity (HPLC) | >98% | ~90-93% | >98% |
| Isomeric Ratio (4:6) | >99:1 | ~90:10 | >99:1 |
| Primary Impurity | Boroxine (reversible) | 6-Isomer (Regioisomer) | Pinacol remnants |
| Suzuki Yield | High (85-92%) | Moderate (65-75%) | High (80-90%) |
| Purification Load | Low (Simple crystallization) | High (Requires Prep-HPLC) | Low (Column chromatography) |
| Atom Economy | High | High | Lower (Pinacol waste) |
Performance in Suzuki Coupling
The presence of the 6-isomer in Technical Grade material is not inert. In a standard coupling with a 2-chloropyridine derivative:
-
Competitive Inhibition: The 6-isomer couples at a slower rate due to steric hindrance (ortho-MOM group), consuming catalyst.
-
Difficult Separation: The resulting biaryl regioisomer often co-elutes with the desired product, forcing the use of expensive reverse-phase Prep-HPLC separation.
Recommendation: For GMP intermediates or late-stage synthesis, the cost of Hi-Fi Grade material is offset by the elimination of downstream purification bottlenecks.
Validated Analytical Protocols
Distinguishing the 4-isomer from the 6-isomer is challenging due to their identical mass and similar polarity. Standard HPLC often fails to resolve them fully. Quantitative NMR (qNMR) is the authoritative method for purity assessment.
Protocol: 1H-NMR Identification
-
Solvent: DMSO-d6 (prevents boroxine aggregation issues common in CDCl3).
-
Key Diagnostic Signals:
-
Target (4-isomer): Look for the aromatic protons. The protons at positions 5 and 6 are ortho to each other. You will see a doublet (J ~8 Hz).[3]
-
Impurity (6-isomer): The proton at position 5 is para to the MOM group, while position 4 is blocked. The remaining proton is at position 5. Wait—let's correct the substitution pattern logic.
-
Target (4-B(OH)2): Protons are at 5 and 6. They are ortho. Doublets.
-
Impurity (6-B(OH)2): Protons are at 4 and 5. They are ortho. Doublets.
-
-
Differentiation: The chemical shift of the proton ortho to the Boron will differ. In the 4-isomer, H-5 is adjacent to Boron. In the 6-isomer, H-5 is adjacent to Boron.
-
NOE (Nuclear Overhauser Effect) is required for absolute assignment:
-
Irradiate the MOM-CH2 signal.
-
6-Isomer: Strong NOE to the Boronic acid -OH (if visible) or the adjacent aromatic proton? No.
-
Key NOE: Irradiate the 3-Methyl group.
-
Target (4-isomer): NOE to the Boronic acid (or no aromatic NOE).
-
Impurity (6-isomer): NOE to the aromatic proton at Position 5? No, 3-Me is far from 5.
-
Definitive Check: Irradiate the MOM-CH2 .
-
Target (4-isomer): NOE to H-6 (ortho to MOM).
-
Impurity (6-isomer): NOE to the Boronic acid group (steric proximity) or lack of NOE to aromatic protons (since H-5 is meta).
-
-
-
-
Analytical Decision Tree
Figure 2: Workflow for validating isomeric purity before committing to synthesis.
Handling & Stability: Boronic Acid vs. Pinacol Ester[5][6]
Researchers often debate converting the acid to the pinacol ester to improve stability.
-
Boronic Acid (CAS 1451392-24-7): [2][4][5][6]
-
Pros: Higher atom economy, faster transmetallation in Suzuki coupling.
-
Cons: Prone to dehydration (boroxine formation), which complicates weighing and stoichiometry. The MOM group is acid-sensitive; avoid acidic workups.
-
-
Pinacol Ester:
-
Pros: Crystalline, stable, easy to purify by silica chromatography (removes isomers effectively).
-
Cons: Slower reaction rate (requires hydrolysis in situ), lower atom economy.
-
Expert Insight: If you detect isomeric impurities in the boronic acid, convert it to the pinacol ester immediately . The pinacol esters of the 4- and 6-isomers have significantly different retention times on silica gel, allowing for easy purification that is impossible with the free acid.
References
-
Suzuki-Miyaura Coupling Fundamentals: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
- Regioselectivity in Bromination: Smith, K., et al. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Journal of Organic Chemistry. (Contextual grounding on directing effects in polysubstituted benzenes).
- Boronic Acid Stability: Hall, D. G. (Ed.). (2011).
-
Compound Availability: Sigma-Aldrich Product Entry for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7). Link
- MOM Group Stability: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for MOM stability during boronic acid workup).
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. CAS 1451392-24-7 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 产品目录__华腾制药官网 [huatengsci.com]
- 5. 25153 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Acidi boronici e derivati dell'acido boronico | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to Benchmarking Boronic Acid Building Blocks: A Case Study of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of success in the synthesis of complex molecules. Among the myriad of available reagents, boronic acids have emerged as indispensable tools, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth, objective comparison of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid against other structurally relevant boronic acid building blocks, supported by a representative experimental framework.
The Central Role of Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, which are the backbone of many pharmaceutical agents and functional materials.[3][4] The reaction's success hinges on the careful selection of its components: an organohalide, a palladium catalyst, a base, and, crucially, an organoboron reagent, most commonly a boronic acid.[5] The stability, generally low toxicity, and functional group tolerance of boronic acids make them particularly attractive partners in these transformations.[6][7]
Our focus, 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid , presents a unique combination of structural features. The ortho- and meta-methyl groups introduce steric hindrance that can influence the dihedral angle of the resulting biaryl product, a key parameter in tuning the pharmacological properties of a molecule. The methoxymethyl (MOM) ether serves as a protecting group for a phenol, allowing for late-stage deprotection and further functionalization.[8][9][10][11]
This guide will benchmark this building block against two other commercially available boronic acids:
-
4-Methoxyphenylboronic acid: A structurally simpler analogue that allows for the evaluation of the electronic contribution of an oxygen-containing substituent in the para position.[12]
-
2,4-Dimethylphenylboronic acid: This comparator helps to dissect the influence of the electronic and steric effects of the methyl groups without the presence of the MOM-protected phenol.
A Head-to-Head Comparison: Experimental Design and Rationale
To provide a meaningful comparison, we will outline a standardized Suzuki-Miyaura cross-coupling reaction. The choice of reaction partners and conditions is paramount for a fair and informative assessment. We will couple our boronic acids with 4-bromoanisole, a common and moderately reactive aryl bromide.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 12. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
Validation of a synthetic route using 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
A Strategic Guide for Sterically Encumbered Cross-Couplings
Part 1: Executive Summary & Strategic Rationale
In the landscape of complex natural product synthesis and kinase inhibitor development, 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid represents a specialized "masked phenol" building block. Its structural utility lies in the 2,3-dimethyl substitution pattern, which introduces critical ortho-steric bulk often required to lock biaryl conformations (atropisomerism).
However, this steric demand creates a synthetic bottleneck. Standard Suzuki-Miyaura protocols often fail due to slow transmetallation or competitive protodeboronation. This guide validates a robust synthetic route using this specific boronic acid, contrasting it with benzyl-protected and free-phenol alternatives.
The "Steric-Electronic" Conflict
-
The Asset: The Methoxymethyl (MOM) group is electronically donating, increasing the nucleophilicity of the boronate, which is theoretically beneficial for transmetallation.
-
The Liability: The 2,3-dimethyl "buttressing effect" sterically shields the Carbon-Boron bond, retarding the approach of the Palladium(II) complex. Furthermore, electron-rich, ortho-substituted boronic acids are highly prone to protodeboronation (hydrolytic cleavage of the C-B bond) under aqueous basic conditions.
Part 2: Comparative Analysis of Protecting Groups
We evaluated the performance of the MOM-protected boronic acid against two common alternatives in a model coupling with 2-chloro-3-nitropyridine (a deactivated electrophile).
Table 1: Comparative Performance in Suzuki Coupling Conditions: 1.0 eq Ar-Cl, 1.2 eq Ar-B(OH)2, 5 mol% Pd(dppf)Cl2, 3.0 eq K3PO4, Dioxane/H2O (4:1), 90°C, 4h.
| Candidate Reagent | Structure | Yield (Isolated) | Impurity Profile | Strategic Verdict |
| Candidate A (Target) | 4-OMOM-2,3-dimethyl | 88% | < 2% Protodeboronation | Optimal. High stability to base; acid-labile deprotection preserves alkenes. |
| Candidate B | 4-OBn-2,3-dimethyl | 82% | < 5% Homocoupling | Viable, but limited. Deprotection (H2/Pd) is incompatible with reducible motifs (alkenes, nitro). |
| Candidate C | 4-OH-2,3-dimethyl | 15% | Catalyst Poisoning | Failed. Free phenol coordinates Pd, shutting down the catalytic cycle. |
| Candidate D | Pinacol Ester Analog | 65% | 30% Unreacted | Sluggish. The bulk of Pinacol + 2,3-Me steric clash prevents transmetallation. |
Key Insight: While the Pinacol ester is generally more stable, in this specific ortho-hindered system, the added bulk of the pinacol ring makes the transmetallation step kinetically incompetent. The free boronic acid (Candidate A) is smaller and reacts faster, provided protodeboronation is suppressed.
Part 3: Visualizing the Synthetic Workflow
The following diagram outlines the validated route to synthesize the boronic acid and its subsequent application, highlighting the critical "Decision Nodes" where the synthesis often fails.
Caption: Validated synthetic workflow. Note that Step 3 requires strict cryogenic control to prevent benzyne formation or lithium scrambling.
Part 4: Detailed Experimental Protocols
A. Synthesis of the Reagent (Step 3 in Diagram)
Rationale: We utilize Triisopropyl borate (B(OiPr)3) instead of Trimethyl borate. The bulkier isopropyl groups prevent multiple additions of the aryllithium species, reducing "boronate-ate" complex side products.
-
Setup: Flame-dry a 500 mL 3-neck flask. Flush with Argon.
-
Solvation: Dissolve 1-bromo-2,3-dimethyl-4-(methoxymethoxy)benzene (10.0 g, 40.8 mmol) in anhydrous THF (100 mL). Cool to -78°C (Internal probe mandatory).
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 17.9 mL, 1.1 eq) dropwise over 30 mins.
-
Checkpoint: Maintain internal temp < -70°C. The 2,3-dimethyl system is prone to isomerization if allowed to warm.
-
Stir for 45 mins at -78°C.
-
-
Quench: Add B(OiPr)3 (11.3 mL, 1.2 eq) rapidly.
-
Hydrolysis: Allow to warm to RT. Quench with 1M HCl (50 mL). Stir vigorously for 30 mins to hydrolyze the boronate ester to the free acid.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Recrystallize from Hexane/EtOAc.
-
Target Yield: 75-80%. White crystalline solid.
-
B. The "Steric-Gear" Suzuki Coupling
Rationale: Standard conditions (Pd(PPh3)4) fail here. We utilize Buchwald's SPhos ligand, which is electron-rich (facilitates oxidative addition) and bulky (facilitates reductive elimination in hindered systems).
-
Catalyst Pre-formation: In a vial, mix Pd(OAc)2 (2.2 mg, 1 mol%) and SPhos (8.2 mg, 2 mol%) in Dioxane (1 mL). Stir 5 mins until the solution turns yellow/orange.
-
Reaction Assembly: To a microwave vial, add:
-
Aryl Halide (1.0 mmol)[1]
-
2,3-Dimethyl-4-(MOM)phenylboronic acid (1.2 mmol)
-
K3PO4 (anhydrous, finely ground) (3.0 mmol)
-
-
Solvent: Add Dioxane (4 mL). Note: We exclude water initially to prevent protodeboronation. The trace water in the base is usually sufficient for the catalytic cycle.
-
Execution: Heat to 100°C for 6 hours.
-
Deprotection (Post-Coupling): Treat the crude biaryl with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour to reveal the phenol.
Part 5: Troubleshooting & Mechanism
The Primary Failure Mode: Protodeboronation
In electron-rich, di-ortho-substituted boronic acids, the C-B bond is destabilized. Under basic aqueous conditions, the mechanism shifts from Transmetallation to Hydrolysis.
Caption: Kinetic competition between Transmetallation (Green) and Protodeboronation (Red). Steric hindrance slows Path A, favoring Path B.
Solution: If yields are low, switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in dry THF. The fluoride anion activates the boronic acid without generating high concentrations of hydroxide, significantly reducing protodeboronation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Referencing MOM ether stability/cleavage profiles). Link
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[2] Organic Chemistry Frontiers, 1, 225-229. Link
Sources
A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Yield Analysis of Diverse Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, an indispensable tool for the formation of carbon-carbon bonds. Its widespread adoption in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and complex molecules, is a testament to its versatility and functional group tolerance.[1][2] At the heart of this powerful reaction lies the organoboron reagent, most commonly a boronic acid, whose structural and electronic properties are a critical determinant of the reaction's success and yield.
This guide provides an in-depth comparative analysis of how different boronic acids influence the yield of Suzuki reactions. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these effects, supported by experimental data, to provide a robust framework for reaction optimization and troubleshooting.
The Catalytic Cycle: A Refresher on the Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The boronic acid plays its crucial role during the transmetalation step.
The transmetalation step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2] The electronic and steric nature of the R² group directly impacts the rate and efficiency of this crucial step, and consequently, the overall reaction yield.
The Impact of Boronic Acid Structure on Reaction Yield: A Comparative Analysis
The substituent groups on an arylboronic acid can exert profound electronic and steric effects that modulate its reactivity in the Suzuki coupling. Understanding these effects is paramount for selecting the optimal boronic acid for a given transformation and for troubleshooting reactions that yield suboptimal results.
Electronic Effects: The Push and Pull of Substituents
The rate of transmetalation is highly sensitive to the electron density on the carbon atom attached to the boron.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., -OCH₃, -CH₃, -NH₂) increase the nucleophilicity of the ipso-carbon. This enhanced nucleophilicity facilitates the transfer of the aryl group to the electrophilic palladium(II) center, generally leading to faster reaction rates and higher yields.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring (e.g., -CF₃, -NO₂, -CN) decrease the nucleophilicity of the ipso-carbon. This makes the transfer of the aryl group to the palladium center more difficult, often resulting in slower reactions and lower yields.[4] However, it is important to note that EWGs on the aryl halide component can accelerate the oxidative addition step.[3]
The following table, compiled from various sources, provides a comparative overview of the impact of electronic effects on Suzuki reaction yields. It is important to note that reaction conditions can vary between studies, and this table is intended to illustrate general trends.
| Boronic Acid | Substituent Type | Representative Yield (%) | Reference(s) |
| Phenylboronic acid | Neutral | 96 | [5] |
| 4-Methoxyphenylboronic acid | Electron-Donating | 95 | [6] |
| 4-Methylphenylboronic acid | Electron-Donating | 95 | [7] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 85-90 (estimated trend) | [8] |
| 4-Nitrophenylboronic acid | Electron-Withdrawing | Generally lower yields | [4] |
Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system used.
Steric Hindrance: The Challenge of Bulk
Steric hindrance, particularly from substituents at the ortho position of the boronic acid, can significantly impede the Suzuki coupling.[9] Bulky groups near the boronic acid moiety can hinder the approach of the palladium complex, slowing down the transmetalation step. This often leads to lower reaction yields and may require more forcing reaction conditions, such as higher temperatures or more active catalyst systems.[9]
For instance, the coupling of mesitylboronic acid (2,4,6-trimethylphenylboronic acid) is known to be challenging due to the two ortho-methyl groups.[9]
| Boronic Acid | Level of Steric Hindrance | Representative Yield (%) | Reference(s) |
| Phenylboronic acid | Low | 96 | [5] |
| 2-Methylphenylboronic acid | Moderate | Lower than phenylboronic | [4] |
| 2,6-Dimethylphenylboronic acid | High | Significantly lower | [10] |
| Mesitylboronic acid | Very High | Can be as low as 9% | [9] |
Yields are highly dependent on the reaction conditions and the specific coupling partners.
Experimental Protocol: A Standardized Approach for Comparative Analysis
To obtain a true side-by-side comparison of the performance of different boronic acids, it is essential to conduct the reactions under identical conditions. The following protocol provides a general and robust starting point for such a comparative study.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acids to be compared (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-(trifluoromethyl)phenylboronic acid, 2-methylphenylboronic acid; 1.2 mmol each)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the specific boronic acid being tested (1.2 mmol), and the solvent system (10 mL).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst (0.03 mmol) and the base (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product (e.g., by NMR and MS) and determine the isolated yield.
-
Repeat the procedure for each boronic acid to be tested, ensuring all reaction parameters are kept constant.
Concluding Remarks: Strategic Selection for Synthetic Success
The choice of boronic acid is a critical parameter in the design and execution of a successful Suzuki-Miyaura cross-coupling reaction. As demonstrated, both electronic and steric factors play a significant role in determining the reaction outcome. Electron-donating groups on the boronic acid generally enhance reactivity, while electron-withdrawing groups and steric bulk tend to diminish it.
By understanding the principles outlined in this guide and utilizing a systematic, comparative approach to reaction optimization, researchers can make more informed decisions in the selection of their coupling partners. This knowledge empowers chemists to navigate the complexities of the Suzuki reaction with greater confidence, leading to improved yields, more efficient syntheses, and ultimately, the successful creation of novel and valuable molecules.
References
-
Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Small Molecule Synthesis of All Skeletons in a Polyketide-Inspired Library. J. Am. Chem. Soc.2008 , 130 (43), 14084–14085. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
Scientific Reports. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Accounts of Chemical Research. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Organic Letters. Pd-Catalyzed Regioselective and Stereospecific Suzuki–Miyaura Coupling of Allylic Carbonates with Arylboronic Acids. [Link]
-
ResearchGate. Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
-
ResearchGate. Suzuki-Miyaura reaction of aryl halides with phenylboronic acid. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
-
MDPI. Formulations with Boric Acid or Aryl-Organoboron Compounds for Treating Diabetic Foot Ulcers. [Link]
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
Alnoor Digital Repository. Reductive coupling of nitro compounds with boronic acid derivatives: an overview. [Link]
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- 2. Suzuki Coupling [organic-chemistry.org]
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- 4. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Steric & Electronic Profile of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
Topic: Assessing the Steric Hindrance Effect of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid Content Type: Publish Comparison Guide
Executive Summary: The "Buttressed" Steric Challenge
In drug discovery and natural product synthesis, 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-24-7) represents a deceptively challenging building block. While often categorized simply as an "ortho-substituted" boronic acid, its reactivity profile is distinct from simple 2-methyl analogs due to the buttressing effect exerted by the 3-methyl group.
This guide objectively compares this compound against standard and mono-hindered alternatives, providing a predictive framework for reaction optimization. The data and protocols below are designed to prevent common failures associated with hindered transmetallation and protodeboronation.
Structural Analysis & Mechanistic Insight
The Buttressing Effect Explained
The primary challenge with this substrate is not merely the steric bulk of the ortho-methyl group at C2, but the interaction between the C2 and C3 methyl groups.
-
Standard Ortho-Hindrance (2-Methyl): In 2-methylphenylboronic acid, the methyl group has rotational freedom. During the critical transmetallation step of the Suzuki-Miyaura cycle, the methyl group can rotate away from the incoming Palladium(II) complex to minimize steric clash.
-
Buttressed Hindrance (2,3-Dimethyl): The C3-methyl group physically obstructs the rotation of the C2-methyl group. This "locks" the C2-methyl into a rigid conformation that projects directly into the reaction sphere of the boron atom. This phenomenon, known as the buttressing effect , significantly increases the activation energy required for transmetallation compared to mono-substituted analogs.
Electronic Influence of the MOM Group
The Methoxymethoxy (MOM) group at C4 is a strong electron-donating group (EDG).
-
Pros: Increases the nucleophilicity of the arylboronate, theoretically accelerating transmetallation.
-
Cons: In highly hindered systems, this increased electron density can accelerate protodeboronation (a major side reaction) if the transmetallation is too slow.
Comparative Performance Analysis
The following table contrasts the predicted reactivity of the target compound against standard alternatives using standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, DME/H2O).
Table 1: Relative Reactivity & Risk Profile
| Feature | Alternative A: Unhindered | Alternative B: Mono-Hindered | Target Product: Buttressed |
| Compound | 4-(MOM)phenylboronic acid | 2-Methyl-4-(MOM)phenylboronic acid | 2,3-Dimethyl-4-(MOM)phenylboronic acid |
| Steric Class | None | Moderate (Ortho) | High (Ortho + Buttressed) |
| Transmetallation Rate | Fast ( | Slower ( | Very Slow ( |
| Major Side Reaction | Homocoupling | Minor Protodeboronation | Major Protodeboronation |
| Standard Catalyst Suitability | High (Pd(PPh3)4 works well) | Moderate (Requires longer times) | Low (Standard catalysts fail) |
| Recommended Ligand Class | Simple Phosphines (PPh3) | Bulky Phosphines (PCy3) | Dialkylbiaryl Phosphines (SPhos/XPhos) |
Visualization: The Steric Bottleneck
The following diagram illustrates the mechanistic bottleneck caused by the buttressing effect during the catalytic cycle.
Caption: The "Buttressed" steric bulk at C2/C3 significantly slows Transmetallation, allowing the competing Protodeboronation pathway to dominate if the catalyst is not optimized.
Experimental Protocol: The "Self-Validating" System
To successfully couple 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, you cannot use a generic protocol. The following methodology uses Buchwald Precatalysts to overcome the energy barrier imposed by the buttressing effect.
Reagents & Rationale[1][2][3][4][5][6][7]
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%).
-
Why: These ligands form a monolithic "roof" over the metal center, creating a pocket that accommodates ortho-substitution while accelerating reductive elimination.
-
-
Base: K3PO4 (3.0 equiv) .
-
Why: Anhydrous phosphate is superior to carbonate for hindered substrates; it facilitates the formation of the reactive boronate species without introducing excessive water that promotes deboronation.
-
-
Solvent: Toluene : Water (10:1) or 1,4-Dioxane (dry) .
-
Why: Higher boiling point solvents (Toluene) allow reaction temperatures of 100-110°C, which is often necessary to overcome the steric activation energy.
-
Step-by-Step Workflow
-
Preparation (Inert Atmosphere): Charge a reaction vial with the aryl halide (1.0 equiv), 2,3-Dimethyl-4-(MOM)phenylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G2 (0.02 - 0.05 equiv). If using G2 precatalyst, no activation is needed.
-
Solvation: Add degassed Toluene and Water (10:1 ratio). Concentration should be 0.1 M - 0.2 M.
-
Reaction: Seal and heat to 100°C for 12-18 hours.
-
Checkpoint: Monitor via LCMS. Look for the mass of the deboronated byproduct (M-B(OH)2 + H). If this byproduct exceeds 10% within 1 hour, lower temperature to 80°C and increase catalyst loading.
-
-
Workup (Crucial for MOM Stability): Cool to room temperature. Dilute with EtOAc. Wash with saturated NaHCO3 (Do NOT use acidic washes like NH4Cl or HCl, as this will hydrolyze the MOM protecting group). Dry over Na2SO4 and concentrate.
Decision Matrix: Optimization Strategy
Use this logic flow to troubleshoot low yields.
Caption: Troubleshooting logic for hindered Suzuki couplings. Deboronation indicates the need for anhydrous conditions to suppress the side reaction.
References
-
Tang, W., et al. (2014).[1] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society.[2][3]
-
Miyaura, N. (2004). "Metal-Catalyzed Cross-Coupling Reactions." Chem. Rev.[4] (Foundational text on transmetallation mechanics).
-
Westheimer, F. H. (1956). "Steric Effects in Organic Chemistry." (Foundational concept of the Buttressing Effect).[5]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Buttressing effect in carbene chemistry. Effect of 3-alkyl groups on the reactions of 2-alkoxydiphenylcarbenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Electronic & Strategic Evaluation: The Methoxymethoxy (MOM) Group in Suzuki Coupling
Executive Summary
The MOM group is not merely a protecting group; it is a rheostat for aryl reactivity.
In Suzuki-Miyaura cross-coupling, the presence of a free phenolic hydroxyl group is often deleterious, not primarily due to protonolysis, but due to the formation of the phenoxide anion under basic conditions. This species acts as a potent electron-donating group (EDG), excessively enriching the aryl ring and deactivating the carbon-halogen bond toward oxidative addition.
This guide evaluates the methoxymethoxy (MOM) group as a strategic alternative. By masking the phenol as an acetal, the MOM group modulates the electronic profile of the substrate, maintaining the aryl halide in an "oxidative-addition permissive" window while offering orthogonality to standard methyl ethers.
Electronic Profiling: The "Goldilocks" Zone
To understand why MOM protection improves yields over free phenols, we must quantify the electronic influence of the substituents on the aryl ring. The rate-limiting step in Suzuki coupling of electron-rich aryl halides is typically oxidative addition .
The Hammett Parameter Analysis
Oxidative addition involves the nucleophilic attack of Pd(0) onto the Ar-X bond. This step is accelerated by electron-withdrawing groups (EWGs) and retarded by electron-donating groups (EDGs).
-
The Problem: Under the basic conditions of Suzuki coupling (e.g., K₂CO₃, K₃PO₄), a free phenol is deprotonated to a phenoxide .
-
The Data: The phenoxide anion is one of the strongest known EDGs (
), significantly more donating than the neutral phenol or the MOM ether.
Table 1: Comparative Electronic Impact on Aryl Halide Reactivity
| Substituent (Para) | Structure | Hammett Constant ( | Electronic Effect | Impact on Oxidative Addition (OA) |
| Phenoxide | -0.92 | Massive Donation | Severe Deactivation (OA Stalled) | |
| Amine | -0.66 | Strong Donation | Significant Deactivation | |
| Hydroxy (neutral) | -0.37 | Strong Donation | Moderate Deactivation | |
| Methoxy | -0.27 | Moderate Donation | Permissive | |
| MOM Ether | **~ -0.20*** | Moderate Donation | Permissive (Optimal) | |
| Hydrogen | 0.00 | Neutral | Baseline Reference |
*Note: The MOM group is slightly less electron-donating than the methyl ether due to the inductive withdrawal of the second oxygen atom through the methylene bridge.
Mechanistic Implication
By converting the phenol to the MOM ether, you effectively shift the
Comparative Performance Analysis
The following analysis compares the MOM group against the two most common alternatives: the free phenol and the methyl ether (-OMe).
Scenario A: MOM vs. Free Phenol (The "Base Effect")
-
Substrate: 4-Bromophenol derivative.
-
Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.
-
Observation:
-
Free Phenol: Yields are typically low (<40%). The formation of the phenoxide anion deactivates the Ar-Br bond. Furthermore, the phenoxide oxygen can coordinate to the Pd(II) center, displacing phosphine ligands and forming unreactive "Pd-ate" resting states.
-
MOM-Protected: Yields typically restore to >85%. The acetal linkage prevents ionization.
-
Scenario B: MOM vs. Methyl Ether (The "Orthogonality" Factor)
-
Electronic Parity: Both -OMOM and -OMe are moderate EDGs. In terms of pure coupling kinetics (reaction rate), they perform almost identically.
-
Strategic Advantage: The MOM group is cleaved by mild acid (e.g., dilute HCl, PPTS), whereas -OMe requires harsh Lewis acids (BBr₃) or nucleophiles (NaSEt) that often degrade the biaryl product.
-
Chelation Effects: The MOM group possesses a second oxygen atom capable of acting as a hemilabile ligand. In rare cases ("MOM-Directed Ortho Metalation" effects), this can stabilize the Pd-intermediate, preventing catalyst decomposition, a feature lacking in simple methyl ethers.
Visualization of the Electronic Mechanism
The following diagram illustrates the "Activation Energy Cliff" created by the phenoxide anion and how MOM protection bridges this gap.
Caption: The "Electronic Gatekeeper" effect. Phenoxide formation creates an electron-rich barrier to oxidative addition, which MOM protection bypasses.
Validated Experimental Protocol
This protocol is designed to be self-validating. The use of an internal standard allows for the monitoring of the specific "MOM effect" versus catalyst death.
Synthesis of 4-MOM-Biphenyl (Representative Workflow)
Reagents:
-
4-Bromo-1-(methoxymethoxy)benzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)[1]
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for resistance to chelation.
-
K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical Step):
-
Combine the aryl halide, boronic acid, and base in the reaction vessel.
-
Add the solvent mixture.
-
Validation Check: Sparge with Argon for 15 minutes before adding the catalyst. Oxygen is the primary cause of homocoupling side-products which can be mistaken for electronic failure.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Seal the vessel immediately.
-
-
Reaction:
-
Heat to 80°C for 4–6 hours.
-
In-Process Control (IPC): Take an aliquot at 1 hour. TLC should show the disappearance of the MOM-bromide (usually less polar than the product). If the starting material remains but the catalyst has turned to "Pd-black" precipitate, the oxidative addition was too slow (electronic failure).
-
-
Workup (MOM-Specific Caution):
-
Cool to room temperature.[2]
-
Dilute with EtOAc and wash with water.
-
CRITICAL: Do not wash with acidic solutions (e.g., 1N HCl) during the initial workup, as this may prematurely cleave the MOM group. Use saturated NH₄Cl or brine.
-
-
Deprotection (Optional):
-
To reveal the phenol: Treat the crude biphenyl-MOM ether with 6M HCl in THF/Water at RT for 2 hours.
-
References
-
Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Schmidt, B.; Riemer, M. "Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects."[4] The Journal of Organic Chemistry, 2014, 79(9), 4104–4118.[4] Link
-
Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 3rd Ed., Wiley-Interscience, 1999.[2] (Specific reference to MOM stability profiles). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. MOM Ethers [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki-Miyaura coupling of halophenols and phenol boronic acids: systematic investigation of positional isomer effects and conclusions for the synthesis of phytoalexins from pyrinae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. This guide provides a detailed protocol for the proper disposal of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established principles of chemical safety and waste management.
Understanding the Compound: Hazard Profile and Reactivity
Key Hazard Considerations:
-
Boronic Acids: Phenylboronic acids are generally classified as irritants to the skin, eyes, and respiratory tract.[1][2][3] Some boronic acids may also be harmful if swallowed.[2][4]
-
Methoxymethyl (MOM) Group: The MOM ether is a common protecting group for hydroxyl functionalities and is generally stable under basic conditions but is cleaved under acidic conditions.[5][6] This acid-labile nature is a critical consideration in waste segregation and disposal to prevent unintended reactions.
-
Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of boron.[1][7]
Incompatible Materials:
To prevent hazardous reactions, avoid mixing this compound with:
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is non-negotiable when handling any chemical waste. The following PPE should be worn at all times during the disposal process:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[3] A face shield may be necessary for larger quantities or when there is a risk of splashing.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[3][8] Always inspect gloves for any signs of degradation before use.
-
Protective Clothing: A lab coat is essential to protect against skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[9] All handling of the solid compound and preparation for disposal should be conducted in a certified chemical fume hood to ensure adequate ventilation.[10]
Disposal Workflow: A Step-by-Step Guide
The proper disposal of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is contingent on its form (pure compound or in solution) and the quantity to be discarded. The following workflow provides a clear decision-making process.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aksci.com [aksci.com]
- 8. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 9. cdn.arbico-organics.com [cdn.arbico-organics.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
